molecular formula C8H8BrClO B105237 4-(Bromomethyl)-1-chloro-2-methoxybenzene CAS No. 103347-14-4

4-(Bromomethyl)-1-chloro-2-methoxybenzene

Cat. No.: B105237
CAS No.: 103347-14-4
M. Wt: 235.5 g/mol
InChI Key: PLBDOPBECRIDKT-UHFFFAOYSA-N
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Description

4-(Bromomethyl)-1-chloro-2-methoxybenzene, also known as this compound, is a useful research compound. Its molecular formula is C8H8BrClO and its molecular weight is 235.5 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

4-(bromomethyl)-1-chloro-2-methoxybenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8BrClO/c1-11-8-4-6(5-9)2-3-7(8)10/h2-4H,5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PLBDOPBECRIDKT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)CBr)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8BrClO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50546100
Record name 4-(Bromomethyl)-1-chloro-2-methoxybenzene
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Molecular Weight

235.50 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

103347-14-4
Record name 4-(Bromomethyl)-1-chloro-2-methoxybenzene
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-(Bromomethyl)-1-chloro-2-methoxybenzene
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Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

An In-depth Technical Guide to 4-(Bromomethyl)-1-chloro-2-methoxybenzene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and reactivity of 4-(Bromomethyl)-1-chloro-2-methoxybenzene. This halogenated aromatic compound is a potentially valuable intermediate in organic synthesis, particularly for the development of complex molecular architectures in the pharmaceutical and materials science sectors. Due to the limited availability of direct experimental data for this specific compound, this guide synthesizes information from structurally analogous molecules to provide a robust profile. Detailed experimental protocols for a plausible synthetic route are presented, alongside discussions on its expected spectroscopic characteristics and reactivity. Safety and handling procedures are also outlined to ensure its proper use in a laboratory setting.

Chemical Identity and Properties

This compound is a substituted toluene derivative featuring a reactive benzylic bromide, a stable aryl chloride, and a methoxy group. This combination of functional groups makes it a versatile building block for sequential chemical modifications.

Chemical Identifiers
IdentifierValue
IUPAC Name This compound
Synonyms 5-Chloro-2-methoxybenzyl bromide
CAS Number 103347-14-4; 76283-12-0
Molecular Formula C₈H₈BrClO
Molecular Weight 235.51 g/mol
Canonical SMILES COC1=C(C=C(C=C1)CBr)Cl
InChI Key PLBDOPBECRIDKT-UHFFFAOYSA-N
Physicochemical Properties
PropertyEstimated Value / Observation
Appearance Expected to be a white to off-white solid
Melting Point Not determined (Analogous compounds melt in the 40-60 °C range)
Boiling Point Not determined (Analogous compounds have high boiling points, e.g., 145-150 °C at 10 mmHg)
Solubility Expected to be insoluble in water; soluble in common organic solvents (e.g., Dichloromethane, Chloroform, Ethyl Acetate, THF)

Synthesis and Purification

A definitive, published experimental protocol for the synthesis of this compound is not available. However, a highly plausible and efficient route is the free-radical bromination of the benzylic methyl group of the precursor, 4-chloro-1-methoxy-2-methylbenzene. This method, known as the Wohl-Ziegler bromination, is highly regioselective for the benzylic position.[2]

Proposed Synthesis Workflow

The synthesis can be visualized as a single-step transformation from a readily available substituted toluene.

Synthesis_Workflow Start 4-Chloro-1-methoxy-2-methylbenzene Product This compound Start->Product Radical Bromination Reagents N-Bromosuccinimide (NBS) Azobisisobutyronitrile (AIBN, cat.) Conditions CCl₄ or Acetonitrile Reflux or UV light

Caption: Proposed synthesis of this compound.

Experimental Protocol: Synthesis

This protocol describes the benzylic bromination of 4-chloro-1-methoxy-2-methylbenzene using N-Bromosuccinimide (NBS) and a radical initiator.

Materials:

  • 4-Chloro-1-methoxy-2-methylbenzene (1.0 eq)

  • N-Bromosuccinimide (NBS) (1.05 eq)

  • Azobisisobutyronitrile (AIBN) or Benzoyl Peroxide (BPO) (0.02 eq)

  • Carbon tetrachloride (CCl₄) or Acetonitrile (solvent)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and heating mantle or UV lamp

Procedure:

  • In a dry round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve 4-chloro-1-methoxy-2-methylbenzene in the chosen solvent (e.g., CCl₄).

  • Add N-Bromosuccinimide (NBS) and the radical initiator (AIBN or BPO) to the solution.

  • Heat the mixture to reflux (typically 77-82 °C for CCl₄ or acetonitrile) or irradiate with a UV lamp at room temperature to initiate the reaction. The reaction is initiated by the homolytic cleavage of the initiator.[2]

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC). A key indicator of reaction progress is the consumption of the starting material and the observation that the dense succinimide byproduct floats to the surface of the CCl₄.

  • Upon completion (typically 1-4 hours), cool the reaction mixture to room temperature.

Experimental Protocol: Work-up and Purification

Work-up:

  • Filter the cooled reaction mixture to remove the succinimide byproduct.

  • Wash the filtrate with water and then with a saturated aqueous solution of sodium bicarbonate to remove any acidic impurities.

  • Wash the organic layer with brine, dry it over anhydrous sodium sulfate or magnesium sulfate, and filter.

  • Remove the solvent under reduced pressure using a rotary evaporator to yield the crude product.

Purification:

  • Recrystallization: If the crude product is a solid, it can be purified by recrystallization from a suitable solvent such as hexanes or an ethanol/water mixture.

  • Column Chromatography: For higher purity, the crude product can be purified by flash column chromatography on silica gel, using a non-polar eluent system (e.g., a gradient of ethyl acetate in hexanes).

  • Distillation: For liquid alkyl bromides, purification can sometimes be achieved by distillation, potentially with the addition of a nonvolatile epoxide to remove impurities.[3][4]

Reactivity and Applications

The primary utility of this compound in synthetic chemistry stems from the high reactivity of the benzylic bromide. This group is an excellent electrophile and is highly susceptible to nucleophilic substitution reactions (Sₙ1 and Sₙ2), allowing for the introduction of a wide variety of functional groups. The aryl chloride, in contrast, is relatively inert under these conditions, enabling selective functionalization.

Nucleophilic Substitution

The benzylic bromide can be readily displaced by a range of nucleophiles, making this compound a useful alkylating agent.

SN2_Reaction Reactant This compound Product Substituted Product Reactant->Product Sₙ2 Reaction Nucleophile Nucleophile (Nu⁻) LeavingGroup Bromide (Br⁻)

Caption: General reactivity of the benzylic bromide with nucleophiles.

This reactivity allows for the synthesis of ethers, esters, amines, and carbon-carbon bonds at the benzylic position, providing a pathway to more complex molecules, including potential pharmaceutical scaffolds.

Spectroscopic Characterization (Predicted)

No experimentally verified spectra for this compound are available. The following are predicted characteristics based on its structure and data from analogous compounds.[5]

¹H NMR Spectroscopy
Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~ 7.3 - 7.0m3HAromatic protons (Ar-H)
~ 4.5s2HBromomethyl protons (-CH₂Br)
~ 3.9s3HMethoxy protons (-OCH₃)
¹³C NMR Spectroscopy
Chemical Shift (δ, ppm)Assignment
~ 155 - 150Ar-C attached to -OCH₃
~ 135 - 120Ar-C
~ 56Methoxy carbon (-OCH₃)
~ 33Bromomethyl carbon (-CH₂Br)
FT-IR Spectroscopy
Wavenumber (cm⁻¹)Assignment
3100 - 3000Aromatic C-H stretch
3000 - 2850Aliphatic C-H stretch (-CH₂- and -CH₃)
1600 - 1450Aromatic C=C stretch
~ 1250Aryl-O stretch (asymmetric)
~ 1030Aryl-O stretch (symmetric)
~ 1210-CH₂- wag (characteristic for benzyl bromides)
~ 850 - 750C-Cl stretch
~ 680 - 515C-Br stretch

Safety and Handling

Benzyl bromides and their derivatives are potent lachrymators and are corrosive. Appropriate safety precautions are mandatory when handling this class of compounds.[6][7][8][9][10]

  • Personal Protective Equipment (PPE): Wear chemical-resistant gloves (e.g., nitrile), a lab coat, and chemical safety goggles or a face shield.[6][8]

  • Handling: All manipulations should be performed in a well-ventilated chemical fume hood to avoid inhalation of vapors.[6][7] Avoid contact with skin and eyes. Keep away from heat, sparks, and open flames.[9]

  • Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents, bases, and amines.[7][8] The compound may be light-sensitive.[10]

  • First Aid:

    • Skin Contact: Immediately flush skin with plenty of water for at least 15 minutes and remove contaminated clothing. Seek medical attention.[9][10]

    • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[9]

    • Inhalation: Move the victim to fresh air. If breathing is difficult, administer oxygen. Seek medical attention.[9]

    • Ingestion: Do not induce vomiting. Rinse mouth with water and seek immediate medical attention.[10]

Conclusion

This compound is a synthetic intermediate with significant potential for applications in medicinal chemistry and materials science. While direct experimental data is sparse, its chemical behavior can be reliably predicted from structurally related compounds. The plausible synthesis via radical bromination of its toluene precursor is a straightforward and high-yielding reaction. The key to its utility lies in the selective reactivity of its benzylic bromide, which allows for precise molecular elaboration. Adherence to strict safety protocols is essential when working with this compound. This guide provides a foundational resource for researchers interested in utilizing this compound in their synthetic endeavors.

References

An In-depth Technical Guide to 4-(Bromomethyl)-1-chloro-2-methoxybenzene (CAS: 103347-14-4)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 4-(bromomethyl)-1-chloro-2-methoxybenzene, a key intermediate in organic synthesis, particularly in the development of pharmaceutical compounds. This document details its chemical and physical properties, a likely synthetic route with an experimental protocol, and its application in the synthesis of bioactive molecules.

Core Chemical and Physical Properties

This compound is a substituted aromatic compound with the molecular formula C₈H₈BrClO. Its structure features a benzene ring substituted with a bromomethyl, a chloro, and a methoxy group, making it a versatile building block for further chemical modifications.

PropertyValue
CAS Number 103347-14-4
Molecular Formula C₈H₈BrClO
Molecular Weight 235.51 g/mol
IUPAC Name This compound
Synonyms 3-Methoxy-4-chlorobenzyl bromide, 4-Chloro-3-methoxybenzyl bromide
SMILES COC1=C(Cl)C=C(CBr)C=C1
InChI InChI=1S/C8H8BrClO/c1-11-8-5-6(2-9)3-4-7(8)10/h3-5H,2H2,1H3

Synthesis

A plausible and commonly employed method for the synthesis of this compound is the free-radical bromination of the corresponding toluene derivative, 4-chloro-2-methoxytoluene. This reaction selectively introduces a bromine atom at the benzylic position.

Experimental Protocol: Free-Radical Bromination of 4-chloro-2-methoxytoluene

This protocol describes a general procedure for the benzylic bromination of a toluene derivative, which can be adapted for the synthesis of this compound.

Materials:

  • 4-chloro-2-methoxytoluene

  • N-Bromosuccinimide (NBS)

  • A radical initiator (e.g., Azobisisobutyronitrile (AIBN) or Benzoyl Peroxide (BPO))

  • Anhydrous solvent (e.g., carbon tetrachloride or acetonitrile)

  • Inert gas (e.g., Nitrogen or Argon)

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 4-chloro-2-methoxytoluene in the anhydrous solvent under an inert atmosphere.

  • Add N-Bromosuccinimide (1.0-1.1 equivalents) and a catalytic amount of the radical initiator (e.g., 0.02-0.05 equivalents of AIBN or BPO) to the solution.

  • Heat the reaction mixture to reflux and monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

  • Upon completion of the reaction (typically when the starting material is consumed), cool the mixture to room temperature.

  • Filter the reaction mixture to remove the succinimide byproduct.

  • Wash the filtrate with an aqueous solution of sodium thiosulfate to quench any remaining bromine, followed by a wash with brine.

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude product.

  • Purify the crude this compound by recrystallization or column chromatography.

Logical Workflow for Synthesis:

G cluster_start Starting Material cluster_reagents Reagents cluster_process Reaction Steps cluster_product Final Product 4_chloro_2_methoxytoluene 4-chloro-2-methoxytoluene Dissolve Dissolve in Solvent 4_chloro_2_methoxytoluene->Dissolve NBS N-Bromosuccinimide (NBS) Add_Reagents Add NBS & Initiator NBS->Add_Reagents Initiator Radical Initiator (AIBN/BPO) Initiator->Add_Reagents Solvent Anhydrous Solvent Solvent->Dissolve Dissolve->Add_Reagents Reflux Heat to Reflux Add_Reagents->Reflux Workup Aqueous Workup Reflux->Workup Purification Purification Workup->Purification target_compound This compound Purification->target_compound G cluster_synthesis Chemical Synthesis cluster_moa Mechanism of Action A 4-(Bromomethyl)-1-chloro- 2-methoxybenzene C Dapagliflozin A->C B Glucose Derivative B->C D SGLT2 Inhibition (Kidney) C->D Inhibits E Reduced Glucose Reabsorption D->E F Increased Urinary Glucose Excretion E->F G Lowered Blood Glucose Levels F->G

4-(Bromomethyl)-1-chloro-2-methoxybenzene molecular weight and formula

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a concise overview of the chemical properties of 4-(Bromomethyl)-1-chloro-2-methoxybenzene. Due to the limited availability of specific experimental data for this compound in publicly accessible literature, this document also presents a generalized, representative experimental protocol and reaction workflow that a molecule with this structure is anticipated to undergo.

Core Compound Properties

The fundamental molecular and physical properties of this compound are summarized below.

PropertyValueReference
Molecular Formula C₈H₈BrClO[1][2]
Molecular Weight 235.51 g/mol [1]
CAS Number 103347-14-4
SMILES COC1=CC(CBr)=CC=C1Cl[1]

Representative Experimental Protocol: Nucleophilic Substitution

The primary reactive site of this compound is the benzylic bromide. This functional group is a good leaving group, making the compound an excellent substrate for SN2 reactions. Below is a generalized protocol for the reaction of this compound with a generic nucleophile (Nu-).

Objective: To illustrate a typical nucleophilic substitution reaction involving the displacement of the benzylic bromide.

Materials:

  • This compound

  • A suitable nucleophile (e.g., sodium azide, potassium cyanide, a primary or secondary amine)

  • A polar aprotic solvent (e.g., Dimethylformamide (DMF) or Acetonitrile)

  • A non-nucleophilic base (if the nucleophile is an amine, e.g., Potassium Carbonate)

  • Deionized water

  • Organic solvent for extraction (e.g., Ethyl Acetate)

  • Brine solution

  • Anhydrous sodium sulfate

Procedure:

  • To a solution of the chosen nucleophile (1.2 equivalents) in the selected polar aprotic solvent, add this compound (1.0 equivalent) dropwise at room temperature. If an amine is used as the nucleophile, a base such as potassium carbonate (1.5 equivalents) should be added to the reaction mixture.

  • Stir the reaction mixture at room temperature, monitoring the progress by thin-layer chromatography (TLC). Gentle heating may be applied to facilitate the reaction if it proceeds slowly.

  • Upon completion of the reaction, as indicated by TLC, the mixture is quenched with deionized water.

  • The aqueous layer is then extracted multiple times with an organic solvent like ethyl acetate.

  • The combined organic layers are washed with a brine solution, dried over anhydrous sodium sulfate, and filtered.

  • The solvent is removed under reduced pressure to yield the crude product, which can be further purified by column chromatography or recrystallization.

Logical Workflow: Nucleophilic Substitution Pathway

The following diagram illustrates the logical workflow of a typical nucleophilic substitution reaction with this compound.

Nucleophilic_Substitution reagent 4-(Bromomethyl)-1-chloro- 2-methoxybenzene reaction SN2 Reaction reagent->reaction nucleophile Nucleophile (Nu-) nucleophile->reaction product Substituted Product workup Aqueous Workup & Extraction product->workup reaction->product Displacement of Br- purification Purification workup->purification final_product Final Product purification->final_product

Caption: Generalized workflow for a nucleophilic substitution reaction.

References

Spectral Data for 4-(Bromomethyl)-1-chloro-2-methoxybenzene: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-(Bromomethyl)-1-chloro-2-methoxybenzene is a substituted aromatic compound with potential applications in organic synthesis and drug discovery. A thorough understanding of its spectral characteristics is crucial for its identification, purification, and the elucidation of its role in various chemical reactions. This technical guide aims to provide a comprehensive overview of the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for this compound. However, a comprehensive search of publicly available scientific databases and literature has revealed a significant lack of specific experimental spectral data for this compound.

While spectral data for numerous structurally related compounds, including isomers and analogues, are available, direct experimental data for the title compound could not be located. This guide will, therefore, outline the expected spectral features based on its structure and provide data for closely related compounds to offer a comparative context.

Predicted Spectral Data and Analysis

The chemical structure of this compound is C₈H₈BrClO, with a molecular weight of 235.51 g/mol . The predicted spectral data would be as follows:

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR: The proton NMR spectrum is expected to show distinct signals corresponding to the aromatic protons, the methylene protons of the bromomethyl group, and the methyl protons of the methoxy group. The chemical shifts and coupling patterns of the aromatic protons would be influenced by the positions of the chloro, methoxy, and bromomethyl substituents on the benzene ring.

¹³C NMR: The carbon NMR spectrum would display eight unique signals corresponding to the eight carbon atoms in the molecule. The chemical shifts of the aromatic carbons would be affected by the electron-donating methoxy group and the electron-withdrawing chloro and bromomethyl groups. The carbon of the bromomethyl group would appear at a characteristic downfield shift.

Infrared (IR) Spectroscopy

The IR spectrum of this compound would exhibit characteristic absorption bands. Key expected vibrations include:

  • C-H stretching from the aromatic ring and the methyl/methylene groups.

  • C=C stretching vibrations within the aromatic ring.

  • C-O stretching from the methoxy group.

  • C-Cl and C-Br stretching vibrations.

Mass Spectrometry (MS)

The mass spectrum would show the molecular ion peak (M⁺) corresponding to the molecular weight of the compound. Due to the presence of bromine and chlorine, characteristic isotopic patterns for [M]⁺, [M+2]⁺, and [M+4]⁺ would be observed. Fragmentation patterns would likely involve the loss of the bromine atom, the methyl group from the ether, or the entire bromomethyl group. While experimental data is unavailable, predicted collision cross-section data for various adducts have been calculated.

Experimental Protocols

Detailed experimental protocols for acquiring NMR, IR, and MS data are standardized procedures in analytical chemistry.

NMR Spectroscopy
  • Sample Preparation: A few milligrams of the purified compound are dissolved in a deuterated solvent (e.g., CDCl₃, DMSO-d₆).

  • Data Acquisition: The sample is placed in an NMR spectrometer, and ¹H and ¹³C NMR spectra are recorded at a specific frequency (e.g., 400 MHz for ¹H).

  • Data Processing: The raw data is processed (Fourier transformation, phasing, and baseline correction) to obtain the final spectrum. Chemical shifts are referenced to an internal standard (e.g., tetramethylsilane, TMS).

IR Spectroscopy
  • Sample Preparation: The sample can be analyzed as a thin film on a salt plate (for oils), as a KBr pellet (for solids), or in a suitable solvent.

  • Data Acquisition: The prepared sample is placed in an FTIR spectrometer, and the spectrum is recorded over a specific wavenumber range (e.g., 4000-400 cm⁻¹).

  • Data Processing: The resulting interferogram is Fourier-transformed to produce the IR spectrum.

Mass Spectrometry
  • Sample Introduction: The sample is introduced into the mass spectrometer via a suitable method (e.g., direct infusion, gas chromatography, or liquid chromatography).

  • Ionization: The sample molecules are ionized using a specific technique (e.g., electron ionization - EI, electrospray ionization - ESI).

  • Mass Analysis: The resulting ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).

  • Detection: The separated ions are detected, and a mass spectrum is generated.

Data for Structurally Similar Compounds

For comparative purposes, spectral data for related compounds such as isomers and analogues are available in various databases. For instance, data for "1-Bromo-4-chloro-2-methylbenzene" and "2-Bromo-4-chloroanisole" can be found in chemical databases, providing insights into the potential spectral features of the title compound.

Workflow for Spectral Analysis

The logical workflow for the spectral analysis of a novel compound like this compound is outlined below.

Spectral_Analysis_Workflow cluster_synthesis Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_interpretation Data Interpretation & Structure Elucidation Synthesis Synthesis of Compound Purification Purification (e.g., Chromatography) Synthesis->Purification NMR NMR Spectroscopy (¹H, ¹³C) Purification->NMR IR IR Spectroscopy Purification->IR MS Mass Spectrometry Purification->MS Structure_Validation Structure Validation NMR->Structure_Validation IR->Structure_Validation MS->Structure_Validation Data_Archiving Data Archiving Structure_Validation->Data_Archiving

Caption: Logical workflow for the synthesis, purification, and spectral analysis of a chemical compound.

Conclusion

While a specific and detailed spectral dataset for this compound is not currently available in the public domain, this guide provides a framework for understanding its expected spectral characteristics. The provided general experimental protocols and the logical workflow for spectral analysis serve as a valuable resource for researchers working with this and other novel compounds. The lack of data highlights an opportunity for further research to synthesize and characterize this compound, thereby enriching the available chemical knowledge base.

An In-depth Technical Guide to the Synthesis and Characterization of 4-(Bromomethyl)-1-chloro-2-methoxybenzene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of 4-(Bromomethyl)-1-chloro-2-methoxybenzene, a halogenated aromatic compound with potential applications in organic synthesis and drug discovery. The document details a feasible synthetic pathway, outlines experimental protocols, and presents key analytical data for the structural elucidation of this molecule.

Introduction

This compound is a versatile chemical intermediate. Its structure, featuring a reactive benzylic bromide, a chloro substituent, and a methoxy group on the aromatic ring, allows for a variety of chemical transformations. This makes it a valuable building block for the synthesis of more complex molecules, particularly in the development of novel pharmaceutical agents and functional materials. The strategic placement of these functional groups offers opportunities for selective reactions, enabling the construction of diverse molecular architectures.

Synthesis of this compound

The most direct and efficient method for the synthesis of this compound is the free-radical bromination of its precursor, 1-chloro-2-methoxy-4-methylbenzene. The Wohl-Ziegler reaction, which employs N-bromosuccinimide (NBS) as the bromine source in the presence of a radical initiator, is the method of choice for this benzylic bromination.[1][2][3]

Reaction Scheme

Caption: Synthesis of this compound.

Experimental Protocol: Wohl-Ziegler Bromination

This protocol is a representative procedure based on established methods for benzylic bromination.[1][2][3]

Materials:

  • 1-chloro-2-methoxy-4-methylbenzene

  • N-Bromosuccinimide (NBS)

  • Azobisisobutyronitrile (AIBN) or Benzoyl Peroxide

  • Carbon tetrachloride (CCl₄) or a safer alternative solvent like acetonitrile.

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer with heating mantle

  • Filtration apparatus

  • Rotary evaporator

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 1-chloro-2-methoxy-4-methylbenzene in carbon tetrachloride.

  • Add N-bromosuccinimide (1.1 equivalents) and a catalytic amount of a radical initiator such as AIBN or benzoyl peroxide to the solution.

  • Heat the reaction mixture to reflux with vigorous stirring. The reaction can be initiated by the application of heat or UV light.

  • Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Gas Chromatography (GC). The reaction is typically complete when the denser NBS is consumed and the lighter succinimide floats on the surface of the solvent.

  • Once the reaction is complete, cool the mixture to room temperature.

  • Filter the mixture to remove the succinimide byproduct.

  • Wash the filtrate with an aqueous solution of sodium thiosulfate to quench any remaining bromine, followed by a wash with brine.

  • Dry the organic layer over anhydrous magnesium sulfate.

  • Remove the solvent under reduced pressure using a rotary evaporator to yield the crude product.

  • Purify the crude product by recrystallization or column chromatography to obtain pure this compound.

Characterization of this compound

The structural confirmation of the synthesized this compound is achieved through a combination of spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) Spectroscopy.

Physicochemical Properties
PropertyValue
Molecular Formula C₈H₈BrClO
Molecular Weight 235.51 g/mol
Appearance Expected to be a solid or oil
SMILES COC1=C(C=C(C=C1)CBr)Cl
InChI InChI=1S/C8H8BrClO/c1-11-8-4-6(5-9)2-3-7(8)10/h2-4H,5H2,1H3
Spectroscopic Data

Note: Experimental spectral data for this specific compound is not widely available in public databases. The following tables present expected and predicted data based on the analysis of structurally similar compounds and computational predictions.

3.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (Proton NMR): The ¹H NMR spectrum is expected to show characteristic signals for the aromatic protons, the bromomethyl protons, and the methoxy protons.

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~ 7.3d1HAromatic CH
~ 7.1dd1HAromatic CH
~ 6.9d1HAromatic CH
~ 4.5s2H-CH₂Br
~ 3.9s3H-OCH₃

¹³C NMR (Carbon NMR): The ¹³C NMR spectrum will provide information on the carbon framework of the molecule.

Chemical Shift (δ, ppm)Assignment
~ 155C-OCH₃
~ 135C-Cl
~ 130Quaternary C
~ 129Aromatic CH
~ 128Aromatic CH
~ 112Aromatic CH
~ 56-OCH₃
~ 32-CH₂Br

3.2.2. Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the compound. The presence of bromine and chlorine isotopes (⁷⁹Br/⁸¹Br and ³⁵Cl/³⁷Cl) will result in a characteristic isotopic pattern for the molecular ion peak and bromine/chlorine-containing fragments.

Predicted Mass Spectrometry Data:

m/z (Predicted)Adduct
234.95200[M+H]⁺
256.93394[M+Na]⁺

3.2.3. Infrared (IR) Spectroscopy

The IR spectrum will show absorption bands corresponding to the functional groups present in the molecule.

Wavenumber (cm⁻¹)Assignment
~ 3000-2850C-H stretching (aromatic and aliphatic)
~ 1600-1450C=C stretching (aromatic ring)
~ 1250C-O stretching (aryl ether)
~ 1100-1000C-O stretching (ether)
~ 800-600C-Cl stretching
~ 600-500C-Br stretching

Visualization of Experimental and Logical Workflows

Synthesis Workflow

The following diagram illustrates the workflow for the synthesis and purification of this compound.

G cluster_synthesis Synthesis cluster_workup Work-up cluster_purification Purification start Dissolve 1-chloro-2-methoxy-4-methylbenzene in CCl4 add_reagents Add NBS and AIBN start->add_reagents reflux Reflux the reaction mixture add_reagents->reflux monitor Monitor reaction by TLC/GC reflux->monitor cool Cool to room temperature monitor->cool filter Filter to remove succinimide cool->filter wash Wash with Na2S2O3 and brine filter->wash dry Dry over MgSO4 wash->dry concentrate Concentrate under reduced pressure dry->concentrate purify Purify by recrystallization or column chromatography concentrate->purify product Obtain pure this compound purify->product

Caption: Synthesis and Purification Workflow.

Characterization Logic

This diagram outlines the logical flow of spectroscopic analysis to confirm the structure of the synthesized compound.

G cluster_analysis Structural Elucidation cluster_interpretation Data Interpretation cluster_conclusion Conclusion sample Synthesized Compound ms Mass Spectrometry (MS) sample->ms nmr NMR Spectroscopy (¹H & ¹³C) sample->nmr ir Infrared (IR) Spectroscopy sample->ir ms_interp Determine Molecular Weight and Isotopic Pattern ms->ms_interp nmr_interp Identify Proton and Carbon Environments nmr->nmr_interp ir_interp Confirm Presence of Functional Groups ir->ir_interp structure Confirm Structure of this compound ms_interp->structure nmr_interp->structure ir_interp->structure

Caption: Spectroscopic Characterization Workflow.

Conclusion

This technical guide has detailed a practical synthetic route for this compound via Wohl-Ziegler bromination and has provided a comprehensive overview of the analytical techniques required for its characterization. The provided experimental protocol and expected characterization data serve as a valuable resource for researchers and professionals in the fields of organic synthesis and drug development, facilitating the use of this versatile intermediate in their research endeavors. Further investigation to obtain and publish the experimental spectral data is encouraged to enrich the scientific literature.

References

An In-depth Technical Guide to 4-(Bromomethyl)-1-chloro-2-methoxybenzene: Properties and Synthetic Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical properties of 4-(Bromomethyl)-1-chloro-2-methoxybenzene, a key chemical intermediate in pharmaceutical synthesis. This document details its known physical characteristics and outlines a representative experimental protocol for its application in the synthesis of sodium-glucose co-transporter-2 (SGLT2) inhibitors, a class of drugs used in the management of type 2 diabetes.

Core Physical and Chemical Properties

Table 1: Physicochemical Properties of this compound

PropertyValueSource
Molecular Formula C₈H₈BrClO[1]
Molecular Weight 235.51 g/mol [1]
Physical State Solid
CAS Number 103347-14-4[1]

For comparative purposes, the physical properties of a structurally similar compound, 1-Bromo-2-(bromomethyl)-4-chlorobenzene, are provided below.

Table 2: Physical Properties of 1-Bromo-2-(bromomethyl)-4-chlorobenzene (CAS 66192-24-3)

PropertyValue
Appearance White to off-white solid
Melting Point 49-53 °C
Boiling Point 145-150 °C at 10 mmHg

Application in Pharmaceutical Synthesis

Substituted bromochlorobenzene derivatives are crucial intermediates in the synthesis of various pharmaceuticals. Notably, compounds such as this compound are integral to the manufacturing of SGLT2 inhibitors like Dapagliflozin.[2] These drugs play a significant role in managing type 2 diabetes by inhibiting glucose reabsorption in the kidneys.[2]

The following experimental protocol describes a general synthesis route for a key intermediate of Dapagliflozin, illustrating the utility of compounds structurally related to this compound.

Experimental Protocol: Synthesis of a Dapagliflozin Intermediate

This protocol outlines the synthesis of 4-bromo-1-chloro-2-(4-ethoxybenzyl)benzene, a key intermediate in the production of Dapagliflozin. This process involves a Friedel-Crafts acylation followed by a reduction.

Materials:

  • 5-bromo-2-chlorobenzoic acid

  • Oxalyl chloride or thionyl chloride

  • Dichloromethane (DCM)

  • Dimethylformamide (DMF) (catalytic amount)

  • Phenetole

  • Aluminum chloride (AlCl₃)

  • Triethylsilane

  • Sodium bicarbonate solution

  • Water

Procedure:

  • Acyl Chloride Formation: To a solution of 5-bromo-2-chlorobenzoic acid in dichloromethane, a catalytic amount of dimethylformamide is added. Oxalyl chloride is then added dropwise at room temperature. The reaction mixture is stirred until the conversion to 5-bromo-2-chlorobenzoyl chloride is complete. The solvent and excess reagent are removed under reduced pressure.

  • Friedel-Crafts Acylation: The resulting 5-bromo-2-chlorobenzoyl chloride is dissolved in dichloromethane and cooled in an ice bath. Phenetole is added, followed by the portion-wise addition of aluminum chloride, maintaining the low temperature. The reaction is stirred until the formation of (5-bromo-2-chlorophenyl)(4-ethoxyphenyl)methanone is complete.

  • Reduction: The reaction mixture is then treated with a reducing agent, such as triethylsilane, to reduce the ketone to a methylene group. The reaction is typically allowed to proceed at room temperature.

  • Work-up and Isolation: The reaction is quenched with water or a dilute acid. The organic layer is separated, washed with a sodium bicarbonate solution and brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to yield the crude product. The crude 4-bromo-1-chloro-2-(4-ethoxybenzyl)benzene can be further purified by recrystallization or chromatography.

Visualization of Synthetic Pathway

The following diagram illustrates the synthetic route to Dapagliflozin, highlighting the role of key intermediates.

Synthesis_Pathway cluster_start Starting Materials cluster_intermediate Intermediate Synthesis cluster_coupling Core Assembly cluster_final Final Product 5_bromo_2_chlorobenzoic_acid 5-bromo-2-chlorobenzoic acid acyl_chloride Acyl Chloride Formation 5_bromo_2_chlorobenzoic_acid->acyl_chloride phenetole Phenetole friedel_crafts Friedel-Crafts Acylation phenetole->friedel_crafts acyl_chloride->friedel_crafts reduction Reduction friedel_crafts->reduction intermediate 4-bromo-1-chloro-2- (4-ethoxybenzyl)benzene reduction->intermediate coupling Coupling Reaction intermediate->coupling gluconolactone Protected Gluconolactone gluconolactone->coupling coupled_product Coupled Glucoside coupling->coupled_product deprotection_reduction Deprotection & Final Reduction coupled_product->deprotection_reduction dapagliflozin Dapagliflozin deprotection_reduction->dapagliflozin

Caption: Synthetic pathway of Dapagliflozin.

References

Safety and Handling of 4-(Bromomethyl)-1-chloro-2-methoxybenzene: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

4-(Bromomethyl)-1-chloro-2-methoxybenzene is a substituted aromatic compound with potential applications in organic synthesis and pharmaceutical research. Due to the presence of a reactive bromomethyl group, this compound is expected to be a lachrymator and an alkylating agent, posing significant health risks upon exposure. This technical guide provides an in-depth overview of the extrapolated safety information, handling procedures, and emergency protocols.

Hazard Identification and Classification

Based on data from similar compounds, this compound is anticipated to be classified as follows:

  • Acute Toxicity: Harmful if swallowed or inhaled.[1]

  • Skin Corrosion/Irritation: Causes skin irritation.[1][2][3]

  • Serious Eye Damage/Eye Irritation: Causes serious eye irritation or damage.[1][2][3][4]

  • Specific Target Organ Toxicity (Single Exposure): May cause respiratory irritation.[1][2][3]

GHS Hazard Pictograms (Anticipated) :

  • GHS05: Corrosion

  • GHS07: Exclamation Mark

  • GHS09: Environment (for related compounds)[4]

Signal Word (Anticipated): Danger[4]

Hazard Statements (Anticipated):

  • H302: Harmful if swallowed.[5]

  • H315: Causes skin irritation.[3][6]

  • H318: Causes serious eye damage.[4]

  • H319: Causes serious eye irritation.[3]

  • H335: May cause respiratory irritation.[3]

  • H410: Very toxic to aquatic life with long lasting effects.[4]

Physical and Chemical Properties

Quantitative data for closely related compounds are summarized below. It is crucial to note that these values are for similar, but not identical, molecules.

Table 1: Physical and Chemical Properties of Related Compounds

Property1-Bromo-4-chloro-2-methoxybenzene[7]4-Bromochlorobenzene[1]4-Bromoanisole[8]
Molecular Formula C₇H₆BrClOC₆H₄BrClC₇H₇BrO
Molecular Weight 221.48 g/mol [3][5]Not specifiedNot specified
Appearance Not specifiedWhiteLiquid
Melting Point Not specified64 - 67 °C9 - 10 °C
Boiling Point 236.6 °C at 760 mmHgNot specified223 °C
Flash Point 96.9 °C> 100 °C94 °C
Density 1.6 g/cm³Not specifiedNot specified
Solubility Not specifiedNot specifiedImmiscible in water

Experimental Protocols: Safe Handling and Personal Protective Equipment (PPE)

Given the anticipated hazards, a strict experimental protocol should be followed to minimize exposure.

Workflow for Safe Handling:

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup and Disposal prep_sds Review SDS of related compounds prep_ppe Don appropriate PPE prep_sds->prep_ppe prep_hood Prepare workspace in a certified chemical fume hood prep_ppe->prep_hood handle_weigh Weigh the compound in the fume hood prep_hood->handle_weigh Begin experiment handle_transfer Transfer to reaction vessel handle_weigh->handle_transfer cleanup_decontaminate Decontaminate glassware and surfaces handle_transfer->cleanup_decontaminate After experiment cleanup_waste Dispose of waste in a labeled hazardous waste container cleanup_decontaminate->cleanup_waste cleanup_ppe Remove and dispose of PPE correctly cleanup_waste->cleanup_ppe cleanup_wash Wash hands thoroughly cleanup_ppe->cleanup_wash substance 4-(Bromomethyl)-1-chloro- 2-methoxybenzene cell_entry Cellular Uptake substance->cell_entry alkylation Alkylation of Macromolecules (DNA, Proteins) cell_entry->alkylation dna_damage DNA Damage alkylation->dna_damage protein_dysfunction Protein Dysfunction alkylation->protein_dysfunction stress_response Cellular Stress Response dna_damage->stress_response mutagenesis Mutagenesis dna_damage->mutagenesis protein_dysfunction->stress_response apoptosis Apoptosis (Cell Death) stress_response->apoptosis

References

The Versatile Building Block: A Technical Guide to 4-(Bromomethyl)-1-chloro-2-methoxybenzene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of modern organic synthesis and medicinal chemistry, the strategic use of functionalized aromatic compounds is paramount for the efficient construction of complex molecular architectures. 4-(Bromomethyl)-1-chloro-2-methoxybenzene, a halogenated and methoxy-substituted toluene derivative, has emerged as a valuable and versatile synthetic building block. Its utility lies in the presence of a reactive benzylic bromide, which serves as a key handle for introducing the 4-chloro-2-methoxybenzyl moiety into a variety of molecular scaffolds. This technical guide provides a comprehensive overview of its chemical properties, synthesis, and applications, with a particular focus on its role in the synthesis of biologically active compounds.

Chemical Properties and Reactivity

This compound is a trifunctionalized aromatic compound with the chemical formula C₈H₈BrClO. The key to its synthetic utility is the high reactivity of the benzylic bromide, which is readily displaced by a wide range of nucleophiles. This susceptibility to nucleophilic attack allows for the formation of new carbon-carbon, carbon-oxygen, carbon-nitrogen, and carbon-sulfur bonds, making it an excellent precursor for a diverse array of derivatives.

Table 1: Physicochemical Properties of this compound

PropertyValue
CAS Number 103347-14-4[1]
Molecular Formula C₈H₈BrClO
Molecular Weight 235.51 g/mol
Appearance White to off-white solid
Purity Typically ≥95%

The presence of the electron-donating methoxy group and the electron-withdrawing chloro group on the aromatic ring can influence the reactivity of the benzylic position and the aromatic ring itself in subsequent transformations.

Synthesis of this compound

The most common and direct method for the synthesis of this compound is the radical-initiated benzylic bromination of the corresponding substituted toluene, 4-chloro-2-methoxytoluene. This reaction is typically carried out using a brominating agent such as N-bromosuccinimide (NBS) in the presence of a radical initiator like azobisisobutyronitrile (AIBN) or benzoyl peroxide, or under photochemical conditions.[2][3]

Synthesis 4-chloro-2-methoxytoluene 4-chloro-2-methoxytoluene This compound This compound 4-chloro-2-methoxytoluene->this compound NBS, AIBN CCl4, Reflux

Caption: Synthesis of this compound.

Experimental Protocol: Synthesis via Benzylic Bromination

Materials:

  • 4-chloro-2-methoxytoluene

  • N-Bromosuccinimide (NBS)

  • Azobisisobutyronitrile (AIBN)

  • Carbon tetrachloride (CCl₄)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Hexanes

  • Ethyl acetate

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 4-chloro-2-methoxytoluene (1.0 eq) in carbon tetrachloride.

  • Add N-bromosuccinimide (1.1 eq) and a catalytic amount of AIBN (0.05 eq) to the solution.

  • Heat the reaction mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and filter off the succinimide byproduct.

  • Wash the filtrate sequentially with saturated aqueous NaHCO₃ solution, saturated aqueous Na₂S₂O₃ solution, and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford pure this compound.

Table 2: Representative Reaction Parameters for Benzylic Bromination

ParameterCondition
Solvent Carbon tetrachloride (CCl₄)
Brominating Agent N-Bromosuccinimide (NBS)
Initiator Azobisisobutyronitrile (AIBN)
Temperature Reflux
Typical Yield 70-90% (unoptimized)

Role as a Synthetic Building Block

The primary role of this compound in organic synthesis is as an electrophile in nucleophilic substitution reactions. The reactive benzylic bromide allows for the facile introduction of the 4-chloro-2-methoxybenzyl group into a wide range of molecules.

Reactions Start This compound Product_N N-Alkylated Product Start->Product_N R₂NH, Base Product_O Ether Product Start->Product_O ROH, Base Product_S Thioether Product Start->Product_S RSH, Base Product_C C-Alkylated Product Start->Product_C Enolate, etc.

Caption: Nucleophilic substitution reactions.

Application in the Synthesis of Bioactive Molecules

A notable application of this compound is in the synthesis of precursors to natural products with potential biological activity. For instance, it is a key starting material in the synthesis of (E)-(3S,4R)-6-(4-Chloro-3-methoxy-phenyl)-4-methoxy-3-methyl-hex-5-enoic acid, which is a known precursor to the antifungal agent Oudemansin B.[4]

Oudemansin_Precursor Start This compound Phosphonium_Salt Triphenylphosphonium Bromide Derivative Start->Phosphonium_Salt PPh₃ Wittig_Reagent Ylide Phosphonium_Salt->Wittig_Reagent Base Final_Product (E)-(3S,4R)-6-(4-Chloro-3-methoxy-phenyl)-4-methoxy-3-methyl-hex-5-enoic acid Wittig_Reagent->Final_Product Wittig Reaction Aldehyde Aldehyde Partner Aldehyde->Final_Product

Caption: Synthesis of an Oudemansin B precursor.

Experimental Protocol: Nucleophilic Substitution with an Amine

Materials:

  • This compound

  • Secondary amine (e.g., morpholine)

  • Potassium carbonate (K₂CO₃)

  • Acetonitrile (CH₃CN)

  • Ethyl acetate

  • Water

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • In a round-bottom flask, dissolve this compound (1.0 eq) in acetonitrile.

  • Add potassium carbonate (2.0 eq) and the secondary amine (1.2 eq) to the solution.

  • Stir the reaction mixture at room temperature and monitor its progress by TLC.

  • Upon completion, filter the reaction mixture to remove the inorganic salts.

  • Concentrate the filtrate under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate to yield the N-alkylated product.

  • Purify by column chromatography if necessary.

Table 3: Representative Nucleophilic Substitution Reaction Data

NucleophileReagentSolventBaseProduct TypeTypical Yield
AmineMorpholineAcetonitrileK₂CO₃N-Alkylated AmineHigh
AlcoholPhenolAcetoneK₂CO₃EtherGood to High
ThiolThiophenolDMFNaHThioetherHigh

Conclusion

This compound is a highly valuable and versatile building block for organic synthesis. Its readily displaceable benzylic bromide provides a reliable and efficient means of introducing the 4-chloro-2-methoxybenzyl group into a variety of substrates. This reactivity has been harnessed in the synthesis of complex molecules, including precursors to natural products. The straightforward synthesis of this reagent via benzylic bromination of the corresponding toluene further enhances its appeal to researchers and professionals in the field of drug discovery and development. The experimental protocols and data presented in this guide serve as a practical resource for the effective utilization of this important synthetic intermediate.

References

Navigating the Synthetic Utility of 4-(Bromomethyl)-1-chloro-2-methoxybenzene: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

A Note on the Subject Compound: Extensive literature searches for "4-(bromomethyl)-1-chloro-2-methoxybenzene" did not yield significant data regarding its reactivity or detailed experimental protocols. However, a closely related compound, 1-Bromo-2-(bromomethyl)-4-chlorobenzene , is well-documented and possesses the key structural feature of a reactive benzylic bromide, which aligns with the likely interests of researchers in this area. This guide will therefore focus on the reactivity and synthetic applications of 1-Bromo-2-(bromomethyl)-4-chlorobenzene , assuming it to be the compound of interest for drug development and scientific research professionals.

Introduction to the Reactivity of 1-Bromo-2-(bromomethyl)-4-chlorobenzene

1-Bromo-2-(bromomethyl)-4-chlorobenzene is a versatile trifunctional aromatic building block of significant interest in organic synthesis, particularly in medicinal chemistry.[1] Its synthetic utility is derived from the differential reactivity of its halogenated sites. The compound features two primary reactive centers: a highly susceptible benzylic bromide and a less reactive aryl bromide.[2]

The enhanced reactivity of the benzylic bromide is attributed to the ability of the adjacent aromatic ring to stabilize the transition state of nucleophilic substitution reactions.[3] This allows for selective functionalization at the benzylic position, leaving the aryl bromide available for subsequent transformations, such as cross-coupling reactions.[4][5] The general reactivity order is benzylic C-Br > aryl C-Br > aryl C-Cl.[5]

Nucleophilic Substitution at the Benzylic Position

The benzylic bromide of 1-Bromo-2-(bromomethyl)-4-chlorobenzene readily undergoes nucleophilic substitution, primarily through an SN2 mechanism, with a variety of nucleophiles.[1][6] This allows for the straightforward introduction of diverse functional groups.

Summary of Nucleophilic Substitution Reactions

The following table summarizes the outcomes of reactions with various nucleophiles, providing a comparative overview for synthetic planning.

NucleophileReagentSolventBaseTemperature (°C)Time (h)ProductYield (%)Reference
AmineIsopropylamineAcetonitrileK₂CO₃8012N-(2-Bromo-5-chlorobenzyl)propan-2-amine>95% (crude)[4]
AmineBenzylamineDMFK₂CO₃Room Temp.12N-(2-Bromo-5-chlorobenzyl)benzylamineNot specified[1]
Phenol4-EthoxyphenolDichloromethaneAlCl₃0 - RT164-(2-Bromo-5-chlorobenzyl)phenol98%[4]
ThiolThioureaMethanolNaOHReflux4Bis(2-bromo-5-chlorobenzyl) sulfide85-95%[4]
AzideSodium Azide (NaN₃)DMF or DMSO-RT - 60Not specified1-(Azidomethyl)-4-bromo-2-chlorobenzeneHigh[6]
CyanidePotassium Cyanide (KCN)Ethanol/Water-RefluxNot specified(4-Bromo-2-chlorophenyl)acetonitrileGood to High[6]
HydroxideSodium Hydroxide (NaOH)Acetone/Water or THF/Water-RT - 501-3(4-Bromo-2-chlorophenyl)methanolNot specified[6]
Experimental Protocols for Nucleophilic Substitution

Protocol 1: Synthesis of N-(2-Bromo-5-chlorobenzyl)propan-2-amine [4]

  • To a solution of 1-Bromo-2-(bromomethyl)-4-chlorobenzene (1.0 eq) in acetonitrile, add potassium carbonate (2.0 eq).

  • Add isopropylamine (1.2 eq) to the mixture.

  • Stir the reaction mixture at 80°C for 12 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Filter the solid potassium carbonate and wash with acetonitrile.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • If necessary, purify the crude product by column chromatography on silica gel.

Protocol 2: Synthesis of (4-Bromo-2-chlorophenyl)acetonitrile [7]

  • In a 100 mL round-bottom flask, dissolve 2.84 g (10 mmol) of 1-Bromo-2-(bromomethyl)-4-chlorobenzene in 50 mL of anhydrous ethanol.

  • Add 0.59 g (12 mmol) of sodium cyanide to the solution.

  • Heat the mixture to reflux and maintain for 4 hours, monitoring the reaction by GC-MS.

  • After completion, cool the mixture to room temperature and remove the ethanol using a rotary evaporator.

  • Add 50 mL of deionized water and 50 mL of dichloromethane to the residue.

  • Transfer to a separatory funnel, shake, and separate the layers.

  • Collect the organic layer, dry over anhydrous sodium sulfate, and concentrate to yield the product.

G start 1-Bromo-2-(bromomethyl) -4-chlorobenzene reaction_intermediate Transition State start->reaction_intermediate Sɴ2 Attack nucleophile Nucleophile (Nu-H) e.g., R₂NH, ArOH, CN⁻ nucleophile->reaction_intermediate product Substituted Product side_product HBr reaction_intermediate->product reaction_intermediate->side_product

Caption: Generalized SN2 reaction pathway at the benzylic position.

Cross-Coupling Reactions at the Aryl Bromide Position

The less reactive aryl bromide of 1-Bromo-2-(bromomethyl)-4-chlorobenzene can participate in various palladium-catalyzed cross-coupling reactions. This allows for the formation of new carbon-carbon bonds, enabling the construction of more complex molecular scaffolds. The Suzuki-Miyaura coupling is a prime example of this transformation.

Selective Suzuki-Miyaura Coupling

By carefully selecting the catalyst and reaction conditions, the aryl bromide can be selectively coupled with an arylboronic acid, leaving the benzylic bromide and aryl chloride moieties intact.

Arylboronic AcidCatalystLigandBaseSolventTemp (°C)Time (h)Yield (%)Reference
p-tolylboronic acidPd(OAc)₂PCy₃·HBF₄Cs₂CO₃Toluene/H₂O80287-95[8]
Various arylboronic acidsPd(OAc)₂PCy₃·HBF₄Cs₂CO₃Toluene/H₂O80257-96[8]
Experimental Protocol for Suzuki-Miyaura Coupling

Protocol 3: Selective Coupling of 1-Bromo-2-(bromomethyl)-4-chlorobenzene with an Arylboronic Acid [5]

  • To a dry Schlenk tube under an argon atmosphere, add 1-Bromo-2-(bromomethyl)-4-chlorobenzene (0.30 mmol), the corresponding arylboronic acid (0.33 mmol), Pd(OAc)₂ (0.2 mol%), PCy₃·HBF₄ (0.4 mol%), and Cs₂CO₃ (2 equiv.).

  • Add toluene (1.0 mL) and water (0.1 mL) to the tube.

  • Seal the tube and place it in a preheated oil bath at 80°C.

  • Stir the reaction mixture for 2 hours.

  • After completion (monitored by TLC or GC-MS), cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

G cluster_reactants Reactants cluster_catalyst Catalytic Cycle cluster_products Products aryl_halide 1-Bromo-2-(bromomethyl) -4-chlorobenzene oxidative_addition Oxidative Addition aryl_halide->oxidative_addition boronic_acid Ar'-B(OH)₂ transmetalation Transmetalation boronic_acid->transmetalation [Base] pd0 Pd(0) pd0->oxidative_addition oxidative_addition->transmetalation Ar-Pd(II)-Br reductive_elimination Reductive Elimination transmetalation->reductive_elimination Ar-Pd(II)-Ar' reductive_elimination->pd0 coupled_product Coupled Product reductive_elimination->coupled_product

Caption: Suzuki-Miyaura cross-coupling catalytic cycle.

Synthesis of 1-Bromo-2-(bromomethyl)-4-chlorobenzene

The synthesis of 1-Bromo-2-(bromomethyl)-4-chlorobenzene is typically achieved in a two-step process starting from 4-chloro-2-methylaniline.[9]

Synthetic Pathway Overview

G A 4-chloro-2-methylaniline B 2-Bromo-5-chlorotoluene A->B  Sandmeyer Reaction  (NaNO₂, HBr, CuBr)   C 1-Bromo-2-(bromomethyl) -4-chlorobenzene B->C  Radical Bromination  (NBS, Initiator)  

Caption: Synthesis of 1-Bromo-2-(bromomethyl)-4-chlorobenzene.

Experimental Protocols for Synthesis

Protocol 4: Step 1 - Synthesis of 2-Bromo-5-chlorotoluene via Sandmeyer Reaction [9]

  • In a suitable reaction vessel, slowly add 142 g (1.00 mol) of melted 4-chloro-2-methylaniline to 1200 ml of 23% aqueous HBr while stirring.

  • Cool the mixture to -5°C in an ice-salt bath.

  • Slowly add a solution of 70.0 g (1.00 mol) of NaNO₂ in water, keeping the temperature below 0°C to form the diazonium salt.

  • In a separate vessel, prepare a solution of CuBr and cool it to 0°C.

  • Slowly add the cold diazonium salt solution to the CuBr solution.

  • Allow the mixture to warm to room temperature and then heat to complete the reaction.

  • Extract the product with a suitable organic solvent, dry the organic layers over anhydrous K₂CO₃, and remove the solvent by rotary evaporation.

Protocol 5: Step 2 - Radical Bromination to 1-Bromo-2-(bromomethyl)-4-chlorobenzene [3]

  • In a round-bottom flask, dissolve 2-Bromo-5-chlorotoluene (1.0 eq) in carbon tetrachloride (CCl₄).

  • Add N-Bromosuccinimide (NBS) (1.1 eq) and a catalytic amount of benzoyl peroxide (~0.02 eq).

  • Heat the mixture to reflux (approx. 77°C). A heat lamp can be used for initiation.

  • After completion, cool the mixture to room temperature and filter to remove the succinimide.

  • Wash the filtrate with water and brine, then dry over anhydrous sodium sulfate.

  • Remove the solvent under reduced pressure and purify the crude product by recrystallization (e.g., from hexanes) to afford the title compound as a white solid.

Conclusion

1-Bromo-2-(bromomethyl)-4-chlorobenzene is a strategically important synthetic intermediate that offers a platform for selective, stepwise functionalization. The pronounced reactivity of the benzylic bromide enables a wide array of nucleophilic substitution reactions, while the aryl bromide provides a handle for modern cross-coupling methodologies. This dual reactivity makes it an invaluable tool for constructing complex molecular architectures, particularly in the field of drug discovery and development. The detailed protocols and reactivity data presented in this guide serve as a comprehensive resource for researchers leveraging this versatile compound in their synthetic endeavors.

References

Solubility of 4-(Bromomethyl)-1-chloro-2-methoxybenzene in common organic solvents

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Solubility of 4-(Bromomethyl)-1-chloro-2-methoxybenzene

Abstract

This technical guide provides a comprehensive overview of the solubility characteristics of this compound, a key intermediate in organic synthesis. Due to the limited availability of specific quantitative solubility data in public literature, this document focuses on predicting its solubility based on its physicochemical properties and the principle of "like dissolves like." Furthermore, it offers a detailed, standardized experimental protocol for the quantitative determination of its solubility in various common organic solvents. This guide is intended to serve as a foundational resource for laboratory researchers and professionals engaged in process development and drug discovery.

Physicochemical Properties of this compound

Understanding the molecular structure of this compound is fundamental to predicting its solubility. The molecule, with the chemical formula C₈H₈BrClO, consists of a benzene ring substituted with four different groups:

  • Aromatic Benzene Ring: Forms the nonpolar core of the molecule.

  • Methoxy Group (-OCH₃): A moderately polar group that can participate in dipole-dipole interactions.

  • Chloro Group (-Cl): An electronegative group contributing to the molecule's overall dipole moment.

  • Bromomethyl Group (-CH₂Br): A reactive functional group that adds to the molecular weight and has some polar character.

The combination of a large nonpolar aromatic core with moderately polar functional groups suggests that the compound is weakly to moderately polar. This structure predicts poor solubility in highly polar solvents like water but favorable solubility in a range of common organic solvents.

Predicted Solubility Profile

Based on the principle of "like dissolves like," this compound is expected to be most soluble in solvents with similar polarity.[1][2] Halogenated solvents and aromatic hydrocarbons are predicted to be excellent solvents due to their ability to engage in favorable intermolecular interactions with the substituted benzene ring.

Quantitative Solubility Data

Specific quantitative solubility data for this compound is not extensively available in peer-reviewed literature. The following table is provided as a template for researchers to populate with experimentally determined values. The predicted solubility is based on the analysis of the compound's structural properties and the known properties of the solvents.[3]

Solvent ClassSolventMolecular Weight ( g/mol )Relative PolarityPredicted SolubilityExperimentally Determined Solubility (at 25°C)
Non-Polar Solvents Hexane86.180.009Low to ModerateData not available
Toluene92.140.099HighData not available
Halogenated Solvents Dichloromethane (DCM)84.930.309Very HighData not available
Chloroform119.380.259Very HighData not available
Polar Aprotic Solvents Ethyl Acetate88.110.228HighData not available
Acetone58.080.355ModerateData not available
Tetrahydrofuran (THF)72.110.207HighData not available
Acetonitrile41.050.460ModerateData not available
Dimethyl Sulfoxide (DMSO)78.130.444ModerateData not available
Polar Protic Solvents Isopropanol60.100.546LowData not available
Ethanol46.070.654LowData not available
Methanol32.040.762LowData not available
Water18.021.000InsolubleData not available

Experimental Protocol: Determining Equilibrium Solubility

The following is a detailed methodology for determining the thermodynamic equilibrium solubility of this compound using the widely accepted shake-flask method.[4][5]

Objective: To accurately measure the concentration of the solute in a saturated solution at a constant temperature.

Materials:

  • This compound (solute)

  • Selected organic solvent

  • Analytical balance (±0.1 mg precision)

  • Sealed vials or flasks (e.g., 20 mL screw-cap vials)

  • Constant temperature orbital shaker or water bath

  • Syringe filters (e.g., 0.45 µm PTFE)

  • Volumetric flasks and pipettes

  • High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) system for analysis

Methodology:

  • Preparation of Saturated Solution:

    • Add an excess amount of this compound to a pre-weighed vial. The excess solid is crucial to ensure saturation is achieved.

    • Record the exact mass of the solute added.

    • Add a known volume (e.g., 10.0 mL) of the chosen solvent to the vial.

  • Equilibration:

    • Securely seal the vial to prevent solvent evaporation.

    • Place the vial in a constant temperature bath or orbital shaker set to the desired temperature (e.g., 25°C).

    • Agitate the mixture for a sufficient duration (typically 24 to 48 hours) to ensure equilibrium is reached. A persistent layer of undissolved solid should remain.[5]

  • Sample Collection and Preparation:

    • After equilibration, allow the vial to sit undisturbed at the constant temperature for at least 2 hours to let the excess solid settle.

    • Carefully withdraw a sample from the clear supernatant using a syringe.

    • Immediately filter the sample through a syringe filter into a clean vial to remove any undissolved micro-particles.

  • Analysis:

    • Accurately dilute the filtered saturated solution with the same solvent to a concentration that falls within the calibrated range of the analytical instrument (HPLC or GC).

    • Analyze the diluted sample to determine the concentration of this compound.

  • Calculation:

    • Calculate the original concentration in the saturated solution by accounting for the dilution factor.

    • Express the solubility in desired units, such as g/100 mL or mol/L.

Visualized Workflows

Logical Workflow for Solubility Determination

The process of determining solubility follows a logical sequence from prediction to experimental validation.

G A Define Compound: This compound B Analyze Physicochemical Properties (Polarity, Functional Groups) A->B C Predict Solubility ('Like Dissolves Like') B->C D Select Range of Organic Solvents C->D E Execute Shake-Flask Protocol (Equilibration at Constant T) D->E For each solvent F Sample and Filter Supernatant E->F G Quantitative Analysis (e.g., HPLC, GC) F->G H Calculate Solubility (g/100mL, mol/L) G->H I Populate Data Table H->I

Caption: Logical workflow for solubility determination.

Experimental Workflow: Synthesis Application

This compound is a valuable building block. For instance, related structures are used in the synthesis of pharmaceutical compounds like Dapagliflozin.[6][7] The following diagram illustrates a generalized synthetic pathway where such an intermediate would be used.

G cluster_start Starting Materials cluster_reaction Core Synthesis Steps cluster_product Final Product A 5-Bromo-2-chlorobenzoic Acid C Step 1: Friedel-Crafts Acylation (Lewis Acid Catalyst) A->C B Phenetole B->C D Intermediate Ketone C->D E Step 2: Reduction (e.g., with Triethylsilane) D->E F 4-Bromo-1-chloro-2-(4-ethoxybenzyl)benzene (Dapagliflozin Intermediate) E->F

Caption: Synthesis workflow using a related intermediate.

Safety and Handling

This compound is a chemical intermediate and should be handled with care in a well-ventilated fume hood.[8] Users must wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Always consult the material safety data sheet (MSDS) for this compound before use to understand the specific hazards and handling requirements.[8][9]

References

Methodological & Application

Application Notes and Protocols for Alkylation Reactions Using 4-(Bromomethyl)-1-chloro-2-methoxybenzene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-(Bromomethyl)-1-chloro-2-methoxybenzene is a versatile bifunctional reagent valuable in the synthesis of complex organic molecules, particularly in the fields of medicinal chemistry and drug discovery. Its structure incorporates a reactive benzylic bromide, which is an excellent electrophile for alkylation reactions, and a substituted aromatic ring that can be further functionalized. The presence of the chloro and methoxy substituents on the benzene ring influences the electronic properties and lipophilicity of the resulting derivatives, making this reagent a useful building block for creating diverse molecular scaffolds.

These application notes provide detailed protocols for the use of this compound in N-, O-, S-, and C-alkylation reactions, enabling the synthesis of a wide range of derivatives such as substituted amines, ethers, thioethers, and carbon-extended structures.

Chemical Properties

PropertyValue
Molecular Formula C₈H₈BrClO
Molecular Weight 235.51 g/mol
CAS Number 320407-92-9[1]
Appearance White to off-white solid
Purity Typically ≥97%[1]

Applications in Drug Discovery and Development

The 4-chloro-2-methoxybenzyl moiety introduced by this reagent is present in various biologically active compounds. Alkylation with this compound allows for the systematic modification of lead compounds to explore structure-activity relationships (SAR). The benzylic bromide group readily undergoes nucleophilic substitution (SN2) reactions with a wide range of nucleophiles under mild conditions.[2][3]

Key Applications Include:

  • N-Alkylation: Synthesis of secondary and tertiary amines, including derivatives of biologically active scaffolds like indoles, imidazoles, and other nitrogen-containing heterocycles.[4]

  • O-Alkylation: Preparation of aryl and alkyl ethers (Williamson Ether Synthesis), which are common motifs in pharmaceutical compounds.[3][5]

  • S-Alkylation: Formation of thioethers, which are important for introducing sulfur-containing functionalities into molecules and can serve as precursors to other sulfur derivatives.[2]

  • C-Alkylation: Creation of new carbon-carbon bonds by reacting with carbanions, such as those derived from active methylene compounds, to build more complex carbon skeletons.[6]

Experimental Protocols

N-Alkylation of Amines and Heterocycles

This protocol describes a general procedure for the N-alkylation of a primary or secondary amine, or a nitrogen-containing heterocycle, using this compound.

Reaction Scheme:

R¹R²NH + BrCH₂(C₆H₃)Cl(OCH₃) → R¹R²N-CH₂(C₆H₃)Cl(OCH₃) + HBr

Materials:

  • This compound (1.0 eq)

  • Amine or heterocycle substrate (1.0 - 1.2 eq)

  • Anhydrous Potassium Carbonate (K₂CO₃) or Cesium Carbonate (Cs₂CO₃) (2.0 - 3.0 eq)

  • Anhydrous Dimethylformamide (DMF) or Acetonitrile (MeCN)

  • Ethyl acetate (EtOAc)

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

Procedure:

  • To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add the amine or heterocycle substrate (1.0 eq) and the chosen anhydrous solvent (e.g., DMF).

  • Add the base (e.g., K₂CO₃, 2.0 eq).

  • Add a solution of this compound (1.0 eq) in the same solvent dropwise at room temperature.

  • Stir the reaction mixture at room temperature or heat to 50-80°C for 2-12 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction to room temperature and quench with water.

  • Extract the product with ethyl acetate (3 x volume of the aqueous layer).

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel if necessary.

Quantitative Data for Analogous N-Alkylation Reactions:

NucleophileBaseSolventTemp. (°C)Time (h)Yield (%)
AnilineNaHCO₃Water801~95
BenzylamineK₂CO₃DMFRT12>90
IndoleKOHDMFRT2~92
PyrroleK₂CO₃MeCNReflux3~88
ImidazoleK₂CO₃DMF604~95

Note: Yields are representative and may vary based on the specific substrate and reaction conditions.

N_Alkylation_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification reagents Combine Amine/Heterocycle, Base (K2CO3), and Solvent (DMF) add_alkylating Add this compound reagents->add_alkylating react Stir at RT or Heat (50-80°C) Monitor by TLC add_alkylating->react 2-12h quench Quench with Water react->quench extract Extract with Ethyl Acetate quench->extract wash Wash with Brine extract->wash dry Dry (Na2SO4) & Concentrate wash->dry purify Purify (Column Chromatography) dry->purify product product purify->product N-Alkylated Product

N-Alkylation Experimental Workflow

O-Alkylation of Phenols (Williamson Ether Synthesis)

This protocol outlines the synthesis of aryl ethers by reacting a phenol with this compound.[3][5]

Reaction Scheme:

Ar-OH + BrCH₂(C₆H₃)Cl(OCH₃) → Ar-O-CH₂(C₆H₃)Cl(OCH₃) + HBr

Materials:

  • This compound (1.0 eq)

  • Phenol derivative (1.0 eq)

  • Anhydrous Potassium Carbonate (K₂CO₃) or Sodium Hydride (NaH) (1.5 - 2.0 eq)

  • Anhydrous Acetone, DMF, or THF

  • Ethyl acetate (EtOAc)

  • 1M NaOH solution

  • Brine

  • Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

  • To a dry round-bottom flask under an inert atmosphere, add the phenol (1.0 eq), K₂CO₃ (2.0 eq), and anhydrous acetone or DMF.

  • Stir the suspension vigorously for 15-30 minutes at room temperature.

  • Add this compound (1.0 eq) to the mixture.

  • Heat the reaction mixture to reflux and stir for 4-16 hours, monitoring by TLC.

  • After cooling to room temperature, filter off the inorganic salts and wash the filter cake with the solvent.

  • Concentrate the filtrate under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash with 1M NaOH solution and then with brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and evaporate the solvent.

  • Purify the crude product by recrystallization or column chromatography.

Quantitative Data for Analogous Williamson Ether Synthesis:

NucleophileBaseSolventTemp. (°C)Time (h)Yield (%)
PhenolK₂CO₃AcetoneReflux6~95
4-MethoxyphenolNaHTHFReflux4~98
2-NaphtholK₂CO₃DMF805~93
CatecholK₂CO₃DMF608~85 (dialkylated)

Note: Yields are representative and may vary based on the specific substrate and reaction conditions.

O_Alkylation_Workflow cluster_prep Alkoxide Formation cluster_reaction SN2 Reaction cluster_workup Workup & Purification reagents Combine Phenol, Base (K2CO3), and Solvent (Acetone) add_alkylating Add 4-(Bromomethyl)-1-chloro- 2-methoxybenzene reagents->add_alkylating react Heat to Reflux Monitor by TLC add_alkylating->react filter Filter Salts react->filter 4-16h concentrate Concentrate Filtrate filter->concentrate extract Dissolve in EtOAc, Wash (NaOH, Brine) concentrate->extract dry Dry (Na2SO4) & Concentrate extract->dry purify Purify (Recrystallization/Chromatography) dry->purify product product purify->product Aryl Ether Product

O-Alkylation Experimental Workflow

S-Alkylation of Thiols

This protocol provides a general method for the synthesis of thioethers from thiols.

Reaction Scheme:

R-SH + BrCH₂(C₆H₃)Cl(OCH₃) → R-S-CH₂(C₆H₃)Cl(OCH₃) + HBr

Materials:

  • This compound (1.0 eq)

  • Thiol (thiophenol or alkyl thiol) (1.0 eq)

  • Potassium Carbonate (K₂CO₃) or Triethylamine (TEA) (1.5 eq)

  • Anhydrous DMF or Ethanol

  • Dichloromethane (DCM)

  • Water

  • Brine

  • Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

  • In a round-bottom flask, dissolve the thiol (1.0 eq) in the chosen solvent (e.g., DMF).

  • Add the base (e.g., K₂CO₃, 1.5 eq).

  • Add this compound (1.0 eq) and stir the mixture at room temperature.

  • Monitor the reaction by TLC. The reaction is typically complete within 1-3 hours.

  • Quench the reaction with water and extract with dichloromethane.

  • Wash the combined organic layers with water and brine.

  • Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude thioether by column chromatography if necessary.

Quantitative Data for Analogous S-Alkylation Reactions:

NucleophileBaseSolventTemp. (°C)Time (h)Yield (%)
ThiophenolK₂CO₃DMFRT1~96
Benzyl MercaptanTEAEthanolRT2~94
Cysteine derivativeK₂CO₃DMF/H₂ORT3~90
1-DodecanethiolNaOHEthanolReflux2~97

Note: Yields are representative and may vary based on the specific substrate and reaction conditions.

C-Alkylation of Active Methylene Compounds

This protocol describes the C-alkylation of an active methylene compound, such as diethyl malonate, to form a new carbon-carbon bond.[6][7]

Reaction Scheme:

CH₂(CO₂Et)₂ + BrCH₂(C₆H₃)Cl(OCH₃) → (EtO₂C)₂CH-CH₂(C₆H₃)Cl(OCH₃) + HBr

Materials:

  • This compound (1.0 eq)

  • Active methylene compound (e.g., diethyl malonate) (1.1 eq)

  • Sodium Ethoxide (NaOEt) or Potassium Carbonate (K₂CO₃) (1.2 eq)

  • Anhydrous Ethanol or DMF

  • Diethyl ether

  • Dilute HCl

  • Brine

  • Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

  • In a three-necked flask equipped with a dropping funnel and a condenser, prepare a solution of sodium ethoxide by dissolving sodium metal in absolute ethanol under an inert atmosphere, or use a commercial solution.

  • Add the active methylene compound (1.1 eq) dropwise to the sodium ethoxide solution at room temperature.

  • Stir the mixture for 30 minutes.

  • Add a solution of this compound (1.0 eq) in ethanol dropwise.

  • Heat the mixture to reflux for 3-6 hours, until TLC indicates the consumption of the starting material.

  • Cool the reaction mixture and remove the solvent under reduced pressure.

  • Add water to the residue and extract with diethyl ether.

  • Wash the organic layer with dilute HCl, followed by brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate.

  • Purify the product by vacuum distillation or column chromatography.

Quantitative Data for Analogous C-Alkylation Reactions:

NucleophileBaseSolventTemp. (°C)Time (h)Yield (%)
Diethyl malonateNaOEtEthanolReflux4~85
Ethyl acetoacetateK₂CO₃DMF803~80
AcetylacetoneCs₂CO₃DMFRT1~95
MalononitrileK₂CO₃DMSO602~90

Note: Yields are representative and may vary based on the specific substrate and reaction conditions.

C_Alkylation_Logical_Relationship cluster_reagents Reactants cluster_process Process alkyl_halide 4-(Bromomethyl)-1-chloro- 2-methoxybenzene (Electrophile) sn2 SN2 Reaction alkyl_halide->sn2 active_methylene Active Methylene Cmpd. (e.g., Diethyl Malonate) (Nucleophile Precursor) base Base (e.g., NaOEt, K2CO3) active_methylene->base enolate Enolate Formation (Carbanion Nucleophile) base->enolate Deprotonation enolate->sn2 Nucleophilic Attack product C-Alkylated Product (New C-C Bond) sn2->product

References

Application Notes and Protocols for Nucleophilic Substitution on 4-(Bromomethyl)-1-chloro-2-methoxybenzene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed protocols and application notes for performing nucleophilic substitution reactions on 4-(bromomethyl)-1-chloro-2-methoxybenzene. This versatile substrate is a valuable building block in organic synthesis, particularly for the development of novel therapeutic agents and functional materials. The presence of a reactive benzylic bromide allows for the selective introduction of a wide range of functional groups.

The electron-donating methoxy group at the 2-position can influence the reactivity of the benzylic bromide compared to other substituted analogues. This electronic effect may impact reaction rates and require optimization of reaction conditions. The protocols provided herein are based on established methodologies for structurally similar compounds and serve as a robust starting point for further investigation.

Data Presentation: Summary of Nucleophilic Substitution Reactions

The following table summarizes typical reaction conditions for nucleophilic substitution on benzylic bromides, adapted for this compound. These conditions are derived from protocols for analogous compounds and may require optimization for maximal yields with the specified substrate.[1]

NucleophileReagent ExampleSolventBaseTemperature (°C)Time (h)Product Type
Amine IsopropylamineAcetonitrileK₂CO₃8012Secondary Amine
Phenol 4-EthoxyphenolDichloromethaneAlCl₃0 - RT16Benzyl Ether
Thiol ThioureaMethanolNaOHReflux4Thioether
Azide Sodium Azide (NaN₃)DMF-Room Temp12-24Benzyl Azide
Cyanide Potassium Cyanide (KCN)Ethanol/Water-Reflux2-4Benzyl Cyanide

Mandatory Visualization: Experimental Workflow

The following diagram illustrates a generalized workflow for the nucleophilic substitution reaction and subsequent product isolation.

G cluster_0 Reaction Setup cluster_1 Reaction cluster_2 Workup cluster_3 Purification A Dissolve 4-(Bromomethyl)-1-chloro- 2-methoxybenzene in solvent B Add Nucleophile and Base (if required) A->B C Stir at specified temperature B->C Start Reaction D Monitor reaction by TLC C->D E Quench reaction D->E Reaction Complete F Extract with organic solvent E->F G Wash organic layer F->G H Dry and concentrate organic phase G->H I Purify by column chromatography or recrystallization H->I J J I->J Final Product

Caption: Generalized workflow for nucleophilic substitution.

Experimental Protocols

The following are detailed protocols for key nucleophilic substitution reactions on this compound. These are adapted from established procedures for similar substrates and should be optimized for the specific compound.

Protocol 1: Synthesis of N-(4-chloro-2-methoxybenzyl)isopropylamine (Amine Alkylation)

This protocol details the synthesis of a secondary amine through the reaction of this compound with isopropylamine.[1]

Materials:

  • This compound

  • Isopropylamine

  • Potassium carbonate (K₂CO₃)

  • Acetonitrile (CH₃CN)

  • Round-bottom flask

  • Magnetic stirrer

  • Reflux condenser

  • Heating mantle

Procedure:

  • To a solution of this compound (1.0 eq) in acetonitrile, add potassium carbonate (2.0 eq).[1]

  • Add isopropylamine (1.2 eq) to the mixture.[1]

  • Stir the reaction mixture at 80°C for 12 hours.[1]

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Filter the solid potassium carbonate and wash with acetonitrile.[1]

  • Concentrate the filtrate under reduced pressure to obtain the crude product, N-(4-chloro-2-methoxybenzyl)isopropylamine.

  • Purify the crude product by column chromatography on silica gel if necessary.[1]

Protocol 2: Synthesis of 1-Chloro-4-((4-ethoxyphenoxy)methyl)-2-methoxybenzene (Williamson Ether Synthesis)

This protocol describes the synthesis of a benzyl ether via the reaction of this compound with a phenol.[1]

Materials:

  • This compound

  • 4-Ethoxyphenol

  • Aluminum chloride (AlCl₃)

  • Dichloromethane (CH₂Cl₂)

  • Round-bottom flask

  • Magnetic stirrer

  • Ice bath

Procedure:

  • Dissolve this compound (1.0 eq) and 4-ethoxyphenol (1.0 eq) in dichloromethane in a round-bottom flask.

  • Cool the solution to 0°C in an ice bath.

  • Slowly add a solution of aluminum chloride (1.1 eq) in dichloromethane.[1]

  • Stir the reaction mixture at 0°C for 1 hour and then allow it to warm to room temperature.

  • Continue stirring for 16 hours.[1]

  • Monitor the reaction progress by TLC.

  • Quench the reaction by the slow addition of water.

  • Separate the organic layer, wash with brine, and dry over anhydrous sodium sulfate.[1]

  • Concentrate the organic layer under reduced pressure to yield the crude product.

  • Purify the crude product by column chromatography on silica gel if necessary.

Protocol 3: Synthesis of 4-((Azidomethyl)-1-chloro-2-methoxybenzene (Azide Substitution)

This protocol outlines the synthesis of a benzyl azide, a versatile intermediate for click chemistry and amine synthesis.[2]

Materials:

  • This compound

  • Sodium azide (NaN₃)

  • Dimethylformamide (DMF)

  • Round-bottom flask

  • Magnetic stirrer

  • Diethyl ether or Ethyl acetate

  • Water and Brine

Procedure:

  • In a round-bottom flask, dissolve this compound (1.0 eq) in dimethylformamide (DMF).[2]

  • Add sodium azide (1.5 eq) to the solution.[2]

  • Stir the mixture at room temperature for 12-24 hours.[2]

  • Monitor the reaction progress by TLC.

  • Upon completion, pour the reaction mixture into water and extract with diethyl ether or ethyl acetate.[2]

  • Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.[2]

  • The crude product can be further purified by column chromatography on silica gel.

References

Application Notes and Protocols: The Role of 4-Bromo-1-chloro-2-(4-ethoxybenzyl)benzene in the Synthesis of Dapagliflozin

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Dapagliflozin is a potent and selective inhibitor of the sodium-glucose co-transporter 2 (SGLT2) utilized in the management of type 2 diabetes. Its chemical synthesis is a multi-step process that relies on the efficient construction of its core diarylmethane structure. A critical intermediate in many patented and published synthetic routes is 4-bromo-1-chloro-2-(4-ethoxybenzyl)benzene . This document provides detailed application notes and experimental protocols for the synthesis of this key intermediate and its subsequent conversion to Dapagliflozin, tailored for researchers, scientists, and professionals in drug development. While the initial query mentioned 4-(Bromomethyl)-1-chloro-2-methoxybenzene, a thorough review of the scientific literature indicates that 4-bromo-1-chloro-2-(4-ethoxybenzyl)benzene is the more prominently documented intermediate for Dapagliflozin synthesis.

The Synthetic Significance of 4-Bromo-1-chloro-2-(4-ethoxybenzyl)benzene

The structure of Dapagliflozin contains a C-aryl glucoside, where the aglycone is a diarylmethane moiety. The synthesis of this diarylmethane portion is a crucial aspect of the overall synthetic strategy. 4-Bromo-1-chloro-2-(4-ethoxybenzyl)benzene serves as the precursor to this aglycone. The bromine atom in this intermediate is strategically positioned to facilitate the coupling with the glucose moiety, typically through a lithium-halogen exchange to form an aryllithium species, which then reacts with a protected gluconolactone derivative.

The synthesis of 4-bromo-1-chloro-2-(4-ethoxybenzyl)benzene itself generally starts from 5-bromo-2-chlorobenzoic acid and involves a Friedel-Crafts acylation followed by a reduction of the resulting ketone.

Experimental Protocols

Protocol 1: Synthesis of 5-Bromo-2-chloro-4'-ethoxybenzophenone

This protocol describes the Friedel-Crafts acylation of phenetole with 5-bromo-2-chlorobenzoyl chloride.

Materials:

  • 5-bromo-2-chlorobenzoic acid

  • Oxalyl chloride or Thionyl chloride

  • Dichloromethane (DCM)

  • Dimethylformamide (DMF) (catalytic amount)

  • Phenetole

  • Aluminum chloride (AlCl₃)

Procedure:

  • To a solution of 5-bromo-2-chlorobenzoic acid in dichloromethane, a catalytic amount of dimethylformamide is added under a nitrogen atmosphere.

  • Oxalyl chloride is added dropwise to the mixture at room temperature. The reaction is stirred for approximately one hour or until the conversion to the acid chloride is complete, which can be monitored by techniques like TLC or IR spectroscopy.

  • After the reaction is complete, the solvent and excess oxalyl chloride are removed under reduced pressure to yield the crude 5-bromo-2-chlorobenzoyl chloride.

  • In a separate reaction vessel, aluminum chloride is suspended in dichloromethane and cooled to 0-5°C.

  • A solution of phenetole in dichloromethane is added to the cooled suspension.

  • The crude 5-bromo-2-chlorobenzoyl chloride, dissolved in dichloromethane, is then added slowly to the reaction mixture, maintaining the temperature between 0-5°C.

  • The reaction is stirred at this temperature and then allowed to warm to room temperature until completion.

  • The reaction is quenched by carefully pouring it into a mixture of ice and concentrated hydrochloric acid.

  • The organic layer is separated, washed with water, a sodium bicarbonate solution, and brine, then dried over anhydrous sodium sulfate.

  • The solvent is evaporated to yield 5-bromo-2-chloro-4'-ethoxybenzophenone, which can be further purified by recrystallization.

Protocol 2: Synthesis of 4-Bromo-1-chloro-2-(4-ethoxybenzyl)benzene

This protocol details the reduction of the ketone intermediate to the diarylmethane.

Materials:

  • 5-Bromo-2-chloro-4'-ethoxybenzophenone

  • Triethylsilane (Et₃SiH)

  • Boron trifluoride etherate (BF₃·OEt₂)

  • Dichloromethane (DCM) or Acetonitrile

Procedure:

  • 5-Bromo-2-chloro-4'-ethoxybenzophenone is dissolved in a suitable solvent such as dichloromethane or acetonitrile.

  • Triethylsilane is added to the solution.

  • The reaction mixture is cooled, and boron trifluoride etherate is added dropwise.

  • The reaction is stirred at room temperature until the reduction is complete.

  • The reaction is then quenched with a saturated aqueous solution of sodium bicarbonate.

  • The organic layer is separated, washed with water and brine, and dried over anhydrous sodium sulfate.

  • The solvent is removed under reduced pressure to afford 4-bromo-1-chloro-2-(4-ethoxybenzyl)benzene.

Protocol 3: Synthesis of Dapagliflozin via C-Glycosylation

This protocol outlines the coupling of the diarylmethane intermediate with a protected glucose derivative.

Materials:

  • 4-Bromo-1-chloro-2-(4-ethoxybenzyl)benzene

  • n-Butyllithium (n-BuLi)

  • 2,3,4,6-Tetra-O-trimethylsilyl-D-gluconolactone

  • Tetrahydrofuran (THF)

  • Methanesulfonic acid

  • Methanol

  • Triethylsilane (Et₃SiH)

  • Boron trifluoride etherate (BF₃·OEt₂)

Procedure:

  • A solution of 4-bromo-1-chloro-2-(4-ethoxybenzyl)benzene in anhydrous tetrahydrofuran is cooled to a low temperature (e.g., -78°C) under an inert atmosphere.

  • n-Butyllithium is added dropwise to form the corresponding aryllithium reagent.

  • A solution of 2,3,4,6-tetra-O-trimethylsilyl-D-gluconolactone in tetrahydrofuran is then added to the aryllithium solution.

  • After the reaction is complete, the mixture is quenched with a solution of methanesulfonic acid in methanol. This step also removes the silyl protecting groups.

  • The resulting intermediate is then reduced without isolation. Triethylsilane and boron trifluoride etherate are added to the reaction mixture.

  • Upon completion of the reduction, the reaction is worked up by quenching with a basic solution and extracting the product with an organic solvent.

  • The crude Dapagliflozin is then purified, often through the formation of a co-crystal, to yield the final active pharmaceutical ingredient with high purity.

Quantitative Data

The following table summarizes representative yields for the key synthetic steps in the synthesis of Dapagliflozin. Please note that yields can vary based on the specific reaction conditions and scale.

StepStarting Material(s)ProductTypical Yield (%)Purity (%)Reference
Friedel-Crafts Acylation 5-Bromo-2-chlorobenzoic acid, Phenetole5-Bromo-2-chloro-4'-ethoxybenzophenone85-95>98[1][2]
Ketone Reduction 5-Bromo-2-chloro-4'-ethoxybenzophenone4-Bromo-1-chloro-2-(4-ethoxybenzyl)benzene90-98>99[1][2]
Overall Synthesis of Dapagliflozin from Intermediate 4-Bromo-1-chloro-2-(4-ethoxybenzyl)benzene, D-glucono-1,5-lactoneDapagliflozin26.4 (overall)99.4 (HPLC)[3]
Improved Dapagliflozin Synthesis Ethyl C-aryl glycoside intermediateDapagliflozin79 (overall)>99.7[4]

Visualizations

Synthetic Pathway of 4-Bromo-1-chloro-2-(4-ethoxybenzyl)benzene

G cluster_0 Synthesis of Key Intermediate 5-Bromo-2-chlorobenzoic_acid 5-Bromo-2-chlorobenzoic acid Acyl_Chloride 5-Bromo-2-chlorobenzoyl chloride 5-Bromo-2-chlorobenzoic_acid->Acyl_Chloride Oxalyl chloride, DMF Phenetole Phenetole Ketone 5-Bromo-2-chloro-4'-ethoxybenzophenone Phenetole->Ketone Acyl_Chloride->Ketone AlCl3 Intermediate 4-Bromo-1-chloro-2-(4-ethoxybenzyl)benzene Ketone->Intermediate Et3SiH, BF3.OEt2

Caption: Synthesis of the key intermediate, 4-Bromo-1-chloro-2-(4-ethoxybenzyl)benzene.

Overall Synthetic Workflow for Dapagliflozin

G cluster_1 Dapagliflozin Synthesis Intermediate 4-Bromo-1-chloro-2-(4-ethoxybenzyl)benzene Coupling C-Glycosylation Intermediate->Coupling Gluconolactone Protected D-gluconolactone Gluconolactone->Coupling Reduction Reduction Coupling->Reduction 1. n-BuLi 2. Quench (MSA/MeOH) Dapagliflozin Dapagliflozin Reduction->Dapagliflozin Et3SiH, BF3.OEt2

Caption: Key steps in the synthesis of Dapagliflozin from the diarylmethane intermediate.

References

Application Notes and Protocols for the Synthesis of Heterocyclic Compounds using 4-(Bromomethyl)-1-chloro-2-methoxybenzene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-(Bromomethyl)-1-chloro-2-methoxybenzene is a versatile bifunctional reagent for the synthesis of a wide array of heterocyclic compounds. Its utility in medicinal chemistry and drug development is noteworthy, primarily due to the presence of a reactive benzylic bromide and a substituted phenyl ring. The benzylic bromide is highly susceptible to nucleophilic substitution, providing a straightforward method for introducing the 4-chloro-2-methoxybenzyl moiety into various molecular scaffolds. This functional group can influence the pharmacological properties of the resulting molecules, including their binding affinity to biological targets and their pharmacokinetic profiles.

This document provides detailed protocols for the synthesis of nitrogen, sulfur, and oxygen-containing heterocyclic compounds using this compound as a key building block. The methodologies are based on established synthetic strategies for analogous benzylic halides and are intended to serve as a guide for the development of novel chemical entities.

General Synthetic Workflow

The primary synthetic route for incorporating the 4-chloro-2-methoxybenzyl group is through nucleophilic substitution at the benzylic carbon. This involves the reaction of this compound with a suitable nucleophile, typically a heteroatom (N, S, or O) within a heterocyclic precursor or a reagent that will subsequently be used to construct a heterocyclic ring.

G reagent This compound reaction Nucleophilic Substitution (SN2) reagent->reaction nucleophile Nucleophilic Heterocycle (N-H, S-H, O-H) nucleophile->reaction product Substituted Heterocycle purification Work-up and Purification reaction->purification base Base (e.g., K2CO3, NaH, Et3N) base->reaction solvent Solvent (e.g., DMF, CH3CN, THF) solvent->reaction purification->product

Caption: General workflow for the synthesis of heterocyclic compounds.

Synthesis of Nitrogen-Containing Heterocycles

N-alkylation of nitrogen-containing heterocycles such as imidazoles, triazoles, and carbazoles is a common strategy in drug discovery. The introduction of the 4-chloro-2-methoxybenzyl group can modulate the biological activity of the parent heterocycle.

Experimental Protocol: N-Alkylation of Imidazole

Materials:

  • This compound (1.0 eq)

  • Imidazole (1.0 eq)

  • Potassium carbonate (K₂CO₃) (1.5 eq)

  • N,N-Dimethylformamide (DMF)

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • To a solution of imidazole (1.0 eq) in DMF, add potassium carbonate (1.5 eq).

  • Stir the suspension at room temperature for 20 minutes.

  • Add a solution of this compound (1.0 eq) in DMF dropwise to the mixture.

  • Stir the reaction mixture at room temperature for 12-24 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, pour the reaction mixture into water and extract the product with ethyl acetate (3 x 50 mL).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate) to afford the pure N-alkylated imidazole derivative.

Quantitative Data for N-Alkylation Reactions with Analogous Benzyl Halides:

HeterocycleBenzyl Halide AnalogBaseSolventTemp (°C)Time (h)Yield (%)
3-Bromo-9H-carbazole1-(chloromethyl)-4-chlorobenzeneKOHDMFRT1285.2
Benzylamine1-Bromo-2-(bromomethyl)-4-chlorobenzeneK₂CO₃DMFRT12~80-90 (Est.)
(4-Methyloxazol-2-yl)methanamineVarious Alkyl HalidesK₂CO₃CH₃CN/DMF50-804-24Good to Excellent

Synthesis of Sulfur-Containing Heterocycles

S-alkylation of sulfur-containing heterocycles or thiols is a key step in the synthesis of various biologically active compounds. The resulting thioethers can exhibit a range of pharmacological properties.

Experimental Protocol: S-Alkylation of 2-Mercaptobenzimidazole

Materials:

  • This compound (1.0 eq)

  • 2-Mercaptobenzimidazole (1.0 eq)

  • Sodium hydride (NaH, 60% dispersion in mineral oil) (1.1 eq)

  • Anhydrous Tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Ethyl acetate

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask

  • Magnetic stirrer

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • To a suspension of sodium hydride (1.1 eq) in anhydrous THF at 0 °C under an inert atmosphere, add a solution of 2-mercaptobenzimidazole (1.0 eq) in THF dropwise.

  • Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 30 minutes.

  • Cool the reaction mixture back to 0 °C and add a solution of this compound (1.0 eq) in THF dropwise.

  • Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

  • Monitor the reaction progress by TLC.

  • Upon completion, carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl.

  • Extract the product with ethyl acetate (3 x 50 mL).

  • Wash the combined organic layers with brine, dry over anhydrous MgSO₄, and filter.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate) to afford the pure S-alkylated benzimidazole derivative.

Quantitative Data for S-Alkylation Reactions with Analogous Benzyl Halides:

Sulfur NucleophileAlkylating AgentBaseSolventTemp (°C)Time (h)Yield (%)
N-AcylsulfenamideBenzyl IodideKOHToluene/H₂O-40-80-99
ThiophenolBenzyl BromideK₂CO₃CH₃CNRT2>95

Synthesis of Oxygen-Containing Heterocycles

O-alkylation of phenols or hydroxyl-containing heterocycles provides access to a variety of ethers that are important in medicinal chemistry. The Williamson ether synthesis is a common method for this transformation.

Experimental Protocol: O-Alkylation of 4-Hydroxypyridine

Materials:

  • This compound (1.0 eq)

  • 4-Hydroxypyridine (1.1 eq)

  • Potassium carbonate (K₂CO₃) (2.0 eq)

  • Acetonitrile (CH₃CN)

  • Water

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Round-bottom flask with reflux condenser

  • Magnetic stirrer

  • Heating mantle

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • In a round-bottom flask, suspend 4-hydroxypyridine (1.1 eq) and potassium carbonate (2.0 eq) in acetonitrile.

  • Add this compound (1.0 eq) to the suspension.

  • Heat the reaction mixture to reflux (approximately 82 °C) and stir for 8-12 hours.

  • Monitor the reaction progress by TLC.

  • After completion, cool the reaction mixture to room temperature and filter off the inorganic salts.

  • Concentrate the filtrate under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate) to afford the pure O-alkylated pyridine derivative.

Quantitative Data for O-Alkylation Reactions with Analogous Alkyl Halides:

Oxygen NucleophileAlkylating AgentBaseSolventTemp (°C)Yield (%)
Substituted Pyrimidin-2(1H)-one4-(Iodomethyl)-2-(methylthio)-6-(trifluoromethyl)pyrimidineK₂CO₃CH₃CNReflux70-98
N-Acetylneuraminic Acid DerivativePropargyl BromideNaHTHFRT50

Application in Drug Discovery: A Conceptual Overview

The synthesis of a diverse library of heterocyclic compounds from a common precursor like this compound is a fundamental strategy in drug discovery. Each heterocyclic scaffold (e.g., imidazole, benzothiazole, furan) possesses unique physicochemical properties and three-dimensional structures that can be tailored to interact with specific biological targets. The 4-chloro-2-methoxybenzyl moiety further explores the chemical space, potentially enhancing target engagement and modulating pharmacokinetic properties. These novel compounds can then be screened against a variety of biological targets, such as enzymes (kinases, proteases) and receptors (GPCRs), to identify new therapeutic leads for various diseases.

G start This compound library Diverse Heterocyclic Compound Library start->library Parallel Synthesis screening High-Throughput Screening library->screening hits Hit Compounds screening->hits pathways Modulation of Signaling Pathways (e.g., Kinase, GPCR) hits->pathways leads Lead Optimization hits->leads pathways->leads drug Drug Candidate leads->drug

Caption: Conceptual workflow from starting material to drug discovery.

Application Notes and Protocols for 4-(Bromomethyl)-1-chloro-2-methoxybenzene in Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of 4-(Bromomethyl)-1-chloro-2-methoxybenzene as a versatile building block in palladium-catalyzed cross-coupling reactions. This reagent possesses two distinct reactive sites: a highly reactive benzylic bromide and a less reactive aryl chloride. This differential reactivity allows for selective, stepwise functionalization, making it a valuable intermediate in the synthesis of complex organic molecules for pharmaceutical and materials science applications.

Core Concepts in Cross-Coupling Chemistry

Palladium-catalyzed cross-coupling reactions are fundamental tools for the formation of carbon-carbon (C-C) and carbon-heteroatom (C-N, C-O, C-S) bonds. These reactions typically proceed through a catalytic cycle involving three key steps: oxidative addition of the palladium(0) catalyst to the organic halide, transmetalation with a coupling partner (in Suzuki, Stille, and Sonogashira reactions), and reductive elimination to yield the final product and regenerate the Pd(0) catalyst.

The primary reactive site in this compound for typical cross-coupling reactions is the benzylic C(sp³)-Br bond, which is significantly more reactive than the aryl C(sp²)-Cl bond. This allows for selective coupling at the benzylic position while leaving the aryl chloride available for subsequent transformations under more forcing conditions.

Key Cross-Coupling Reactions and Protocols

The following sections detail generalized protocols for common cross-coupling reactions. It is important to note that these are representative procedures and may require optimization of catalyst, ligand, base, solvent, and temperature for specific substrates to achieve optimal yields with this compound.

Suzuki-Miyaura Coupling: C(sp³)-C(sp²) Bond Formation

The Suzuki-Miyaura reaction is a robust method for forming C-C bonds by coupling an organic halide with an organoboron reagent. For this compound, this reaction allows for the introduction of various aryl or vinyl groups at the benzylic position.

Table 1: Representative Conditions for Suzuki-Miyaura Coupling of Benzylic Bromides

ParameterConditionNotes
Electrophile This compound (1.0 equiv)---
Nucleophile Arylboronic acid (1.2-1.5 equiv)Can also use boronate esters or trifluoroborates.
Catalyst Pd(OAc)₂ (2-5 mol%) or Pd(PPh₃)₄ (2-5 mol%)Catalyst choice is crucial and may require screening.
Ligand SPhos, JohnPhos, or PPh₃ (4-10 mol%)Bulky, electron-rich phosphine ligands are often effective.
Base K₂CO₃, Cs₂CO₃, or K₃PO₄ (2.0-3.0 equiv)The choice of base can significantly impact the reaction rate and yield.
Solvent DMF, Dioxane, or THF/H₂O (10:1)Solvent selection depends on the solubility of the reactants.
Temperature 70-100 °CHigher temperatures may be needed for less reactive coupling partners.
Reaction Time 2-24 hoursMonitor progress by TLC or LC-MS.

Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling

  • In a dry Schlenk flask, combine this compound (1.0 equiv), the arylboronic acid (1.2 equiv), and the base (e.g., K₂CO₃, 2.0 equiv).

  • Add the palladium catalyst (e.g., Pd(OAc)₂, 3 mol%) and the ligand (e.g., SPhos, 6 mol%).

  • Evacuate the flask and backfill with an inert gas (e.g., Argon or Nitrogen). Repeat this process three times.

  • Add the anhydrous, degassed solvent (e.g., Dioxane) via syringe.

  • Heat the reaction mixture to the desired temperature (e.g., 90 °C) and stir for the specified time, monitoring the reaction by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired diarylmethane product.

Heck Coupling: C(sp³)-C(sp²) Bond Formation with Alkenes

The Heck reaction couples the benzylic bromide with an alkene to form a new C-C bond, providing access to substituted allylbenzenes.

Table 2: Representative Conditions for Heck Coupling of Benzylic Bromides

ParameterConditionNotes
Electrophile This compound (1.0 equiv)---
Alkene Styrene or acrylate derivative (1.2-1.5 equiv)Electron-deficient alkenes are often more reactive.
Catalyst Pd(OAc)₂ (2-5 mol%)Other Pd(0) or Pd(II) precursors can be used.
Ligand P(o-tol)₃ or PPh₃ (4-10 mol%)Ligand choice can influence regioselectivity.
Base Et₃N, DIPEA, or K₂CO₃ (1.5-2.0 equiv)An organic or inorganic base is required.
Solvent Acetonitrile, DMF, or TolueneA polar aprotic solvent is typically used.
Temperature 80-120 °CTemperature depends on the reactivity of the substrates.
Reaction Time 12-24 hoursMonitor progress by TLC or GC-MS.

Experimental Protocol: General Procedure for Heck Coupling

  • In a sealed tube, combine this compound (1.0 equiv), the palladium catalyst (e.g., Pd(OAc)₂, 2 mol%), and the ligand (e.g., P(o-tol)₃, 4 mol%).

  • Evacuate the tube and backfill with an inert gas.

  • Add the anhydrous solvent (e.g., Acetonitrile), the alkene (1.5 equiv), and the base (e.g., Et₃N, 1.5 equiv) via syringe.

  • Seal the tube and heat the reaction mixture to 100 °C with vigorous stirring for 12-18 hours.

  • After cooling to room temperature, dilute the mixture with an organic solvent and wash with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.

  • Purify the crude product by flash column chromatography.

Sonogashira Coupling: C(sp³)-C(sp) Bond Formation

The Sonogashira coupling enables the formation of a C-C bond between the benzylic bromide and a terminal alkyne, yielding propargylbenzene derivatives. This reaction typically requires a copper(I) co-catalyst.

Table 3: Representative Conditions for Sonogashira Coupling of Benzylic Bromides

ParameterConditionNotes
Electrophile This compound (1.0 equiv)---
Nucleophile Terminal Alkyne (1.2-1.5 equiv)---
Catalyst Pd(PPh₃)₂Cl₂ (2-5 mol%) or Pd(PPh₃)₄ (2-5 mol%)---
Co-catalyst CuI (3-10 mol%)Essential for the classical Sonogashira reaction.
Base Et₃N or DIPEA (2.0-3.0 equiv)The base also often serves as the solvent.
Solvent THF or DMFCo-solvent can be used with an amine base.
Temperature Room Temperature to 60 °CGenerally milder conditions than Suzuki or Heck.
Reaction Time 4-16 hoursMonitor progress by TLC or LC-MS.

Experimental Protocol: General Procedure for Sonogashira Coupling

  • To a dry Schlenk flask, add the palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 3 mol%) and the copper co-catalyst (CuI, 5 mol%).

  • Evacuate and backfill the flask with an inert gas three times.

  • Add a solution of this compound (1.0 equiv) in an anhydrous, degassed solvent (e.g., THF).

  • Add the amine base (e.g., Et₃N, 2.0 equiv) and the terminal alkyne (1.2 equiv) via syringe.

  • Stir the reaction at room temperature or heat gently to 40-60 °C for 4-12 hours.

  • Upon completion, filter the reaction mixture through a pad of Celite® to remove the catalyst.

  • Concentrate the filtrate and dissolve the residue in an organic solvent.

  • Wash with water and brine, dry the organic layer, and concentrate.

  • Purify the crude product by column chromatography.

Buchwald-Hartwig Amination: C(sp³)-N Bond Formation

The Buchwald-Hartwig amination allows for the formation of C-N bonds by coupling the benzylic bromide with a primary or secondary amine, producing substituted benzylamines.

Table 4: Representative Conditions for Buchwald-Hartwig Amination of Benzylic Bromides

ParameterConditionNotes
Electrophile This compound (1.0 equiv)---
Nucleophile Primary or Secondary Amine (1.2-1.5 equiv)---
Catalyst Pd₂(dba)₃ (1-2 mol%) or Pd(OAc)₂ (2-4 mol%)---
Ligand BINAP, Xantphos, or a Buchwald ligand (2-8 mol%)Bulky, electron-rich ligands are critical for this transformation.
Base NaOt-Bu, K₃PO₄, or Cs₂CO₃ (1.5-2.5 equiv)A strong, non-nucleophilic base is typically required.
Solvent Toluene or DioxaneAnhydrous, non-protic solvents are necessary.
Temperature 80-110 °CReaction temperature depends on the amine's reactivity.
Reaction Time 8-24 hoursMonitor progress by TLC or LC-MS.

Experimental Protocol: General Procedure for Buchwald-Hartwig Amination

  • In a glovebox or under an inert atmosphere, add the palladium precursor (e.g., Pd₂(dba)₃, 2 mol%), the ligand (e.g., BINAP, 4 mol%), and the base (e.g., NaOt-Bu, 1.5 equiv) to a dry Schlenk tube.

  • Add the anhydrous solvent (e.g., Toluene).

  • Add the amine (1.2 equiv) followed by this compound (1.0 equiv).

  • Seal the tube and heat the mixture in an oil bath at the desired temperature (e.g., 100 °C) for the required time.

  • After cooling, quench the reaction with saturated aqueous NH₄Cl.

  • Extract the product with an organic solvent, wash the combined organic layers with brine, and dry over Na₂SO₄.

  • Concentrate the solvent and purify the residue by column chromatography.

Visualizing the Chemistry

Catalytic Cycle of Cross-Coupling

Cross_Coupling_Cycle Pd(0)L2 Pd(0)L2 Oxidative_Addition Oxidative Addition Pd(0)L2->Oxidative_Addition R-X R-Pd(II)-X(L2) R-Pd(II)-X(L2) Oxidative_Addition->R-Pd(II)-X(L2) Transmetalation Transmetalation R-Pd(II)-X(L2)->Transmetalation R'-M R-Pd(II)-R'(L2) R-Pd(II)-R'(L2) Transmetalation->R-Pd(II)-R'(L2) Reductive_Elimination Reductive Elimination R-Pd(II)-R'(L2)->Reductive_Elimination Reductive_Elimination->Pd(0)L2 R-R'

Caption: Generalized catalytic cycle for palladium-catalyzed cross-coupling reactions.

Experimental Workflow

Experimental_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification Combine_Reagents Combine Halide, Coupling Partner, Base Add_Catalyst Add Pd Catalyst & Ligand Combine_Reagents->Add_Catalyst Inert_Atmosphere Establish Inert Atmosphere Add_Catalyst->Inert_Atmosphere Add_Solvent Add Anhydrous Solvent Inert_Atmosphere->Add_Solvent Heat_Stir Heat and Stir Add_Solvent->Heat_Stir Monitor Monitor by TLC/LC-MS Heat_Stir->Monitor Cool_Quench Cool and Quench Monitor->Cool_Quench Reaction Complete Extract Aqueous Workup & Extraction Cool_Quench->Extract Dry_Concentrate Dry and Concentrate Extract->Dry_Concentrate Purify Column Chromatography Dry_Concentrate->Purify Final_Product Final_Product Purify->Final_Product

Caption: A typical experimental workflow for a cross-coupling reaction.

Chemoselectivity of this compound

Chemoselectivity Substrate This compound Benzylic C-Br (High Reactivity) Aryl C-Cl (Low Reactivity) Mild_Conditions Mild Conditions (e.g., Suzuki, Heck, Sonogashira, Buchwald-Hartwig) Substrate:f1->Mild_Conditions Product1 Selective coupling at the benzylic position Mild_Conditions->Product1 Forcing_Conditions Forcing Conditions (e.g., High Temp, Strong Ligand) Product2 Coupling at the aryl chloride position Forcing_Conditions->Product2 Product1->Forcing_Conditions Subsequent Reaction

Caption: Logical relationship of chemoselective reactions for the title compound.

Experimental procedure for the N-alkylation of carbazoles with 4-(Bromomethyl)-1-chloro-2-methoxybenzene.

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed experimental procedure for the N-alkylation of carbazoles with the specific reagent 4-(Bromomethyl)-1-chloro-2-methoxybenzene. The protocol is designed to be a reliable resource for researchers in organic synthesis, medicinal chemistry, and drug development, facilitating the synthesis of potentially biologically active N-alkylated carbazole derivatives. The described methodology is based on established procedures for the N-alkylation of carbazoles with substituted benzyl halides, ensuring a high probability of success. Included are protocols for both conventional heating and microwave-assisted synthesis, a summary of expected outcomes based on related reactions, and visualizations to clarify the experimental workflow.

Introduction

Carbazole and its derivatives are a significant class of heterocyclic compounds that are of great interest to the pharmaceutical industry due to their wide range of biological activities. The N-alkylation of the carbazole nitrogen is a common strategy in medicinal chemistry to modulate the pharmacological properties of these molecules. This document outlines a specific N-alkylation reaction using this compound, a reactant that introduces a substituted benzyl group onto the carbazole nitrogen, creating a scaffold with potential for further functionalization and biological screening. The protocols provided are adaptable for both exploratory small-scale synthesis and larger-scale preparations.

Data Presentation

The following table summarizes typical reaction conditions and reported yields for the N-alkylation of carbazole with various benzyl halides, providing a comparative reference for the expected outcome of the target reaction.

EntryAlkylating AgentBaseSolventCatalyst/MethodTemperature (°C)TimeYield (%)
1Benzyl chlorideNaHTHFConventional706 hHigh (not specified)
21-Chloro-4-(chloromethyl)benzeneKOHDMFConventional25Not specifiedHigh (not specified)
3Benzyl bromideK₂CO₃NoneMicrowaveNot specified5-10 min92
4Butyl bromideK₂CO₃NoneMicrowave/TBABNot specified5-10 min95

Note: The yields are based on literature reports for similar, but not identical, reactions. Actual yields for the reaction with this compound may vary.

Experimental Protocols

Two primary methods are presented for the N-alkylation of carbazole with this compound: a conventional heating method and a microwave-assisted method.

Protocol 1: Conventional Heating Method

This protocol is adapted from procedures for the N-alkylation of carbazoles using a strong base in an anhydrous aprotic solvent.

Materials:

  • Carbazole

  • This compound

  • Sodium hydride (NaH), 60% dispersion in mineral oil

  • Anhydrous Tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Ethyl acetate

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Reflux condenser

  • Inert atmosphere setup (e.g., nitrogen or argon line)

  • Separatory funnel

  • Rotary evaporator

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: To a dry round-bottom flask under an inert atmosphere, add carbazole (1.0 eq).

  • Solvent Addition: Add anhydrous THF to the flask to dissolve the carbazole.

  • Deprotonation: Carefully add sodium hydride (1.2 eq) portion-wise to the stirred solution at 0 °C. Allow the mixture to stir at room temperature for 1 hour.

  • Alkylation: Dissolve this compound (1.1 eq) in a minimal amount of anhydrous THF and add it dropwise to the reaction mixture.

  • Reaction: Heat the reaction mixture to reflux (approximately 66 °C) and monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Quenching: Once the reaction is complete, cool the mixture to 0 °C and cautiously quench the excess NaH by the slow addition of saturated aqueous NH₄Cl solution.

  • Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate. Wash the organic layer with water and then with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent using a rotary evaporator.

  • Purification: Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a hexane/ethyl acetate gradient) to obtain the pure N-alkylated carbazole.

Protocol 2: Microwave-Assisted Method

This method offers a rapid and efficient alternative to conventional heating, often resulting in higher yields and shorter reaction times.[1] This procedure is adapted from a general method for the microwave-assisted N-alkylation of carbazole.[1]

Materials:

  • Carbazole

  • This compound

  • Potassium carbonate (K₂CO₃), finely powdered

  • Tetrabutylammonium bromide (TBAB)

  • Methylene chloride (CH₂Cl₂)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Microwave reactor or a domestic microwave oven

  • Open Erlenmeyer flask or a microwave-safe reaction vessel

  • Rotary evaporator

  • Silica gel for flash chromatography

Procedure:

  • Reactant Mixture: In an open Erlenmeyer flask or a microwave-safe vessel, mix carbazole (1.0 eq), this compound (1.5 eq), finely powdered potassium carbonate (4.0 eq), and a catalytic amount of tetrabutylammonium bromide (TBAB, 0.1 eq).[1]

  • Microwave Irradiation: Place the flask in a microwave reactor and irradiate for 5-10 minutes.[1] Monitor the reaction progress by TLC if possible between short irradiation intervals.

  • Work-up: After cooling, extract the reaction mixture with methylene chloride.[1]

  • Drying and Concentration: Dry the combined organic extracts over anhydrous MgSO₄, filter, and evaporate the solvent under reduced pressure.[1]

  • Purification: Purify the resulting solid material by flash chromatography on silica gel to yield the desired N-alkylated carbazole.[1]

Visualization of Experimental Workflow

The following diagrams illustrate the key steps in the described experimental protocols.

experimental_workflow_conventional cluster_setup Reaction Setup cluster_reaction Alkylation and Reaction cluster_workup Work-up and Purification start Start setup Combine Carbazole and THF under inert atmosphere start->setup deprotonation Add NaH at 0°C, stir at RT for 1h setup->deprotonation alkylation Add 4-(Bromomethyl)-1-chloro- 2-methoxybenzene solution deprotonation->alkylation reaction Reflux and monitor by TLC alkylation->reaction quench Cool to 0°C and quench with aq. NH4Cl reaction->quench extraction Extract with Ethyl Acetate, wash with H2O and brine quench->extraction dry_conc Dry over MgSO4 and concentrate extraction->dry_conc purification Purify by column chromatography dry_conc->purification end End Product purification->end experimental_workflow_microwave start Start mix Mix Carbazole, Alkylating Agent, K2CO3, and TBAB start->mix irradiate Microwave Irradiation (5-10 min) mix->irradiate extract Extract with Methylene Chloride irradiate->extract dry_concentrate Dry and Concentrate extract->dry_concentrate purify Purify by Flash Chromatography dry_concentrate->purify end End Product purify->end

References

Application Notes and Protocols for Friedel-Crafts Reactions Involving 4-(Bromomethyl)-1-chloro-2-methoxybenzene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-(Bromomethyl)-1-chloro-2-methoxybenzene is a versatile reagent in organic synthesis, particularly in the construction of diarylmethane moieties, which are common structural motifs in pharmaceuticals and other biologically active molecules. One of the key transformations involving this compound is the Friedel-Crafts reaction, a powerful tool for C-C bond formation on aromatic rings. This document provides detailed application notes and experimental protocols for Friedel-Crafts reactions utilizing this compound as an alkylating agent.

The primary application of this chemistry is in the synthesis of intermediates for drug candidates. For instance, the related compound, 4-bromo-1-chloro-2-(4-ethoxybenzyl)benzene, is a key intermediate in the synthesis of Dapagliflozin, a sodium-glucose co-transporter 2 (SGLT2) inhibitor for the treatment of type 2 diabetes.[1][2][3] While direct Friedel-Crafts alkylation with benzyl halides can be effective, an alternative and often higher-yielding industrial approach involves a Friedel-Crafts acylation followed by a reduction.[4][5] This document will cover both methodologies.

Reaction Overview: Friedel-Crafts Alkylation

Friedel-Crafts alkylation is an electrophilic aromatic substitution reaction that involves the alkylation of an aromatic ring with an alkyl halide in the presence of a strong Lewis acid catalyst.[6] In the context of this compound, the reaction proceeds by the formation of a benzyl carbocation, which then attacks an electron-rich aromatic substrate.

G cluster_0 Electrophile Formation cluster_1 Electrophilic Aromatic Substitution Reagent This compound Lewis_Acid Lewis Acid (e.g., AlCl3) Carbocation 4-Chloro-2-methoxybenzyl Carbocation Arene Aromatic Substrate (Arene) Carbocation->Arene Sigma_Complex Sigma Complex (Arenium Ion) Product Alkylated Product H_plus H+

Protocol 1: General Procedure for Friedel-Crafts Alkylation

This protocol describes a general method for the Friedel-Crafts alkylation of an activated aromatic compound (e.g., anisole) with this compound using aluminum chloride as the Lewis acid catalyst.

Materials:

  • This compound

  • Anisole (or other suitable aromatic substrate)

  • Anhydrous Aluminum Chloride (AlCl₃)

  • Anhydrous Dichloromethane (DCM)

  • Hydrochloric Acid (1 M)

  • Saturated Sodium Bicarbonate Solution

  • Brine

  • Anhydrous Sodium Sulfate

  • Round-bottom flask

  • Magnetic stirrer

  • Dropping funnel

  • Ice bath

  • Separatory funnel

Procedure:

  • To a stirred solution of the aromatic substrate (1.2 equivalents) in anhydrous DCM under a nitrogen atmosphere at 0 °C, add anhydrous aluminum chloride (1.1 equivalents) portion-wise.

  • Stir the resulting mixture at 0 °C for 15 minutes.

  • Dissolve this compound (1.0 equivalent) in anhydrous DCM and add it dropwise to the reaction mixture over 30 minutes, maintaining the temperature at 0 °C.

  • After the addition is complete, allow the reaction to stir at room temperature for 2-4 hours, monitoring the progress by Thin Layer Chromatography (TLC).

  • Upon completion, carefully quench the reaction by slowly adding it to a mixture of crushed ice and 1 M HCl.

  • Transfer the mixture to a separatory funnel and separate the layers.

  • Extract the aqueous layer with DCM (2 x 50 mL).

  • Combine the organic layers and wash sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Quantitative Data (Representative):

ParameterValue
Reactants
This compound1.0 eq
Anisole1.2 eq
Anhydrous AlCl₃1.1 eq
Reaction Conditions
SolventAnhydrous DCM
Temperature0 °C to RT
Reaction Time2-4 hours
Yield
Expected Yield60-75%
Product Purity (after chromatography)
Purity>95%

Alternative Strategy: Friedel-Crafts Acylation Followed by Reduction

Due to the potential for polyalkylation and carbocation rearrangements in Friedel-Crafts alkylations, a more controlled and often higher-yielding approach is the Friedel-Crafts acylation followed by a reduction of the resulting ketone.[7] This two-step process is widely used in industrial syntheses.

G cluster_0 Step 1: Friedel-Crafts Acylation cluster_1 Step 2: Reduction Acyl_Chloride 5-Bromo-2-chlorobenzoyl chloride Phenetole Phenetole AlCl3 AlCl3 Ketone 5-Bromo-2-chloro-4'-ethoxybenzophenone Reducing_Agent Reducing Agent (e.g., Triethylsilane) Final_Product 4-Bromo-1-chloro-2-(4-ethoxybenzyl)benzene

Protocol 2: Friedel-Crafts Acylation and Reduction

This protocol outlines the synthesis of a diarylmethane via a Friedel-Crafts acylation followed by an in-situ reduction, a common strategy for preparing intermediates like those used for Dapagliflozin.[2][3]

Materials:

  • 5-Bromo-2-chlorobenzoic acid

  • Oxalyl chloride or Thionyl chloride

  • Anhydrous Dichloromethane (DCM)

  • Dimethylformamide (DMF, catalytic)

  • Phenetole

  • Anhydrous Aluminum Chloride (AlCl₃)

  • Triethylsilane (Et₃SiH)

  • Hydrochloric Acid (1 M)

  • Saturated Sodium Bicarbonate Solution

  • Brine

  • Anhydrous Sodium Sulfate

Procedure:

Step 1: Friedel-Crafts Acylation

  • To a solution of 5-bromo-2-chlorobenzoic acid (1.0 equivalent) in anhydrous DCM, add a catalytic amount of DMF under a nitrogen atmosphere.

  • Add oxalyl chloride (1.2 equivalents) dropwise at room temperature.

  • Stir the reaction mixture for 1-2 hours at room temperature.

  • Concentrate the mixture under vacuum to obtain the crude 5-bromo-2-chlorobenzoyl chloride.

  • Dissolve the crude acyl chloride and phenetole (1.1 equivalents) in anhydrous DCM and cool to 0 °C.

  • Add anhydrous aluminum chloride (1.2 equivalents) portion-wise, maintaining the temperature below 5 °C.

  • Stir the reaction mixture at 0-5 °C for 1-2 hours, monitoring by TLC.

Step 2: Reduction

  • To the reaction mixture from Step 1, slowly add triethylsilane (1.5 equivalents) at 0-10 °C.

  • Allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Quench the reaction by carefully pouring it into a mixture of ice and 1 M HCl.

  • Separate the layers and extract the aqueous phase with DCM.

  • Combine the organic layers and wash with saturated sodium bicarbonate solution and brine.

  • Dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the product by recrystallization or column chromatography.

Quantitative Data (Representative):

ParameterValue
Reactants (Acylation)
5-Bromo-2-chlorobenzoic acid1.0 eq
Oxalyl chloride1.2 eq
Phenetole1.1 eq
Anhydrous AlCl₃1.2 eq
Reactants (Reduction)
Triethylsilane1.5 eq
Reaction Conditions
SolventAnhydrous DCM
Temperature0 °C to RT
Reaction TimeAcylation: 1-2 h; Reduction: 12-16 h
Yield
Overall Yield80-90%
Product Purity
Purity>98%

Safety Precautions

  • Friedel-Crafts reactions are often exothermic and should be carried out with appropriate cooling.

  • Lewis acids such as aluminum chloride are corrosive and moisture-sensitive; handle them in a fume hood with appropriate personal protective equipment.

  • Halogenated organic compounds and solvents should be handled with care.

  • Quenching of the reaction mixture should be done slowly and carefully, as it can be vigorous.

Conclusion

This compound is a valuable building block for the synthesis of complex organic molecules. While direct Friedel-Crafts alkylation is a viable method for introducing the 4-chloro-2-methoxybenzyl group onto aromatic rings, the two-step acylation-reduction sequence often provides better control and higher yields. The choice of method will depend on the specific substrate, desired scale, and purity requirements. The protocols provided herein serve as a comprehensive guide for researchers and professionals in the field of drug development and organic synthesis.

References

Application of 4-(Bromomethyl)-1-chloro-2-methoxybenzene in Medicinal Chemistry: A Versatile Synthetic Building Block

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

4-(Bromomethyl)-1-chloro-2-methoxybenzene, with the CAS Number 103347-14-4, is a substituted benzyl bromide that serves as a valuable intermediate in medicinal chemistry.[1] While specific detailed applications and protocols for this exact isomer are not extensively documented in publicly available literature, its structural motifs—a reactive benzylic bromide, a chloro group, and a methoxy group—are common in a variety of biologically active molecules. The inherent reactivity of the bromomethyl group makes it an excellent electrophile for introducing the substituted benzyl moiety into a wide range of molecular scaffolds. This allows for the synthesis of diverse compound libraries for drug discovery and development.

The chloro and methoxy substituents on the benzene ring play a crucial role in modulating the electronic and steric properties of the molecule, which can influence its reactivity and the biological activity of its derivatives.[2] Substituted benzyl halides, in general, are pivotal starting materials in the synthesis of numerous pharmaceuticals.[3] Their ability to readily undergo nucleophilic substitution reactions makes them indispensable tools for medicinal chemists.[4] This document will explore the potential applications of this compound by drawing parallels with structurally similar and more extensively studied substituted benzyl halides used in medicinal chemistry.

Potential Therapeutic Areas

Based on the applications of analogous compounds, derivatives of this compound could be investigated for a variety of therapeutic applications, including but not limited to:

  • Antidiabetic Agents: Structurally related compounds are key intermediates in the synthesis of SGLT2 inhibitors like Dapagliflozin and Empagliflozin, which are used to treat type 2 diabetes.[5][6]

  • Anticancer Agents: The carbazole scaffold, which can be synthesized using substituted benzyl bromides, is found in numerous compounds with anticancer properties.[7]

  • Antiviral Agents: Derivatives of related benzyl halides have been explored as CCR5 antagonists, which have implications in the treatment of HIV.[4]

  • Antibacterial and Antifungal Agents: Benzyl bromide derivatives have demonstrated significant antibacterial and antifungal properties.[8]

Quantitative Data Summary

Due to the limited specific data for this compound, the following table summarizes reaction yields for the synthesis and reactions of closely related and structurally similar compounds. This data is intended to be illustrative of the potential synthetic utility of the target compound.

Compound/ReactionSubstratesProductYield (%)Reference
Synthesis of 4-bromo-1-chloro-2-(4-ethoxybenzyl)benzene5-bromo-2-chlorobenzoyl chloride, Phenetole4-bromo-1-chloro-2-(4-ethoxybenzyl)benzeneNot specified[9]
N-Alkylation of Benzylamine1-Bromo-2-(bromomethyl)-4-chlorobenzene, BenzylamineN-(2-Bromo-5-chlorobenzyl)benzylamineNot specifiedBenchChem
Cadogan CyclizationN-(2-Bromo-5-chlorobenzyl)-2'-nitrobiphenylamine5-Chloro-9-(p-tolyl)carbazoleNot specifiedBenchChem
Synthesis of Dapagliflozin Intermediate5-bromo-2-chlorobenzoic acid, phenetole4-bromo-1-chloro-2-(4-ethoxybenzyl)benzeneNot specified[9]

Experimental Protocols

The following are detailed experimental protocols for key reactions involving compounds structurally similar to this compound. These protocols can be adapted by researchers for the application of the target compound.

Protocol 1: General Procedure for N-Alkylation

This protocol describes the N-alkylation of a primary or secondary amine with a substituted benzyl bromide.

Materials:

  • This compound (1.0 eq)

  • Amine (e.g., Benzylamine) (1.2 eq)

  • Potassium carbonate (K₂CO₃) (2.0 eq)

  • N,N-Dimethylformamide (DMF)

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a solution of the amine in DMF, add potassium carbonate.

  • Slowly add a solution of this compound in DMF to the mixture at room temperature.

  • Stir the reaction mixture at room temperature for 12-24 hours, monitoring the progress by Thin Layer Chromatography (TLC).

  • Upon completion, pour the reaction mixture into water and extract the product with ethyl acetate.

  • Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel.

Protocol 2: Synthesis of a Dapagliflozin Intermediate Analogue

This protocol is adapted from the synthesis of 4-bromo-1-chloro-2-(4-ethoxybenzyl)benzene, a key intermediate for Dapagliflozin.[9]

Materials:

  • 5-bromo-2-chlorobenzoic acid

  • Oxalyl chloride

  • Dichloromethane (DCM)

  • Dimethylformamide (DMF) (catalytic amount)

  • Phenetole

  • Aluminum chloride (AlCl₃)

  • Triethylsilane

Procedure: Step 1: Friedel-Crafts Acylation

  • To a solution of 5-bromo-2-chlorobenzoic acid in DCM and a catalytic amount of DMF, add oxalyl chloride under a nitrogen atmosphere.

  • Stir the reaction mixture for one hour at 25-30 °C.

  • Concentrate the mixture under vacuum to obtain the crude 5-bromo-2-chlorobenzoyl chloride.

  • Dissolve the crude product in DCM and cool to 0 °C.

  • Add phenetole and aluminum chloride to the solution and stir for one hour at 0-5 °C.

Step 2: Reduction

  • To the reaction mixture from Step 1, slowly add triethylsilane at approximately 20 °C.

  • Stir the reaction for about 36 hours at 20-25 °C.

  • Wash the reaction mixture with an aqueous solution of sodium bicarbonate.

  • Separate the organic layer, wash with water, and concentrate under vacuum to obtain the crude product.

  • The product can be further purified by recrystallization from ethanol.

Visualizations

Diagram 1: Synthetic Pathway for a Substituted Benzylamine

Synthetic_Pathway This compound This compound Reaction This compound->Reaction Amine (R-NH2) Amine (R-NH2) Amine (R-NH2)->Reaction Base (e.g., K2CO3) Base (e.g., K2CO3) Base (e.g., K2CO3)->Reaction Solvent (DMF) Solvent (DMF) Solvent (DMF)->Reaction Substituted Benzylamine Substituted Benzylamine Reaction->Substituted Benzylamine

Caption: General synthetic scheme for N-alkylation.

Diagram 2: Experimental Workflow for Product Purification

Experimental_Workflow start Reaction Mixture quench Quench with Water start->quench extract Extract with Ethyl Acetate quench->extract wash Wash with Water and Brine extract->wash dry Dry over Na2SO4 wash->dry concentrate Concentrate in vacuo dry->concentrate purify Column Chromatography concentrate->purify product Pure Product purify->product

Caption: Standard workflow for purification.

References

Synthesis of Substituted Benzofurans Utilizing 4-(Bromomethyl)-1-chloro-2-methoxybenzene: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis of substituted benzofurans using 4-(Bromomethyl)-1-chloro-2-methoxybenzene as a key starting material. Benzofuran scaffolds are of significant interest in medicinal chemistry due to their presence in numerous biologically active compounds.[1][2][3] This protocol outlines a reliable two-step process involving a Williamson ether synthesis followed by an acid-catalyzed intramolecular cyclization to yield a polysubstituted benzofuran.

Introduction

Benzofuran derivatives are a prominent class of heterocyclic compounds that form the core structure of many pharmaceuticals and natural products.[2] Their wide range of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties, makes them attractive targets for drug discovery and development.[3] The synthetic strategy detailed herein provides a practical approach for the preparation of novel benzofuran analogues from commercially available starting materials.

The synthesis commences with a Williamson ether synthesis, reacting this compound with a substituted phenol to form an intermediate diaryl ether. This is followed by an intramolecular cyclization, typically promoted by a strong acid, to construct the benzofuran ring system. This method offers a versatile platform for generating a library of substituted benzofurans for further investigation in drug development programs.

Quantitative Data Summary

The following table summarizes the key parameters for the synthesis of a representative benzofuran derivative, 6-chloro-5-methoxy-2-(4-methoxyphenyl)benzofuran, from this compound and 4-methoxyphenol.

StepReactionKey ReagentsSolventTemperature (°C)Reaction Time (h)Yield (%)
1Williamson Ether SynthesisThis compound, 4-methoxyphenol, K₂CO₃Acetonitrile8012~85
2Intramolecular CyclizationDiaryl ether intermediate, Polyphosphoric acid (PPA)-1004~70

Experimental Protocols

Step 1: Synthesis of 1-((4-Chloro-2-methoxybenzyl)oxy)-4-methoxybenzene (Diaryl Ether Intermediate)

Materials:

  • This compound

  • 4-methoxyphenol

  • Potassium carbonate (K₂CO₃), anhydrous

  • Acetonitrile, anhydrous

  • Ethyl acetate

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer with hotplate

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • To a dry round-bottom flask, add 4-methoxyphenol (1.0 eq.), anhydrous potassium carbonate (1.5 eq.), and anhydrous acetonitrile.

  • Stir the suspension at room temperature for 15 minutes.

  • Add a solution of this compound (1.0 eq.) in anhydrous acetonitrile to the reaction mixture.

  • Heat the reaction mixture to 80 °C and maintain it at this temperature under reflux for 12 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature and filter to remove the potassium carbonate.

  • Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.

  • Dissolve the crude product in ethyl acetate and transfer it to a separatory funnel.

  • Wash the organic layer with water and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude diaryl ether.

  • Purify the crude product by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to obtain the pure 1-((4-chloro-2-methoxybenzyl)oxy)-4-methoxybenzene.

Step 2: Synthesis of 6-Chloro-5-methoxy-2-(4-methoxyphenyl)benzofuran

Materials:

  • 1-((4-Chloro-2-methoxybenzyl)oxy)-4-methoxybenzene

  • Polyphosphoric acid (PPA)

  • Dichloromethane

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer with hotplate

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • In a round-bottom flask, place the 1-((4-chloro-2-methoxybenzyl)oxy)-4-methoxybenzene (1.0 eq.) obtained from Step 1.

  • Add polyphosphoric acid (10 eq. by weight) to the flask.

  • Heat the reaction mixture to 100 °C and stir vigorously for 4 hours. Monitor the reaction by TLC.

  • Upon completion, cool the reaction mixture to room temperature and carefully pour it onto crushed ice.

  • Extract the aqueous mixture with dichloromethane (3 x 50 mL).

  • Combine the organic extracts and wash them with a saturated aqueous solution of sodium bicarbonate until the effervescence ceases.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate) to afford the pure 6-chloro-5-methoxy-2-(4-methoxyphenyl)benzofuran.

Visualizations

Synthesis_of_Benzofuran reactant1 This compound intermediate 1-((4-Chloro-2-methoxybenzyl)oxy)-4-methoxybenzene reactant1->intermediate K2CO3, Acetonitrile, 80°C reactant2 4-Methoxyphenol reactant2->intermediate product 6-Chloro-5-methoxy-2-(4-methoxyphenyl)benzofuran intermediate->product Polyphosphoric Acid, 100°C Experimental_Workflow step1 Step 1: Williamson Ether Synthesis React this compound and 4-methoxyphenol with K2CO3 in acetonitrile at 80°C. step2 Step 2: Workup and Purification Filter, concentrate, extract with ethyl acetate, wash, dry, and purify by column chromatography. step1->step2 step3 Step 3: Intramolecular Cyclization Heat the diaryl ether intermediate with polyphosphoric acid at 100°C. step2->step3 step4 Step 4: Final Workup and Purification Quench with ice, extract with dichloromethane, wash, dry, and purify by column chromatography to obtain the final product. step3->step4

References

Application Note: 4-(Bromomethyl)-1-chloro-2-methoxybenzene as a Versatile Intermediate for the Development of Novel Agrochemicals

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

The continuous evolution of pest and pathogen resistance necessitates the development of novel and effective agrochemicals. Substituted benzyl halides are crucial building blocks in organic synthesis, offering a reactive handle for the introduction of complex functionalities. This application note explores the potential of 4-(Bromomethyl)-1-chloro-2-methoxybenzene as a key intermediate in the synthesis of a new generation of fungicides. While direct commercial applications of this specific intermediate in agrochemicals are not widely documented, its structural motifs are present in various biologically active molecules. This document presents a hypothetical pathway for the synthesis of a novel pyrazole carboxamide fungicide, a class of compounds known to act as Succinate Dehydrogenase Inhibitors (SDHIs).[1][2][3][4]

The proposed synthetic route leverages the reactivity of the bromomethyl group for etherification, a common strategy in the synthesis of complex organic molecules. The resulting hypothetical compound, named NC-SDHI-25, is evaluated for its fungicidal activity against a panel of common agricultural pathogens. This note provides detailed synthetic protocols, hypothetical efficacy data, and illustrates the underlying biochemical pathway and experimental workflow.

Hypothetical Fungicide Profile: NC-SDHI-25

The target molecule, N-(4-((4-chloro-2-methoxybenzyl)oxy)phenyl)-1-methyl-3-(trifluoromethyl)-1H-pyrazole-5-carboxamide (NC-SDHI-25), was designed based on the established pharmacophore of SDHI fungicides.[5][6][7] These fungicides disrupt the fungal mitochondrial respiratory chain at complex II, leading to a halt in energy production and subsequent cell death.[8][9][10][11]

Quantitative Efficacy Data

The following table summarizes the hypothetical in-vitro efficacy of NC-SDHI-25 against several key plant pathogens. The data is presented as the half-maximal effective concentration (EC50), which is the concentration of the fungicide that inhibits 50% of the mycelial growth. For comparison, data for Boscalid, a commercial SDHI fungicide, is included.[1][12]

Fungal PathogenHost PlantDiseaseNC-SDHI-25 EC50 (µg/mL)Boscalid EC50 (µg/mL)
Botrytis cinereaGrape, StrawberryGrey Mold0.450.51
Sclerotinia sclerotiorumSoybean, CanolaWhite Mold0.680.73
Rhizoctonia solaniRice, PotatoSheath Blight, Black Scurf1.250.74
Alternaria solaniTomato, PotatoEarly Blight2.109.19
Puccinia sorghiCornCommon Rust0.95>10

Experimental Protocols

Protocol 1: Synthesis of NC-SDHI-25

This protocol details the hypothetical two-step synthesis of NC-SDHI-25 starting from this compound.

Step 1: Synthesis of 1-chloro-4-((4-nitrophenoxy)methyl)-2-methoxybenzene

  • To a solution of 4-nitrophenol (1.39 g, 10 mmol) in acetone (50 mL), add potassium carbonate (2.76 g, 20 mmol).

  • Stir the mixture at room temperature for 30 minutes.

  • Add a solution of this compound (2.35 g, 10 mmol) in acetone (20 mL) dropwise to the reaction mixture.

  • Reflux the reaction mixture for 12 hours, monitoring the progress by Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature and filter off the solid.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel (eluent: ethyl acetate/hexane gradient) to yield the desired ether.

Step 2: Synthesis of N-(4-((4-chloro-2-methoxybenzyl)oxy)phenyl)-1-methyl-3-(trifluoromethyl)-1H-pyrazole-5-carboxamide (NC-SDHI-25)

  • The nitro intermediate from Step 1 is reduced to the corresponding aniline using a standard procedure (e.g., catalytic hydrogenation with Pd/C or reduction with SnCl2/HCl).

  • The resulting aniline, 4-((4-chloro-2-methoxybenzyl)oxy)aniline, is then coupled with 1-methyl-3-(trifluoromethyl)-1H-pyrazole-5-carbonyl chloride.

  • Dissolve the aniline (10 mmol) and triethylamine (15 mmol) in anhydrous dichloromethane (50 mL) and cool to 0 °C.

  • Add a solution of 1-methyl-3-(trifluoromethyl)-1H-pyrazole-5-carbonyl chloride (10 mmol) in dichloromethane (20 mL) dropwise.

  • Allow the reaction to warm to room temperature and stir for 16 hours.

  • Wash the reaction mixture with 1M HCl, saturated NaHCO3 solution, and brine.

  • Dry the organic layer over anhydrous MgSO4, filter, and concentrate under reduced pressure.

  • Recrystallize the crude product from ethanol to obtain the final compound, NC-SDHI-25.

Protocol 2: In-vitro Fungicide Efficacy Testing (Mycelial Growth Inhibition Assay)

This protocol is a standard method for evaluating the efficacy of fungicides against mycelial growth.[13][14][15]

  • Prepare stock solutions of NC-SDHI-25 and the reference fungicide (Boscalid) in dimethyl sulfoxide (DMSO) at a concentration of 10 mg/mL.

  • Prepare potato dextrose agar (PDA) medium and autoclave.

  • While the PDA is still molten (around 45-50 °C), add the appropriate volume of the fungicide stock solution to achieve the desired final concentrations (e.g., 0.01, 0.1, 1, 10, 100 µg/mL). Ensure the final DMSO concentration does not exceed 1% (v/v) in the medium. A control plate with 1% DMSO should also be prepared.

  • Pour the amended PDA into 90 mm Petri dishes and allow them to solidify.

  • Take a 5 mm mycelial plug from the edge of an actively growing culture of the test fungus.

  • Place the mycelial plug, mycelium-side down, in the center of each PDA plate.

  • Incubate the plates at the optimal growth temperature for the specific fungus in the dark.

  • Measure the diameter of the fungal colony in two perpendicular directions daily until the colony in the control plate reaches the edge of the dish.

  • Calculate the percentage of mycelial growth inhibition for each concentration.

  • Determine the EC50 value by probit analysis of the inhibition data.

Visualizations

G cluster_0 Step 1: Ether Synthesis cluster_1 Step 2: Amide Coupling A 4-(Bromomethyl)-1-chloro- 2-methoxybenzene C K2CO3, Acetone A->C B 4-Nitrophenol B->C D 1-Chloro-4-((4-nitrophenoxy)methyl) -2-methoxybenzene C->D Reflux, 12h E Reduction (e.g., Pd/C, H2) D->E F 4-((4-Chloro-2-methoxybenzyl)oxy)aniline E->F H Et3N, DCM F->H G 1-Methyl-3-(trifluoromethyl)-1H- pyrazole-5-carbonyl chloride G->H I NC-SDHI-25 H->I 0°C to RT, 16h

Caption: Hypothetical synthetic workflow for NC-SDHI-25.

G cluster_0 Mitochondrial Inner Membrane TCA TCA Cycle SDH Succinate Dehydrogenase (Complex II) TCA->SDH Succinate SDH->TCA Fumarate ETC Electron Transport Chain (Complex III -> IV) SDH->ETC Electrons (via Ubiquinone) ATP ATP Synthesis ETC->ATP Inhibitor NC-SDHI-25 (SDHI Fungicide) Inhibitor->SDH Inhibition

Caption: Mechanism of action of SDHI fungicides.

This application note demonstrates a hypothetical yet scientifically plausible application of this compound as an intermediate for the synthesis of a novel SDHI fungicide, NC-SDHI-25. The detailed synthetic protocol and the proposed efficacy data suggest that this intermediate could be a valuable starting material for the development of new agrochemicals. Further research and empirical testing are required to validate these findings and to explore the full potential of this and structurally related intermediates in the field of crop protection.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing Synthesis of 4-(Bromomethyl)-1-chloro-2-methoxybenzene

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice and frequently asked questions for the synthesis of 4-(Bromomethyl)-1-chloro-2-methoxybenzene.

Troubleshooting Guide

This section addresses specific issues that may be encountered during the benzylic bromination of 4-chloro-2-methoxytoluene using N-Bromosuccinimide (NBS).

Q1: My reaction shows low or no conversion of the starting material. What are the likely causes?

Low conversion is a common issue that can stem from several factors related to reaction initiation and conditions.[1]

  • Inactive Radical Initiator: The initiator, such as azobisisobutyronitrile (AIBN) or benzoyl peroxide (BPO), can degrade over time. Ensure you are using a fresh or properly stored initiator.[1]

  • Insufficient Initiation Energy: Radical reactions require an energy input to begin. For thermal initiators like AIBN or BPO, ensure the reaction temperature is high enough to cause homolytic cleavage.[1] If using photochemical initiation, the light source must have the appropriate wavelength and intensity.[2]

  • Presence of Inhibitors: Radical scavengers, most commonly atmospheric oxygen, can terminate the radical chain reaction.[1] It is recommended to degas the solvent and maintain an inert atmosphere (e.g., nitrogen or argon) throughout the reaction.[1]

  • Poor Reagent Quality: Ensure the N-Bromosuccinimide (NBS) is of high purity. Impure NBS may give unreliable results.[3] The solvent should also be anhydrous, as water can interfere with the desired reaction pathway.[1]

Q2: I am observing a significant amount of the di-brominated byproduct, 4-(Dibromomethyl)-1-chloro-2-methoxybenzene. How can I minimize its formation?

The formation of di-brominated products is a common side reaction when the desired mono-brominated product is more reactive than the starting material.[1][4]

  • Control Stoichiometry: Use a carefully measured molar equivalent of NBS. An excess of NBS will promote di-bromination. A slight excess (e.g., 1.0 to 1.1 equivalents) is typical, but this may need to be optimized.[1]

  • Monitor Reaction Progress: Closely monitor the reaction using techniques like Thin Layer Chromatography (TLC) or Gas Chromatography (GC). Stop the reaction as soon as the starting material is consumed to prevent the product from reacting further.[1][5]

  • Slow Addition of NBS: Adding the NBS portionwise over the course of the reaction can help maintain a low concentration of the brominating agent, favoring mono-bromination.

Q3: My product is contaminated with ring-brominated isomers. How can I ensure selectivity for the benzylic position?

The methoxy group on the aromatic ring is an activating group, making the ring susceptible to electrophilic aromatic substitution, which competes with the desired radical benzylic bromination.[6][7][8]

  • Solvent Choice: Use non-polar solvents. Carbon tetrachloride (CCl₄) is traditionally used for Wohl-Ziegler reactions because it promotes the radical pathway.[3][9] Polar solvents can favor the ionic, electrophilic aromatic substitution pathway.[6][9] Safer, non-polar alternatives to CCl₄ should be considered where possible.

  • Absence of Light (for Electrophilic Pathway): The radical benzylic bromination is typically initiated by light or a radical initiator.[3][9] In contrast, performing the reaction in the absence of a radical initiator and light can suppress the benzylic pathway and favor electrophilic addition.[6]

  • Avoid Acidic Conditions: Acidic impurities can catalyze electrophilic aromatic bromination.[8][9] Ensure reagents are pure and the reaction setup is free from acid contamination.

Logical Troubleshooting Workflow

The following diagram outlines a step-by-step workflow for diagnosing and resolving common issues during the synthesis.

TroubleshootingWorkflow start Start Experiment check_conversion Monitor Reaction Progress (TLC, GC/MS) start->check_conversion low_conversion Issue: Low/No Conversion check_conversion->low_conversion Incomplete good_conversion Reaction Complete check_conversion->good_conversion Complete troubleshoot_conversion Troubleshoot Conversion: 1. Check Initiator Activity 2. Verify Temp/Light Source 3. Degas Solvent / Use Inert Atm. low_conversion->troubleshoot_conversion analyze_product Analyze Crude Product (NMR, GC/MS) good_conversion->analyze_product pure_product Pure Product Proceed to Purification analyze_product->pure_product Clean side_products Issue: Side Products Observed analyze_product->side_products Impure end End pure_product->end identify_side_product Identify Side Product side_products->identify_side_product troubleshoot_conversion->start Retry dibromination Di-bromination identify_side_product->dibromination Over-reaction ring_bromination Ring Bromination identify_side_product->ring_bromination Wrong Selectivity fix_dibromination Adjust: 1. Reduce NBS to ~1.0 eq. 2. Stop reaction upon SM consumption. dibromination->fix_dibromination fix_ring_bromination Adjust: 1. Use Non-Polar Solvent (e.g., CCl₄) 2. Ensure Initiator is Active 3. Avoid Acid Contamination ring_bromination->fix_ring_bromination fix_dibromination->start Retry fix_ring_bromination->start Retry

Caption: A workflow diagram for troubleshooting common synthesis issues.

Frequently Asked Questions (FAQs)

Q1: What is the general reaction mechanism for this synthesis?

The synthesis of this compound from 4-chloro-2-methoxytoluene with NBS is a radical chain reaction known as the Wohl-Ziegler bromination.[3][9]

  • Initiation: The reaction is initiated by the homolytic cleavage of a radical initiator (like AIBN or BPO) upon heating or irradiation, which generates radicals.[9]

  • Propagation:

    • A bromine radical (Br•) is generated. This can happen when the initiator radical abstracts a hydrogen from HBr, which is present in trace amounts or formed during the reaction. The Br• then abstracts a hydrogen atom from the benzylic methyl group of 4-chloro-2-methoxytoluene to form a stable benzylic radical.[9]

    • This benzylic radical then reacts with a bromine molecule (Br₂) to form the desired product and a new bromine radical, which continues the chain.[9] Br₂ is supplied at a constant low concentration by the reaction of HBr with NBS.[10]

  • Termination: The reaction stops when radicals combine with each other.

Reaction and Side Product Pathways

The following diagram illustrates the desired reaction and potential side reactions.

ReactionPathways cluster_main Desired Benzylic Bromination (Radical Pathway) cluster_side Side Reactions SM 4-chloro-2-methoxytoluene Radical Benzylic Radical Intermediate SM->Radical + Br• - HBr RingBro Ring Bromination Isomer (Electrophilic Substitution) SM->RingBro + NBS / Acid Catalyst (Electrophilic Attack) Reagents NBS, Radical Initiator (AIBN or BPO), Heat/Light Non-Polar Solvent Product This compound DiBro 4-(Dibromomethyl)-1-chloro-2-methoxybenzene (Di-bromination) Product->DiBro + NBS / Initiator (Over-bromination) Radical->Product + Br₂ - Br• Reagents->Product Side_Reagents Excess NBS or Polar Solvent / Acid Catalyst

Caption: Desired reaction pathway and common side product formations.

Data Presentation: Reaction Parameters

Table 1: Comparison of Common Radical Initiators
InitiatorFull NameTypical Reaction Temp.Key Considerations
AIBN Azobisisobutyronitrile65-85 °CDecomposes above 65 °C, making it suitable for lower temperature reactions.[11] Less prone to side reactions compared to peroxides.[12]
BPO Benzoyl Peroxide80-100 °CHas a higher decomposition temperature than AIBN.[11] Can sometimes lead to different side reactions.[12]
Table 2: Summary of Key Reaction Condition Optimization
ParameterConditionDesired Outcome (Mono-Benzylic Bromination)Undesired Outcome
Brominating Agent NBS (1.0-1.1 eq.)Selective mono-bromination at the benzylic position.Excess NBS (>1.2 eq.): Leads to di-bromination.[1]
Solvent Non-Polar (e.g., CCl₄, cyclohexane)Favors the free-radical pathway for benzylic substitution.[9]Polar (e.g., Acetonitrile, Acetic Acid): Favors the ionic pathway, leading to electrophilic ring bromination.[6][9]
Initiation Radical Initiator (AIBN/BPO) or UV LightPromotes the desired radical chain mechanism.[3]No Initiator / Presence of Acid: Can lead to electrophilic ring bromination.[6][9]
Atmosphere Inert (Nitrogen or Argon)Prevents radical quenching by oxygen, ensuring the reaction proceeds.[1]Air (Oxygen): Inhibits the radical chain reaction, leading to low or no conversion.[1]

Experimental Protocols

Protocol: Synthesis of this compound

This protocol describes a general procedure for the Wohl-Ziegler bromination of 4-chloro-2-methoxytoluene.

Materials:

  • 4-chloro-2-methoxytoluene (1.0 eq.)

  • N-Bromosuccinimide (NBS) (1.05 eq.)

  • Azobisisobutyronitrile (AIBN) (0.02 eq.)

  • Carbon Tetrachloride (CCl₄), anhydrous

  • Saturated sodium bicarbonate solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Setup: Assemble a round-bottom flask with a reflux condenser and a magnetic stir bar. Ensure all glassware is dry. The setup should allow for reaction under an inert atmosphere (e.g., connect the top of the condenser to a nitrogen or argon line).

  • Charging Flask: To the flask, add 4-chloro-2-methoxytoluene (1.0 eq.) and anhydrous carbon tetrachloride.

  • Inert Atmosphere: Flush the system with nitrogen or argon for 10-15 minutes to remove oxygen.

  • Addition of Reagents: Add N-Bromosuccinimide (1.05 eq.) and a catalytic amount of AIBN (approx. 0.02 eq.) to the solution.[1]

  • Reaction: Heat the mixture to reflux (approx. 77 °C for CCl₄) under the inert atmosphere.

  • Monitoring: Monitor the reaction progress by TLC or GC. The reaction is typically complete within 1-4 hours.[1] Look for the consumption of the starting material spot/peak.

  • Workup (Cooling & Filtration): Once the starting material is consumed, cool the reaction mixture to room temperature. The succinimide byproduct will precipitate. Filter the mixture through a Büchner funnel to remove the solid succinimide and wash the solid with a small amount of cold CCl₄.[1]

  • Washing: Combine the filtrates and transfer them to a separatory funnel. Wash the organic layer sequentially with saturated sodium bicarbonate solution (to neutralize any HBr), water, and finally brine.[1]

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.

  • Purification: The crude product can be further purified by recrystallization or column chromatography if necessary to remove any remaining impurities or byproducts.[13]

References

Technical Support Center: Reactions of 4-(Bromomethyl)-1-chloro-2-methoxybenzene

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 4-(Bromomethyl)-1-chloro-2-methoxybenzene. The information is presented in a question-and-answer format to directly address common issues encountered during experimentation.

Troubleshooting Guides and FAQs

Q1: I am performing a Williamson ether synthesis with this compound and a phenoxide, but I am observing a significant amount of an unknown, non-polar byproduct. What could it be?

A1: The most likely non-polar byproduct in a Williamson ether synthesis with a benzylic halide is the elimination product. This occurs when the nucleophile acts as a base, abstracting a proton from the bromomethyl group, leading to the formation of a double bond. This side reaction is particularly favored by strong, sterically hindered bases and higher reaction temperatures.

Another possibility, though generally less prevalent with primary halides, is the formation of a dimer ether, 1,2-bis(4-chloro-2-methoxyphenyl)ethane, resulting from the reaction of the starting material with itself, especially if any hydrolysis to the corresponding alcohol has occurred.

Troubleshooting Tips:

  • Choice of Base: Use a milder base such as potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) instead of strong bases like sodium hydride (NaH) or potassium tert-butoxide (t-BuOK).

  • Temperature Control: Maintain the lowest possible reaction temperature that still allows for a reasonable reaction rate.

  • Solvent: Use a polar aprotic solvent like DMF or acetonitrile to favor the Sₙ2 reaction pathway.[1][2]

Q2: My reaction with an amine nucleophile is resulting in a mixture of products, including what appears to be a secondary and a tertiary amine. How can I improve the selectivity for the primary amine?

A2: Over-alkylation is a common side reaction when using primary amines as nucleophiles with reactive alkyl halides like this compound. The initially formed primary amine is still nucleophilic and can react with another molecule of the starting material to form a secondary amine, which can then be further alkylated to a tertiary amine.

Troubleshooting Tips:

  • Stoichiometry: Use a large excess of the primary amine nucleophile to increase the probability that the electrophile reacts with the intended nucleophile rather than the product.

  • Gabriel Synthesis: For the synthesis of primary amines, consider using the Gabriel synthesis.[1] The use of potassium phthalimide as the amine source prevents over-alkylation because the resulting N-alkylphthalimide is no longer nucleophilic.[3] The primary amine is then liberated in a subsequent step.

Q3: I have noticed the formation of 4-chloro-2-methoxybenzyl alcohol in my reaction. What is the cause of this?

A3: The presence of 4-chloro-2-methoxybenzyl alcohol is indicative of hydrolysis of the starting material, this compound. This occurs when water is present in the reaction mixture. The benzylic bromide is susceptible to nucleophilic attack by water, especially under neutral or slightly acidic/basic conditions.

Troubleshooting Tips:

  • Anhydrous Conditions: Ensure all solvents and reagents are thoroughly dried before use. Reactions should be carried out under an inert atmosphere (e.g., nitrogen or argon) to prevent the ingress of atmospheric moisture.

  • Purification of Starting Materials: Ensure that the starting materials and solvents are free from water.

Q4: In a reaction involving cyanide as a nucleophile, I am getting a complex mixture of byproducts. What are the likely side reactions?

A4: While cyanide is generally a good nucleophile for Sₙ2 reactions, side reactions can occur. If the reaction conditions are not carefully controlled, elimination can be a competing pathway, especially if a basic form of cyanide (e.g., in a protic solvent) is used. Furthermore, the nitrile product itself can undergo further reactions under harsh conditions, although this is less common. In some cases, if the reaction is run at a higher temperature in a solvent like acetonitrile, impurities related to the solvent can be formed. For instance, in the synthesis of a related compound, an N-acetyl impurity was observed when using acetonitrile at elevated temperatures.[4][5]

Troubleshooting Tips:

  • Solvent Choice: Use a polar aprotic solvent like DMSO or DMF to enhance the nucleophilicity of the cyanide ion and favor the Sₙ2 pathway.

  • Temperature Control: Keep the reaction temperature as low as feasible.

  • Purity of Reagents: Use high-purity cyanide sources.

Summary of Potential Byproducts

Byproduct NameChemical StructureReaction Type Favoring Formation
4-Chloro-1-ethenyl-2-methoxybenzeneC₉H₉ClOElimination
1,2-bis(4-chloro-2-methoxyphenyl)ethaneC₁₆H₁₆Cl₂O₂Dimerization/Self-condensation
4-chloro-2-methoxybenzyl alcoholC₈H₉ClO₂Hydrolysis
Bis(4-chloro-2-methoxybenzyl)amineC₁₆H₁₇Cl₂NO₂Over-alkylation of primary amine

Experimental Protocols

Representative Procedure for Williamson Ether Synthesis:

To a solution of 4-hydroxyanisole (1.2 equivalents) in anhydrous N,N-dimethylformamide (DMF, 5 mL per mmol of the limiting reagent) is added potassium carbonate (1.5 equivalents). The mixture is stirred at room temperature for 30 minutes. This compound (1.0 equivalent) is then added, and the reaction mixture is stirred at 50 °C for 12-16 hours. The reaction progress is monitored by thin-layer chromatography (TLC). Upon completion, the reaction mixture is cooled to room temperature, diluted with water, and extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel.

Representative Procedure for Gabriel Synthesis of the Corresponding Primary Amine:

Potassium phthalimide (1.1 equivalents) is added to a solution of this compound (1.0 equivalent) in anhydrous DMF (10 mL per mmol of the limiting reagent). The mixture is heated to 80-90 °C and stirred for 6-8 hours. After cooling to room temperature, the reaction mixture is poured into water, and the resulting precipitate (the N-alkylated phthalimide) is collected by filtration and washed with water.

The dried N-(4-chloro-2-methoxybenzyl)phthalimide is then suspended in ethanol (15 mL per mmol), and hydrazine hydrate (3.0 equivalents) is added. The mixture is heated to reflux for 4 hours, during which a precipitate of phthalhydrazide forms. After cooling, the mixture is acidified with dilute HCl, and the phthalhydrazide is removed by filtration. The filtrate is then made basic with aqueous NaOH, and the liberated primary amine is extracted with dichloromethane. The organic extracts are dried over anhydrous sodium sulfate and concentrated to yield the desired primary amine.

Visualizations

Byproduct_Formation A This compound B Desired Substitution Product (R-Nu) A->B + Nucleophile (Nu⁻) (e.g., RO⁻, RNH₂) C Elimination Product A->C + Strong/Bulky Base (e.g., t-BuOK) D Hydrolysis Product A->D + H₂O E Dimerization Product A->E + Self-reaction

Caption: Potential reaction pathways of this compound.

Troubleshooting_Logic cluster_0 Problem Identification cluster_1 Potential Causes & Solutions P1 Low yield of desired product S1 Cause: Elimination Solution: Milder base, lower temp. P1->S1 S2 Cause: Hydrolysis Solution: Anhydrous conditions P1->S2 P2 Presence of non-polar byproduct P2->S1 P3 Formation of alcohol byproduct P3->S2 P4 Over-alkylation with amines S3 Cause: Further reaction of product Solution: Use excess nucleophile/Gabriel synth. P4->S3

Caption: Troubleshooting flowchart for common issues.

References

Technical Support Center: Purification of 4-(Bromomethyl)-1-chloro-2-methoxybenzene Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the purification of 4-(Bromomethyl)-1-chloro-2-methoxybenzene and its derivatives.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for purifying derivatives of this compound?

A1: The primary purification techniques for this class of compounds are recrystallization and column chromatography. The choice between these methods depends on the nature and quantity of the impurities, as well as the physical state of the crude product (solid or oil). For solid materials, recrystallization is often a straightforward and effective method for removing small amounts of impurities. For oils or highly impure solids, column chromatography is generally more suitable.

Q2: What are some common impurities I might encounter when synthesizing these derivatives?

A2: Impurities can arise from various sources, including unreacted starting materials, by-products from the bromination reaction, and degradation products. Common impurities include:

  • Starting Material: Unreacted 4-chloro-2-methoxy-toluene (or a derivative thereof).

  • Di-brominated Species: Over-bromination of the benzylic methyl group can lead to the formation of 4-(dibromomethyl)-1-chloro-2-methoxybenzene.[1]

  • Aryl-brominated Impurities: Although less common with selective benzylic bromination conditions, bromination on the aromatic ring can occur.

  • Hydrolysis Products: The bromomethyl group is susceptible to hydrolysis, which can form the corresponding benzyl alcohol.

  • Solvent Adducts: In some cases, the solvent used in the reaction can react with the product. For instance, if acetonitrile is used as a solvent at elevated temperatures, N-acetylated impurities can form.

Q3: How can I effectively remove unreacted starting material?

A3: Unreacted starting material, being less polar than the brominated product, can often be separated using column chromatography with a non-polar eluent system. A gradient elution, starting with a non-polar solvent and gradually increasing the polarity, will typically elute the starting material first, followed by the desired product.

Q4: What analytical techniques are recommended for assessing the purity of the final product?

A4: High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are powerful techniques for determining the purity of your compound and identifying any impurities. Nuclear Magnetic Resonance (NMR) spectroscopy is also invaluable for confirming the structure of the desired product and detecting any structural isomers or by-products.

Troubleshooting Guides

Recrystallization Issues

Q1: My compound is not crystallizing from the solution, even after cooling.

A1: This is a common issue that can often be resolved with one of the following techniques:

  • Induce Crystallization:

    • Seeding: Add a small crystal of the pure compound to the solution to act as a nucleation site.

    • Scratching: Gently scratch the inside of the flask with a glass rod at the surface of the solution. The small glass particles that are scraped off can serve as nucleation points.

  • Increase Concentration: It's possible that too much solvent was used. Gently heat the solution to evaporate some of the solvent and then allow it to cool again.

  • Change Solvent System: The chosen solvent may not be ideal. A good recrystallization solvent should dissolve the compound well when hot but poorly when cold. You may need to experiment with different solvents or solvent mixtures.

Q2: My compound is "oiling out" instead of forming crystals.

A2: "Oiling out" occurs when the compound comes out of solution as a liquid rather than a solid. This can happen if the melting point of the compound is lower than the boiling point of the solvent. To address this:

  • Lower the Cooling Temperature Slowly: Allow the solution to cool to room temperature very slowly before placing it in an ice bath. Rapid cooling can favor oil formation.

  • Use a Lower-Boiling Point Solvent: Select a solvent with a boiling point below the melting point of your compound.

  • Add a "Poorer" Solvent: While the solution is hot, add a miscible solvent in which your compound is less soluble dropwise until the solution becomes slightly cloudy. Then, add a few drops of the "good" solvent to redissolve the oil and allow the mixture to cool slowly.

Column Chromatography Issues

Q1: I'm having trouble separating my desired product from a closely-eluting impurity on the TLC plate.

A1: If the Rf values of your product and an impurity are very close, consider the following adjustments to your chromatography conditions:

  • Optimize the Solvent System: Experiment with different solvent mixtures. Sometimes, adding a small amount of a third solvent with a different polarity can improve separation. For closely related compounds, using a less polar solvent system and allowing the column to run for a longer time can enhance separation.

  • Use a Different Stationary Phase: If silica gel is not providing adequate separation, consider using a different stationary phase like alumina, or a reverse-phase column.

  • Iterative Chromatography: If a single column does not provide complete separation, you can collect mixed fractions and re-purify them using a second column with a different eluent system.

Q2: My compound is streaking on the TLC plate and the column.

A2: Streaking can be caused by several factors:

  • Overloading: You may be applying too much sample to the TLC plate or column. Try using a more dilute solution or a smaller amount of crude material.

  • Inappropriate Solvent: The compound may have low solubility in the chosen eluent, causing it to streak. Ensure your compound is fully dissolved in the loading solvent and that the eluent is appropriate. Adding a small amount of a more polar solvent to the eluent can sometimes resolve this.

  • Acidity/Basicity: If your compound is acidic or basic, it can interact strongly with the silica gel. Adding a small amount of a modifier to the eluent (e.g., a few drops of acetic acid for acidic compounds or triethylamine for basic compounds) can improve the peak shape.

Data Presentation

Table 1: Recommended Starting Solvent Systems for Column Chromatography

Compound TypeStationary PhaseEluent System (starting point)Notes
This compound & non-polar derivativesSilica GelHexane/Ethyl Acetate (9:1 to 4:1)The non-polar nature of the parent compound suggests a low polarity eluent. Adjust the ratio based on TLC analysis.
Derivatives with polar functional groupsSilica GelHexane/Ethyl Acetate (4:1 to 1:1) or Dichloromethane/Methanol (99:1 to 95:5)The presence of polar groups will require a more polar eluent for elution.
Structurally similar 4-bromo-1-chloro-2-(4-ethoxybenzyl)benzeneSilica GelEthyl Acetate/Heptane (gradient)[2]A gradient from low to high polarity is often effective for separating complex mixtures.[2]

Table 2: Suggested Solvents for Recrystallization

Compound TypeRecommended Solvent(s)Troubleshooting Tips
Non-polar derivativesHexanes, Ethanol[3][4]If solubility in hot hexanes is low, try a mixture of hexanes and a more polar solvent like ethyl acetate. For ethanol, if the compound is too soluble even when cold, adding water dropwise to the hot solution can induce crystallization upon cooling.[4]
Polar derivativesEthanol, Isopropanol, or mixtures with waterThe choice will depend on the specific polar functional groups present. Experiment with small quantities to find the optimal solvent.

Experimental Protocols

Protocol 1: Purification by Column Chromatography
  • Slurry Preparation: Dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane or the eluent mixture). Add a small amount of silica gel to this solution and evaporate the solvent to obtain a dry, free-flowing powder. This dry-loading method generally results in better separation.

  • Column Packing: Pack a glass column with silica gel using a slurry method with the initial, non-polar eluent.

  • Loading: Carefully add the prepared slurry of the crude product onto the top of the packed column.

  • Elution: Begin eluting the column with the chosen solvent system. Start with a low polarity eluent and gradually increase the polarity (gradient elution) if necessary to elute the compounds. For example, start with 100% hexane and gradually increase the percentage of ethyl acetate.

  • Fraction Collection: Collect fractions in test tubes and monitor the elution of compounds using Thin Layer Chromatography (TLC).

  • Analysis and Pooling: Analyze the collected fractions by TLC. Combine the fractions containing the pure product.

  • Solvent Removal: Remove the solvent from the pooled fractions using a rotary evaporator to obtain the purified product.

Protocol 2: Purification by Recrystallization
  • Solvent Selection: Choose a suitable solvent or solvent pair in which the compound is highly soluble at elevated temperatures but sparingly soluble at room temperature or below.

  • Dissolution: Place the crude solid in an Erlenmeyer flask and add a minimal amount of the hot solvent until the solid just dissolves.

  • Hot Filtration (if necessary): If there are insoluble impurities, perform a hot gravity filtration to remove them.

  • Cooling: Allow the hot solution to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals. Once at room temperature, the flask can be placed in an ice bath to maximize crystal formation.

  • Crystal Collection: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the collected crystals with a small amount of the cold recrystallization solvent to remove any remaining impurities.

  • Drying: Dry the purified crystals in a vacuum oven or desiccator to remove any residual solvent.

Visualizations

Purification_Workflow Start Crude Product Is_Solid Is the crude product a solid? Start->Is_Solid Recrystallization Attempt Recrystallization Is_Solid->Recrystallization Yes Column_Chromatography Perform Column Chromatography Is_Solid->Column_Chromatography No (Oil) Purity_Check Check Purity (TLC, HPLC, NMR) Recrystallization->Purity_Check Column_Chromatography->Purity_Check Pure_Product Pure Product Purity_Check->Pure_Product Purity > 95% Repurify Further Purification Needed Purity_Check->Repurify Purity < 95% Repurify->Column_Chromatography

Caption: Decision workflow for selecting a purification method.

Troubleshooting_Recrystallization Start Recrystallization Attempt Problem What is the issue? Start->Problem No_Crystals No Crystals Formed Problem->No_Crystals No Crystallization Oiling_Out Compound Oiled Out Problem->Oiling_Out Oiling Solution1 1. Add Seed Crystal 2. Scratch Flask 3. Concentrate Solution No_Crystals->Solution1 Solution2 1. Cool Slowly 2. Change Solvent 3. Use Solvent Pair Oiling_Out->Solution2 Success Pure Crystals Obtained Solution1->Success Solution2->Success

Caption: Troubleshooting guide for common recrystallization problems.

References

Technical Support Center: Optimizing Reactions with 4-(Bromomethyl)-1-chloro-2-methoxybenzene

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield and efficiency of chemical reactions involving 4-(Bromomethyl)-1-chloro-2-methoxybenzene.

Frequently Asked Questions (FAQs)

Q1: What are the primary reactive sites of this compound?

A1: The primary reactive site is the bromomethyl group (-CH₂Br). The bromine atom in this group is a benzylic bromide, making it highly susceptible to nucleophilic substitution reactions (both SN1 and SN2 mechanisms). The carbon-bromine bond is weakened due to the resonance stabilization of the resulting benzylic carbocation or transition state by the adjacent benzene ring. The chlorine atom and the bromine atom attached directly to the aromatic ring are significantly less reactive towards nucleophilic substitution under typical conditions.

Q2: Which reaction conditions are optimal for nucleophilic substitution on the bromomethyl group?

A2: Optimal conditions largely depend on the desired reaction mechanism (SN2 vs. SN1) and the nature of the nucleophile. For bimolecular nucleophilic substitution (SN2) reactions, which are often preferred for better control and stereospecificity, polar aprotic solvents such as dimethylformamide (DMF), acetonitrile (ACN), or dimethyl sulfoxide (DMSO) are ideal.[1][2] These solvents effectively solvate the cation of the nucleophile, enhancing the reactivity of the anionic nucleophile. For unimolecular nucleophilic substitution (SN1) reactions, polar protic solvents like ethanol or water can be used to stabilize the benzylic carbocation intermediate.

Q3: What are the most common side reactions to anticipate?

A3: The most prevalent side reactions include:

  • E2 Elimination: This is a competing reaction, particularly with sterically hindered or strongly basic nucleophiles, leading to the formation of an alkene.[3]

  • C-alkylation vs. O-alkylation: When using phenoxide nucleophiles, there is a possibility of the electrophile attacking the carbon atom of the aromatic ring (C-alkylation) instead of the oxygen atom (O-alkylation). The choice of solvent can influence this selectivity, with polar aprotic solvents generally favoring O-alkylation.[3]

  • Over-alkylation: If the product of the initial reaction is still nucleophilic, it can react further with the starting material, leading to undesired byproducts.

  • Hydrolysis: The presence of water in the reaction mixture can lead to the hydrolysis of the bromomethyl group to a benzyl alcohol.

Troubleshooting Guides

Issue 1: Low or No Product Yield
Potential Cause Recommended Solution Expected Outcome
Poor quality of this compound Verify the purity of the starting material via NMR or GC-MS. If necessary, purify by recrystallization or column chromatography.Use of pure starting material will prevent side reactions and improve conversion.
Ineffective Base For deprotonation of nucleophiles like phenols or alcohols, ensure the base is sufficiently strong. Sodium hydride (NaH) is a strong, non-nucleophilic base that works well.[4] Potassium carbonate (K₂CO₃) is a milder and often effective alternative.[1][5]Complete deprotonation of the nucleophile will increase its reactivity and drive the reaction forward.
Inappropriate Solvent For SN2 reactions, use a polar aprotic solvent like DMF, ACN, or DMSO. Ensure the solvent is anhydrous to prevent hydrolysis of the starting material.[1][2]An appropriate solvent will facilitate the desired reaction pathway and improve the reaction rate.
Suboptimal Temperature If the reaction is sluggish at room temperature, consider gentle heating (e.g., 50-80 °C). Monitor the reaction closely, as higher temperatures can also promote side reactions like elimination.[3]Increased temperature can overcome the activation energy barrier, leading to a faster reaction rate.
Issue 2: Formation of Significant Side Products
Side Product Potential Cause Recommended Solution Expected Outcome
Alkene (from E2 Elimination) Use of a sterically hindered or overly strong base. High reaction temperatures.Opt for a less sterically hindered base (e.g., K₂CO₃ instead of potassium tert-butoxide).[3] Lower the reaction temperature.[3]Minimized elimination and increased yield of the desired substitution product.
C-alkylated Product (with phenoxides) Use of protic solvents.Switch to a polar aprotic solvent like DMF or ACN to favor O-alkylation.[3]Increased selectivity for the desired O-alkylated ether product.
Benzyl Alcohol (from hydrolysis) Presence of water in the reaction.Use anhydrous solvents and reagents. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon).Reduced formation of the hydrolysis byproduct.

Quantitative Data

The following table presents representative yields for a Williamson ether synthesis reaction between this compound and a generic phenol under various conditions. These values are based on trends observed in similar reactions with benzylic halides.

Base Solvent Temperature (°C) Typical Yield (%) Reference/Analogy
K₂CO₃AcetoneReflux70-89[1][2]
NaHDMFRoom Temp to 5080-96[1][2]
K₂CO₃DMSO50~90[5]
NaOHWater/Ethanol90-100Variable, risk of hydrolysis[3]

Experimental Protocols

Key Experiment: Williamson Ether Synthesis with Phenol

This protocol describes a general procedure for the synthesis of an aryl ether from this compound and a phenol using sodium hydride in DMF.

Materials:

  • This compound

  • Phenol (or substituted phenol)

  • Sodium hydride (NaH), 60% dispersion in mineral oil

  • Anhydrous Dimethylformamide (DMF)

  • Ethyl acetate

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer

  • Inert atmosphere setup (Nitrogen or Argon)

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • To a dry, two-necked round-bottom flask under an inert atmosphere, add the phenol (1.0 equivalent) and anhydrous DMF.

  • Cool the solution to 0 °C in an ice bath.

  • Carefully add sodium hydride (1.1 equivalents) portion-wise to the stirred solution. Caution: Hydrogen gas is evolved.

  • Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes to ensure complete formation of the phenoxide.

  • Dissolve this compound (1.05 equivalents) in a minimal amount of anhydrous DMF and add it dropwise to the reaction mixture at room temperature.

  • Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC). If the reaction is slow, it can be gently heated to 50 °C.

  • Upon completion, cool the reaction mixture to 0 °C and cautiously quench by the slow addition of saturated aqueous NH₄Cl solution.

  • Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 50 mL).

  • Combine the organic layers and wash with water (2 x 50 mL) and then with brine (1 x 50 mL).

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure using a rotary evaporator.

  • The crude product can be purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes).

Visualizations

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification A 1. Add Phenol and Anhydrous DMF to Flask B 2. Cool to 0°C A->B C 3. Add NaH Portion-wise B->C D 4. Stir to Form Phenoxide C->D E 5. Add Solution of 4-(Bromomethyl)-1-chloro- 2-methoxybenzene D->E F 6. Stir at RT (12-24h) Monitor by TLC E->F G 7. Quench with Saturated NH4Cl F->G H 8. Extract with Ethyl Acetate G->H I 9. Wash with H2O & Brine H->I J 10. Dry, Filter & Concentrate I->J K 11. Purify by Column Chromatography J->K

Caption: A typical experimental workflow for Williamson ether synthesis.

Troubleshooting_Yield Start Low or No Product Yield Check_Purity Check Starting Material Purity? Start->Check_Purity Check_Base Is the Base Effective? Check_Purity->Check_Base Yes Purify_SM Purify Starting Material Check_Purity->Purify_SM No Check_Solvent Is the Solvent Appropriate & Dry? Check_Base->Check_Solvent Yes Use_Stronger_Base Use a Stronger Base (e.g., NaH) Check_Base->Use_Stronger_Base No Check_Temp Is the Temperature Optimal? Check_Solvent->Check_Temp Yes Change_Solvent Use Anhydrous Polar Aprotic Solvent Check_Solvent->Change_Solvent No Increase_Temp Gently Heat Reaction (50-80°C) Check_Temp->Increase_Temp No Success Improved Yield Check_Temp->Success Yes Purify_SM->Check_Base Use_Stronger_Base->Check_Solvent Change_Solvent->Check_Temp Increase_Temp->Success

Caption: Troubleshooting logic for low reaction yield.

References

Stability of 4-(Bromomethyl)-1-chloro-2-methoxybenzene under acidic or basic conditions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the stability of 4-(Bromomethyl)-1-chloro-2-methoxybenzene. The information is tailored for researchers, scientists, and professionals in drug development who may encounter stability-related issues during their experiments.

Frequently Asked Questions (FAQs)

Q1: My reaction involving this compound under acidic conditions is yielding an unexpected, more polar byproduct. What is the likely cause?

A1: Under acidic or aqueous conditions, the most probable cause of byproduct formation is the hydrolysis of the benzylic bromide. The -CH₂Br group is susceptible to nucleophilic attack by water, leading to its conversion into a hydroxyl group (-CH₂OH). This reaction forms 4-(Hydroxymethyl)-1-chloro-2-methoxybenzene, which is more polar than the starting material. The presence of acid can catalyze this hydrolysis.[1] The benzylic position is activated towards nucleophilic substitution due to the stability of the potential benzylic carbocation intermediate.[2]

Q2: I am observing degradation of my compound even under neutral or mildly basic conditions. Why is this happening?

A2: this compound is a reactive benzylic halide. The benzylic carbon is electrophilic and can be attacked by various nucleophiles, including water and hydroxide ions.[1][3] Therefore, in aqueous solutions, hydrolysis can occur even without strong acid or base catalysis, although the rate may be slower. Under basic conditions, the hydroxide ion (OH⁻) is a strong nucleophile and will readily displace the bromide ion in an Sₙ2 or Sₙ1 type reaction to form the corresponding alcohol.[3]

Q3: How can I minimize the degradation of this compound during my experiments?

A3: To minimize degradation, consider the following strategies:[1]

  • Temperature Control: Perform reactions at the lowest effective temperature to reduce the rate of hydrolysis and other potential side reactions.

  • Anhydrous Conditions: If your reaction chemistry permits, use anhydrous (dry) solvents and reagents to eliminate water, the primary nucleophile for hydrolysis.

  • Reaction Time: Keep the reaction time to a minimum to reduce the compound's exposure to destabilizing conditions.

  • pH Control: If possible, maintain a neutral pH and avoid strongly acidic or basic aqueous environments.

  • Inert Atmosphere: For reactions sensitive to oxidation, conducting the experiment under an inert atmosphere (e.g., nitrogen or argon) can prevent oxidative side reactions, although hydrolysis is the more common issue.[1]

Q4: What are the best analytical techniques to monitor the stability of this compound and detect its degradation products?

A4: Several analytical techniques are effective for monitoring the stability of this compound:

  • High-Performance Liquid Chromatography (HPLC): This is the ideal technique for quantifying the parent compound and its degradation products over time. A reverse-phase C18 column with a UV detector is a standard setup.[1][4]

  • Gas Chromatography-Mass Spectrometry (GC-MS): Useful for identifying volatile degradation products.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR can be used to track the disappearance of the benzylic bromide protons (typically around 4.5-4.7 ppm) and the emergence of signals corresponding to the degradation product, such as the benzylic alcohol protons (around 4.7-4.9 ppm).[1]

Troubleshooting Guide

Symptom ObservedPotential CauseRecommended Actions
Rapid decrease in the starting material peak area in HPLC analysis. Degradation of this compound.1. Review your experimental conditions (pH, temperature, solvent). 2. Perform a control experiment to test the stability of the compound under your reaction conditions without other reagents. 3. Implement strategies to minimize degradation as outlined in Q3.
Appearance of a new, more polar peak in the HPLC chromatogram. Formation of the hydrolysis product, 4-(Hydroxymethyl)-1-chloro-2-methoxybenzene.[1]1. Confirm the identity of the new peak using a reference standard or by mass spectrometry (LC-MS). 2. If confirmed as the hydrolysis product, optimize your reaction to use anhydrous conditions if possible.
Inconsistent reaction yields or product profiles. Instability of the starting material in the reaction medium.1. Perform a forced degradation study (see protocol below) to understand the compound's stability under your specific conditions.[5][6] 2. Ensure the purity of your starting material before use.
Discoloration of the reaction mixture (e.g., turning yellow or brown). Potential formation of minor degradation products or impurities.1. Analyze the mixture by HPLC or LC-MS to identify the colored species. 2. Consider purifying the starting material if it is old or has been stored improperly.

Data Presentation

The following table summarizes hypothetical stability data for this compound under various stress conditions, as would be determined in a forced degradation study. This data is illustrative and intended to provide a general understanding of the compound's stability profile.

ConditionTime (hours)Temperature (°C)% this compound RemainingMajor Degradation Product
0.1 M HCl 245075%4-(Hydroxymethyl)-1-chloro-2-methoxybenzene
0.1 M NaOH 82560%4-(Hydroxymethyl)-1-chloro-2-methoxybenzene
Water 485090%4-(Hydroxymethyl)-1-chloro-2-methoxybenzene
3% H₂O₂ 242595%Minor oxidative impurities
Heat (Solid) 7280>99%No significant degradation

Experimental Protocols

Protocol 1: Forced Degradation Study (Acid/Base Hydrolysis)

This protocol outlines a typical procedure for evaluating the stability of this compound under acidic and basic conditions.[1][6]

  • Stock Solution Preparation: Prepare a stock solution of this compound in a suitable organic solvent like acetonitrile at a concentration of 1 mg/mL.

  • Sample Preparation:

    • Acidic Stress: In a vial, mix 1 mL of the stock solution with 1 mL of 0.1 M HCl.

    • Basic Stress: In a separate vial, mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH.

    • Neutral Stress: In a third vial, mix 1 mL of the stock solution with 1 mL of purified water.

  • Incubation: Incubate the vials at a controlled temperature (e.g., 50°C).

  • Time Points: At specified time intervals (e.g., 0, 2, 4, 8, 24 hours), withdraw an aliquot from each vial.

  • Quenching: Immediately neutralize the acidic sample with a dilute base (e.g., 0.1 M NaOH) and the basic sample with a dilute acid (e.g., 0.1 M HCl) to stop the degradation reaction.

  • Analysis: Dilute the quenched samples with the HPLC mobile phase and analyze using the HPLC method described below.

Protocol 2: HPLC Method for Stability Monitoring

This method is suitable for quantifying this compound and its primary hydrolysis product.[1][4]

  • Column: C18 reverse-phase, 4.6 x 150 mm, 5 µm particle size.

  • Mobile Phase:

    • A: Water

    • B: Acetonitrile

  • Gradient: Start with 50% B, increase linearly to 95% B over 10 minutes, hold for 2 minutes, then return to initial conditions and equilibrate for 3 minutes.

  • Flow Rate: 1.0 mL/min

  • Injection Volume: 10 µL

  • Detection: UV at 254 nm

  • Column Temperature: 30°C

Visualizations

G cluster_main Degradation Pathway start This compound product 4-(Hydroxymethyl)-1-chloro-2-methoxybenzene start->product H₂O / H⁺ or OH⁻ (Hydrolysis)

Caption: Primary degradation pathway of this compound.

G cluster_workflow Forced Degradation Experimental Workflow prep_stock Prepare Stock Solution (1 mg/mL in ACN) prep_samples Prepare Stress Samples (Acid, Base, Neutral) prep_stock->prep_samples incubate Incubate at Controlled Temperature prep_samples->incubate sampling Withdraw Aliquots at Time Intervals incubate->sampling quench Neutralize to Stop Degradation sampling->quench analyze Analyze by HPLC quench->analyze

Caption: General workflow for a forced degradation study.

References

Technical Support Center: Alkylation Reactions with 4-(Bromomethyl)-1-chloro-2-methoxybenzene

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during alkylation reactions with 4-(Bromomethyl)-1-chloro-2-methoxybenzene, with a primary focus on preventing over-alkylation.

Frequently Asked Questions (FAQs)

Q1: What is the primary challenge when using this compound as an alkylating agent?

The principal challenge is controlling the reaction to favor mono-alkylation and prevent the formation of di- or poly-alkylated byproducts. This compound is a reactive benzylic bromide, and the mono-alkylated product can sometimes be more nucleophilic than the starting material, leading to a second alkylation event.

Q2: How can I minimize over-alkylation in my reaction?

Several strategies can be employed to suppress over-alkylation:

  • Stoichiometric Control: Carefully controlling the molar ratio of reactants is crucial. Using a slight excess of the nucleophile relative to this compound can favor mono-alkylation. Conversely, an excess of the alkylating agent will drive the reaction towards di-alkylation.

  • Slow Addition: Adding the this compound solution dropwise or via a syringe pump to the reaction mixture helps to maintain a low concentration of the alkylating agent, thereby reducing the likelihood of a second alkylation event.

  • Temperature Control: Lowering the reaction temperature can help to control the reaction rate and improve selectivity for the mono-alkylated product.

  • Choice of Base and Solvent: The selection of an appropriate base and solvent system can significantly influence the reaction outcome. Weaker bases or a stoichiometric amount of a strong base are often preferred. Less polar solvents can also help to reduce the rate of subsequent alkylation steps.

Q3: What analytical techniques are recommended for monitoring the reaction and detecting over-alkylation?

Thin-Layer Chromatography (TLC) is a convenient method for monitoring the progress of the reaction in real-time. To identify and quantify the desired mono-alkylated product and any over-alkylated byproducts, Liquid Chromatography-Mass Spectrometry (LC-MS) is the recommended technique.[1][2][3][4][5] LC-MS provides high sensitivity and selectivity, allowing for the accurate determination of product distribution.

Q4: What should I do if my reaction is sluggish or does not go to completion?

If the reaction is proceeding slowly, you can consider the following adjustments:

  • Gradually increase the reaction temperature while carefully monitoring for the formation of byproducts by TLC or LC-MS.

  • Ensure that your reagents and solvents are pure and anhydrous, as impurities or water can interfere with the reaction.

  • Consider using a more polar solvent to improve the solubility of your reactants.

  • In some cases, the addition of a catalytic amount of an iodide salt (e.g., NaI or KI) can accelerate the reaction by in situ formation of the more reactive benzyl iodide.

Troubleshooting Guide

Issue Potential Cause Recommended Solution(s)
Significant formation of di-alkylated product - Excess of alkylating agent. - Reaction temperature is too high. - High concentration of alkylating agent. - Strong base in excess.- Use a molar ratio of nucleophile to alkylating agent of 1.2:1 or higher. - Perform the reaction at a lower temperature (e.g., 0 °C to room temperature). - Add the alkylating agent slowly over an extended period. - Use a weaker base (e.g., K₂CO₃, NaHCO₃) or a stoichiometric amount of a stronger base.
Low yield of the desired mono-alkylated product - Incomplete reaction. - Poor reactivity of the nucleophile. - Inappropriate solvent.- Monitor the reaction by TLC until the starting material is consumed. - Consider a stronger base or a more polar solvent (e.g., DMF, DMSO). - Increase the reaction temperature incrementally. - Add a catalytic amount of an iodide salt.
Formation of multiple unidentified byproducts - Decomposition of starting materials or products. - Side reactions due to impurities.- Ensure the purity of all reagents and solvents. - Run the reaction under an inert atmosphere (e.g., nitrogen or argon). - Lower the reaction temperature.
Difficulty in purifying the product - Similar polarities of the mono- and di-alkylated products.- Optimize the reaction conditions to minimize the formation of the di-alkylated product. - Employ careful column chromatography with a shallow solvent gradient for separation.

Experimental Protocols

General Protocol for O-Alkylation of a Phenol

This protocol describes a general procedure for the mono-O-alkylation of a phenol with this compound.

Materials:

  • Phenol (1.0 eq)

  • This compound (1.05 eq)

  • Potassium carbonate (K₂CO₃) (2.0 eq)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • To a round-bottom flask, add the phenol (1.0 eq) and anhydrous DMF.

  • Add potassium carbonate (2.0 eq) to the solution.

  • Stir the mixture at room temperature for 30 minutes.

  • Slowly add a solution of this compound (1.05 eq) in DMF to the reaction mixture over 1 hour.

  • Stir the reaction at room temperature for 12-24 hours, monitoring the progress by TLC.

  • Upon completion, pour the reaction mixture into water and extract with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and filter.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel.

General Protocol for N-Alkylation of an Aniline

This protocol outlines a general procedure for the mono-N-alkylation of an aniline with this compound.

Materials:

  • Aniline (1.2 eq)

  • This compound (1.0 eq)

  • Sodium bicarbonate (NaHCO₃) (2.0 eq)

  • Anhydrous Acetonitrile (MeCN)

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • In a round-bottom flask, dissolve the aniline (1.2 eq) in anhydrous acetonitrile.

  • Add sodium bicarbonate (2.0 eq) to the solution.

  • Heat the mixture to a gentle reflux.

  • Add a solution of this compound (1.0 eq) in acetonitrile dropwise to the refluxing mixture over 1-2 hours.

  • Continue to reflux the reaction mixture for 6-12 hours, monitoring its progress by TLC.

  • After the reaction is complete, cool the mixture to room temperature and filter off the inorganic salts.

  • Concentrate the filtrate under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash with water and then brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate to yield the crude product.

  • Purify the product by column chromatography on silica gel.

Visualizations

Signaling Pathways and Experimental Workflows

Alkylation_Pathway Start Nucleophile (Nu-H) + 4-(Bromomethyl)-1-chloro- 2-methoxybenzene Base Base Start->Base Deprotonation MonoAlk Mono-alkylated Product (Nu-R) Start->MonoAlk Base->MonoAlk 1st Alkylation OverAlk Over-alkylated Product (Nu-R₂) MonoAlk->OverAlk 2nd Alkylation (Undesired) ExcessNu Excess Nucleophile ExcessNu->MonoAlk Favors ExcessRA Excess Alkylating Agent ExcessRA->OverAlk Favors

Caption: Reaction pathway for mono- and over-alkylation.

Troubleshooting_Workflow Start Reaction Setup Monitor Monitor by TLC/LC-MS Start->Monitor OverAlk Over-alkylation Observed? Monitor->OverAlk LowYield Low Yield? OverAlk->LowYield No AdjustStoich Adjust Stoichiometry (More Nucleophile) OverAlk->AdjustStoich Yes IncreaseTemp Increase Temperature LowYield->IncreaseTemp Yes Workup Work-up and Purify LowYield->Workup No LowerTemp Lower Temperature AdjustStoich->LowerTemp SlowAddition Slow Addition of Alkylating Agent LowerTemp->SlowAddition SlowAddition->Monitor ChangeSolvent Change Solvent/ Add Catalyst (e.g., NaI) IncreaseTemp->ChangeSolvent ChangeSolvent->Monitor

References

Challenges in the scale-up synthesis of 4-(Bromomethyl)-1-chloro-2-methoxybenzene

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the scale-up synthesis of 4-(Bromomethyl)-1-chloro-2-methoxybenzene.

Frequently Asked Questions (FAQs)

Q1: What is the most common laboratory method for synthesizing this compound?

The most established method is the free-radical bromination of the benzylic methyl group of 4-chloro-2-methoxytoluene. This reaction, often referred to as the Wohl-Ziegler reaction, typically utilizes N-Bromosuccinimide (NBS) as the brominating agent in a non-polar solvent.[1][2] A radical initiator, such as azobisisobutyronitrile (AIBN) or benzoyl peroxide (BPO), is required to facilitate the reaction, which can be initiated by heat or UV light.[1]

Q2: My reaction shows low or no conversion of the starting material. What are the likely causes?

Low conversion can often be attributed to issues with the radical initiation process or reaction conditions. Key factors include:

  • Inactive Initiator: Radical initiators like AIBN can degrade over time. It is crucial to use a fresh or properly stored initiator.

  • Insufficient Initiation Energy: For thermally initiated reactions, ensure the temperature is high enough to cause homolytic cleavage of the initiator. For photochemical reactions, the light source must have the appropriate wavelength and intensity.

  • Presence of Radical Inhibitors: Oxygen can act as a radical scavenger and inhibit the chain reaction. Degassing the solvent and maintaining an inert atmosphere (e.g., with nitrogen or argon) is recommended.

  • Reagent Purity: Ensure the NBS is of high purity and the solvent is anhydrous, as water can interfere with the reaction and lead to hydrolysis of the product.[3]

Q3: I am observing a significant amount of a di-brominated byproduct. How can this be minimized?

The formation of 4-(dibromomethyl)-1-chloro-2-methoxybenzene occurs when the desired product reacts further with NBS. To minimize this, precise control over the stoichiometry is essential. Using a slight excess of the starting material or limiting the NBS to 1.0-1.05 equivalents can suppress the formation of the di-brominated product. Monitoring the reaction closely by TLC or GC and stopping it once the starting material is consumed is also critical.

Q4: Ring bromination is a major side product in my reaction. How can I improve selectivity for the benzylic position?

This issue arises from a competition between the desired free-radical pathway and an undesired electrophilic aromatic substitution on the electron-rich methoxy-activated ring.[4][5] To favor benzylic bromination:

  • Use a Non-Polar Solvent: Solvents like carbon tetrachloride (CCl₄) or cyclohexane are traditionally used to minimize ionic pathways.[2] Due to toxicity concerns with CCl₄, safer alternatives like chlorobenzene or trifluorotoluene can be considered.[2] Acetonitrile may promote nuclear bromination and should be used with caution.[4]

  • Ensure Radical Initiation: The presence of a reliable radical initiator (AIBN, BPO) or UV light is crucial to promote the radical mechanism over the electrophilic one.[1]

  • Avoid Acidic Contamination: Acidic impurities can catalyze electrophilic aromatic bromination. Ensure all reagents and glassware are clean and dry.

Q5: What are the primary challenges when scaling up this synthesis?

Scaling up from the lab to a pilot or production scale introduces several challenges:

  • Heat Transfer: The reaction is exothermic. Efficient heat removal is critical to maintain a stable temperature and prevent runaway reactions.

  • Mass Transfer: In the heterogeneous mixture involving solid NBS, vigorous and consistent agitation is necessary to ensure good mixing and a steady reaction rate.

  • Photochemical Scale-up: For light-initiated reactions, achieving uniform light penetration in a large reactor is difficult. Continuous flow reactors can be advantageous in these scenarios.[6]

  • Safety: The product is a lachrymator (causes tearing) and an irritant.[7][8] Handling should be performed in a well-ventilated area with appropriate personal protective equipment (PPE). Benzyl bromides are also moisture-sensitive.[7][8]

Q6: What is the recommended work-up and purification procedure?

A standard work-up and purification procedure involves:

  • Cooling the reaction mixture to room temperature.

  • Filtering off the solid succinimide byproduct.

  • Washing the filtrate with an aqueous solution of sodium bicarbonate or sodium thiosulfate to quench any remaining HBr or bromine.

  • Washing with water and then brine.

  • Drying the organic layer over an anhydrous drying agent like magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄).

  • Removing the solvent under reduced pressure.

  • The crude product can then be purified by recrystallization (e.g., from hexanes or ethanol) or by column chromatography on silica gel.

Troubleshooting Guide

Observed Problem Potential Cause Recommended Solution
Low or No Conversion Inactive or insufficient radical initiator.Use fresh AIBN or BPO. Ensure reaction temperature is adequate for thermal initiation or light source is sufficient for photo-initiation.
Presence of radical inhibitors (e.g., oxygen).Degas the solvent prior to reaction and maintain an inert (N₂ or Ar) atmosphere.
Low Yield Incomplete reaction.Increase reaction time and monitor by TLC/GC until starting material is consumed.
Product hydrolysis during work-up.Ensure the work-up is performed without unnecessary delays and that all solvents are anhydrous. Use cold aqueous solutions for washing.
Product loss during purification.Optimize recrystallization solvent system or chromatography elution gradient.
Formation of Di-brominated Byproduct Excess NBS used.Use a stoichiometric amount or slight excess (1.0-1.05 eq.) of NBS relative to the starting material.
Reaction allowed to run for too long.Monitor the reaction closely and stop it as soon as the starting material is consumed.
Formation of Ring-Brominated Byproducts Reaction conditions favoring electrophilic substitution.Use a non-polar solvent (e.g., cyclohexane, chlorobenzene). Ensure a functional radical initiator is present. Avoid acidic contaminants.[4]
Product Decomposition Thermal instability.Avoid excessive temperatures during reaction and distillation. Use vacuum distillation for purification if necessary.[9]
Hydrolysis due to moisture.Use anhydrous solvents and reagents. Store the final product under an inert atmosphere and away from moisture.[3][10]
Decomposition on silica gel during chromatography.Deactivate the silica gel with a small amount of a non-nucleophilic base (e.g., triethylamine) in the eluent, or consider using neutral alumina.

Data Presentation

Table 1: Typical Reaction Parameters for Benzylic Bromination

Parameter Condition Notes
Starting Material 4-chloro-2-methoxytolueneEnsure high purity (>98%).
Brominating Agent N-Bromosuccinimide (NBS)1.0 – 1.05 equivalents.
Radical Initiator AIBN or Benzoyl Peroxide0.01 – 0.05 equivalents (catalytic).
Solvent Cyclohexane, CCl₄, ChlorobenzeneAnhydrous. Non-polar solvents are preferred to minimize ring bromination.
Temperature RefluxDependent on the solvent used (e.g., ~81°C for cyclohexane).
Reaction Time 1 – 8 hoursHighly variable; must be monitored by TLC or GC.
Atmosphere Inert (Nitrogen or Argon)Recommended to prevent inhibition by oxygen.
Typical Yield 65 – 85%Dependent on conditions, scale, and purity of reagents.

Experimental Protocols

Protocol: Synthesis of this compound via Wohl-Ziegler Bromination

Materials:

  • 4-chloro-2-methoxytoluene

  • N-Bromosuccinimide (NBS), recrystallized if necessary

  • Azobisisobutyronitrile (AIBN)

  • Cyclohexane (or other suitable non-polar solvent), anhydrous

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask equipped with a reflux condenser and magnetic stirrer

  • Heating mantle or oil bath

  • Inert gas (Nitrogen or Argon) supply

Procedure:

  • Reaction Setup: In a fume hood, charge a dry round-bottom flask with 4-chloro-2-methoxytoluene (1.0 eq.). Add anhydrous cyclohexane to dissolve the starting material.

  • Reagent Addition: Add N-Bromosuccinimide (1.05 eq.) and a catalytic amount of AIBN (0.02 eq.) to the solution.

  • Reaction Execution: Equip the flask with a reflux condenser and purge the system with an inert gas. Heat the mixture to reflux.

  • Monitoring: Monitor the reaction progress by TLC or GC. The reaction is typically complete when the starting material spot has disappeared. A key visual cue is that the dense NBS at the bottom of the flask is replaced by the less dense succinimide, which floats.[2]

  • Work-up:

    • Once the reaction is complete, cool the mixture to room temperature.

    • Filter the mixture to remove the solid succinimide and wash the solid with a small amount of cyclohexane.

    • Transfer the combined filtrate to a separatory funnel.

    • Wash the organic layer sequentially with saturated sodium bicarbonate solution, water, and finally brine.

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent (e.g., hexanes) to yield this compound as a solid.

Visualizations

G Experimental Workflow for Synthesis cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification Setup 1. Dissolve 4-chloro-2-methoxytoluene in anhydrous cyclohexane AddReagents 2. Add NBS (1.05 eq) and AIBN (cat.) Setup->AddReagents Reflux 3. Heat to reflux under inert atmosphere AddReagents->Reflux Monitor 4. Monitor by TLC/GC until starting material is consumed Reflux->Monitor CoolFilter 5. Cool to RT and filter out succinimide Monitor->CoolFilter Wash 6. Wash filtrate with NaHCO3, water, and brine CoolFilter->Wash DryConcentrate 7. Dry over MgSO4 and concentrate Wash->DryConcentrate Purify 8. Purify by recrystallization or chromatography DryConcentrate->Purify Product Pure this compound Purify->Product

Caption: Step-by-step experimental workflow for the synthesis of the target compound.

G Troubleshooting Logic for Low Yield cluster_yes cluster_no Start Low Yield Observed CheckConversion Is starting material (SM) fully consumed (TLC/GC)? Start->CheckConversion CheckByproducts Are there significant byproducts? CheckConversion->CheckByproducts Yes IncompleteReaction Incomplete Reaction CheckConversion->IncompleteReaction No Hydrolysis Hydrolysis or Work-up Loss CheckByproducts->Hydrolysis No Byproducts Side Reactions (e.g., Di-bromination, Ring Bromination) CheckByproducts->Byproducts Yes Solution_IncReac Increase reaction time or check initiator activity/ temperature. IncompleteReaction->Solution_IncReac Solution_Hydrolysis Use anhydrous conditions. Optimize purification. Hydrolysis->Solution_Hydrolysis Solution_Byproducts Adjust stoichiometry (NBS). Use non-polar solvent. Ensure radical initiation. Byproducts->Solution_Byproducts

Caption: A decision tree for troubleshooting low yield in the synthesis reaction.

References

Minimizing side reactions during the bromination step of synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you minimize side reactions during the bromination step of your synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the most common side reactions during electrophilic aromatic bromination, and how can I prevent them?

A1: The most frequent side reactions in electrophilic aromatic bromination are polybromination and lack of regioselectivity (formation of undesired isomers). Oxidation of the substrate can also occur.[1]

To minimize these side reactions, consider the following strategies:

  • Control Stoichiometry: Avoid using a large excess of the brominating agent.[1]

  • Choice of Brominating Agent: For highly activated aromatic rings, using a milder brominating agent than molecular bromine (Br₂), such as N-bromosuccinimide (NBS), can prevent polybromination.[2]

  • Temperature Control: Lowering the reaction temperature, sometimes as low as -78°C, can significantly enhance selectivity by favoring the kinetically controlled product.[3] Many bromination reactions are exothermic, and maintaining a low, stable temperature is crucial to prevent runaway reactions and the formation of side products.[3]

  • Solvent Selection: The polarity of the solvent can influence regioselectivity. Less polar solvents may enhance steric effects, leading to higher para-selectivity.[2] For instance, using hexafluoroisopropanol as a solvent with N-halosuccinimides can lead to mild and regioselective halogenation.[4]

  • Catalyst Choice: The use of shape-selective catalysts like zeolites (e.g., NaY, HY) can promote high para-selectivity.[5][6][7] Combining a zeolite catalyst with a Lewis acid can also improve yield and selectivity.[5]

Q2: I am observing significant polybromination of my activated aromatic compound. What specific steps can I take to favor monobromination?

A2: Activated aromatic compounds, such as phenols and anilines, are highly susceptible to polybromination.[2] To achieve selective monobromination, you can implement the following adjustments:

  • Use a Milder Brominating Agent: Switch from the highly reactive molecular bromine (Br₂) to a milder source of electrophilic bromine like N-bromosuccinimide (NBS).[2]

  • Control Reagent Addition: Add the brominating agent slowly and in a controlled manner to maintain a low concentration of the electrophile in the reaction mixture at any given time.[8]

  • Lower the Temperature: Conducting the reaction at a lower temperature slows down the reaction rate, allowing for more selective substitution.[8]

  • Solvent Effects: Using non-polar solvents like carbon tetrachloride can help control the reaction and reduce side products.[8]

  • Catalyst Systems: Specific catalyst systems, such as N-bromosuccinimide in tetrabutylammonium bromide, have been shown to achieve predominant para-selective monobromination of activated aromatics.[4]

Q3: My bromination reaction is not regioselective, yielding a mixture of ortho, meta, and para isomers. How can I improve the regioselectivity?

A3: Achieving high regioselectivity is a common challenge. Temperature and catalyst selection are critical factors.

  • Low-Temperature Conditions: Performing the reaction at very low temperatures (e.g., -30°C to -78°C) can significantly favor the formation of a single isomer.[3]

  • Shape-Selective Catalysts: Zeolites can induce high para-selectivity, especially for substrates like toluene.[5][6] For example, NaY zeolite can lead to high yields of the para-bromo product.[6][7]

  • Directed Bromination: For certain substrates, specific catalysts can direct bromination to a particular position. For instance, ruthenium catalysts can achieve meta-selective C-H bromination of 2-phenylpyridine derivatives.[9]

  • Solvent Choice: The solvent can influence the isomer distribution. Experimenting with different solvents may improve the desired regioselectivity.[3]

Q4: I am performing a benzylic bromination with NBS and observing unwanted side reactions. What are the likely byproducts and how can I avoid them?

A4: The primary side reaction in the benzylic bromination of alkenes or alkylated aromatic compounds using N-bromosuccinimide (NBS) is the electrophilic addition of bromine across a double bond or substitution on the aromatic ring.[10]

To favor benzylic bromination and avoid these side reactions:

  • Use of NBS: NBS is the preferred reagent over Br₂ for benzylic brominations precisely because it maintains a very low concentration of Br₂ throughout the reaction, which suppresses electrophilic addition and aromatic substitution.[10][11] The Br₂ is generated in situ from the reaction of NBS with HBr, which is a byproduct of the radical substitution.[12][13]

  • Radical Initiator: The reaction is a radical process, so the use of a radical initiator (like AIBN) or light (photo-initiation) is necessary to start the reaction.[14] The absence of a Lewis acid catalyst is crucial to prevent electrophilic aromatic substitution.[15]

  • Solvent: Non-polar solvents like carbon tetrachloride (CCl₄) or cyclohexane are typically used for these reactions.[16]

Q5: How can I effectively remove residual bromine and other byproducts during the workup of my bromination reaction?

A5: A proper workup procedure is essential to isolate the pure product.

  • Quenching Excess Bromine: Unreacted bromine can be removed by washing the reaction mixture with a reducing agent. A 10% aqueous solution of sodium thiosulfate (Na₂S₂O₃) is commonly used and will decolorize the reddish-brown bromine.[17] Sodium sulfite (Na₂SO₃) is another effective quenching agent.[18]

  • Removing Acidic Byproducts: Hydrogen bromide (HBr) is a common byproduct. Washing with a mild base, such as a saturated aqueous solution of sodium bicarbonate (NaHCO₃), will neutralize the HBr.[16]

  • Removing Succinimide (from NBS reactions): Succinimide, the byproduct of NBS reactions, is soluble in water. Washing the organic layer with water will remove it.[16] In some cases, particularly when using solvents like chloroform, the succinimide may precipitate and can be removed by filtration.[16]

  • Standard Workup: A typical workup sequence involves quenching the reaction, washing with sodium thiosulfate, then sodium bicarbonate, followed by water and finally a brine wash to aid in the separation of the aqueous and organic layers.[16] The organic layer is then dried over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filtered, and the solvent is removed under reduced pressure.[19]

Q6: When should I consider using a protecting group in a bromination reaction?

A6: Protecting groups are used to temporarily block a reactive functional group to prevent it from reacting with the brominating agent, thereby ensuring chemoselectivity.[20]

Consider using a protecting group when:

  • Multiple Reactive Sites: Your molecule has multiple functional groups that can react with the brominating agent, but you only want to brominate a specific site. For example, if you want to brominate an aromatic ring in the presence of a more reactive alkene, you might protect the alkene.[20]

  • Sensitive Functional Groups: The substrate contains functional groups that are sensitive to the reaction conditions (e.g., acidic or basic conditions, oxidizing agents). For instance, an amine might be protected as a carbamate to decrease its nucleophilicity and prevent it from reacting with an electrophile.[21]

  • Directing Group Modification: You want to temporarily modify a functional group to alter its directing effect in an electrophilic aromatic substitution.

After the bromination step is complete, the protecting group is removed in a deprotection step to reveal the original functional group.[20]

Troubleshooting Guides

Issue 1: Low or No Product Yield

Possible CauseTroubleshooting Step
Reaction temperature is too high or too low. Optimize the temperature. For electrophilic aromatic brominations, temperatures as low as -78°C may be necessary for selectivity.[3] For other reactions, gentle heating might be required. Monitor the reaction by TLC at different temperatures.
Incorrect solvent. The polarity of the solvent can significantly impact the reaction. Screen a variety of solvents to find the optimal conditions for your specific substrate.[3]
Decomposition of starting material or product. Check the stability of your starting material and product under the reaction conditions. If they are unstable, you may need to use milder conditions or a protecting group strategy.[22]
Ineffective brominating agent. Ensure the brominating agent is pure and active. For less reactive substrates, a more powerful brominating agent or the addition of a catalyst may be necessary.[1]
Poor workup procedure. Your product might be soluble in the aqueous layer or volatile. Check all layers and traps from your workup.[22] Ensure quenching and washing steps are not degrading the product.[22]

Issue 2: Formation of Multiple Products (Lack of Selectivity)

Possible CauseTroubleshooting Step
Polybromination. Use a milder brominating agent (e.g., NBS instead of Br₂).[2] Add the brominating agent slowly.[8] Lower the reaction temperature.[8] Use a 1:1 stoichiometry of substrate to brominating agent.
Poor Regioselectivity (Isomer Mixture). Lower the reaction temperature significantly.[3] Use a shape-selective catalyst like a zeolite.[5][6] Screen different solvents.[2]
Competing Reaction Pathways (e.g., radical vs. electrophilic). For radical reactions (e.g., benzylic), ensure the presence of a radical initiator (light or AIBN) and the absence of Lewis acids.[14][15] For electrophilic reactions, use a Lewis acid catalyst and conduct the reaction in the dark.[23][24]

Experimental Protocols

Protocol 1: Regiospecific Monobromination of an Activated Aromatic Compound (Catechol)

This protocol describes the regiospecific bromination of catechol to afford 4-bromobenzene-1,2-diol.[3]

  • Materials:

    • Catechol

    • N-bromosuccinimide (NBS)

    • Fluoroboric acid (HBF₄)

    • Acetonitrile

  • Procedure:

    • Dissolve catechol in acetonitrile in a round-bottom flask equipped with a magnetic stirrer.

    • Cool the solution to -30 °C using a suitable cooling bath (e.g., dry ice/acetone).

    • Slowly add N-bromosuccinimide and fluoroboric acid to the cooled solution.

    • Allow the reaction mixture to slowly warm to room temperature.

    • Stir the reaction at room temperature overnight.

    • Upon completion (monitored by TLC), quench the reaction with water.

    • Perform a standard aqueous workup (e.g., extraction with an organic solvent, washing with water and brine).

    • Purify the product by column chromatography to afford 4-bromobenzene-1,2-diol.[3]

Protocol 2: Benzylic Bromination using NBS

This protocol is a general procedure for the bromination of a benzylic position.

  • Materials:

    • Substrate with a benzylic C-H bond (e.g., Toluene)

    • N-bromosuccinimide (NBS)

    • Radical initiator (e.g., AIBN - azobisisobutyronitrile) or a light source (e.g., UV lamp)

    • Anhydrous carbon tetrachloride (CCl₄) or other suitable non-polar solvent

  • Procedure:

    • In a round-bottom flask fitted with a condenser, dissolve the substrate in CCl₄.

    • Add NBS (1 equivalent) and a catalytic amount of AIBN.

    • Heat the mixture to reflux (or irradiate with a UV lamp).

    • Monitor the reaction by TLC. The reaction is often indicated by the solid NBS (denser than CCl₄) being replaced by succinimide (less dense).

    • After the reaction is complete, cool the mixture to room temperature.

    • Filter the solid succinimide byproduct.

    • Wash the filtrate with water to remove any remaining succinimide.

    • Wash with a 10% sodium thiosulfate solution to remove any trace of bromine.

    • Wash with brine, dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude benzyl bromide.

    • Purify the product, typically by distillation or chromatography.

Visualizations

G cluster_0 Troubleshooting Workflow: Poor Regioselectivity Start Mixture of Isomers Observed Temp Lower Reaction Temperature (e.g., -30°C to -78°C) Start->Temp Catalyst Use Shape-Selective Catalyst (e.g., Zeolite) Start->Catalyst Solvent Screen Different Solvents Start->Solvent Check Improved Selectivity? Temp->Check Catalyst->Check Solvent->Check Check->Start No, try another strategy End Desired Product Isolated Check->End Yes

Caption: Troubleshooting logic for improving regioselectivity.

G cluster_1 General Bromination Workup Protocol Reaction Completed Reaction Mixture Quench Quench with Na2S2O3 (aq) Reaction->Quench Wash1 Wash with NaHCO3 (aq) Quench->Wash1 Wash2 Wash with H2O Wash1->Wash2 Wash3 Wash with Brine Wash2->Wash3 Dry Dry Organic Layer (e.g., Na2SO4) Wash3->Dry Evaporate Evaporate Solvent Dry->Evaporate Product Crude Product Evaporate->Product

Caption: Standard experimental workflow for bromination workup.

G cluster_2 Decision Pathway: Electrophilic vs. Radical Bromination Substrate Starting Material Aromatic Aromatic Ring (e.g., Benzene) Substrate->Aromatic Benzylic Benzylic/Allylic C-H (e.g., Toluene) Substrate->Benzylic Electrophilic Electrophilic Conditions (Br2, Lewis Acid, Dark) Aromatic->Electrophilic Radical Radical Conditions (NBS, Light/Initiator) Benzylic->Radical Product1 Aryl Bromide Electrophilic->Product1 Product2 Benzyl/Allyl Bromide Radical->Product2

References

Troubleshooting low conversion rates in 4-(Bromomethyl)-1-chloro-2-methoxybenzene reactions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for 4-(Bromomethyl)-1-chloro-2-methoxybenzene. This resource is designed for researchers, scientists, and drug development professionals to provide guidance and troubleshooting for reactions involving this versatile reagent.

Troubleshooting Guides

Low conversion rates in reactions with this compound are a common challenge. The following guides, presented in a question-and-answer format, address specific issues you may encounter during your experiments.

Issue 1: Low Yield in Williamson Ether Synthesis

Q: I am experiencing a low yield of my desired ether product when reacting this compound with an alcohol or phenol. What are the potential causes and solutions?

A: Low yields in Williamson ether synthesis with this substrate are often attributable to several factors, including suboptimal reaction conditions, steric hindrance, and competing side reactions.

Troubleshooting Steps & Solutions:

Potential CauseRecommended SolutionExpected Outcome
Incomplete Deprotonation of the Nucleophile Use a stronger base such as Sodium Hydride (NaH) or Potassium Hydride (KH) to ensure complete formation of the alkoxide/phenoxide. For less acidic alcohols, stronger bases are crucial.Increased concentration of the active nucleophile, leading to a higher conversion rate.
Suboptimal Solvent Choice Employ a polar aprotic solvent like N,N-Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO). These solvents effectively solvate the cation of the base, increasing the nucleophilicity of the alkoxide/phenoxide.Enhanced reaction rate and potentially higher yield due to increased nucleophile reactivity.
Low Reaction Temperature Gradually increase the reaction temperature. While higher temperatures can sometimes promote side reactions, an optimal temperature is necessary to overcome the activation energy. Monitoring the reaction by Thin Layer Chromatography (TLC) is recommended.An increased reaction rate. If side products form, an optimal balance between rate and selectivity needs to be found.
Steric Hindrance If the alcohol or phenol is sterically bulky, consider using a phase-transfer catalyst (e.g., tetrabutylammonium bromide) to facilitate the reaction. Alternatively, for highly hindered substrates, consider alternative ether synthesis methods like the Mitsunobu reaction.Improved yield by overcoming steric barriers or by employing a more suitable reaction mechanism.
Competing Elimination Reaction (E2) The use of a strong, bulky base can favor the E2 elimination pathway, leading to the formation of an undesired alkene byproduct. Use a non-nucleophilic, yet strong, base. Lowering the reaction temperature can also favor the SN2 (substitution) pathway over E2.Minimized formation of elimination byproducts and increased yield of the desired ether.

Logical Troubleshooting Workflow for Low Conversion

TroubleshootingWorkflow Start Low Conversion Rate Observed Check_Purity Verify Purity of Starting Materials Start->Check_Purity Check_Conditions Review Reaction Conditions (Base, Solvent, Temp.) Check_Purity->Check_Conditions If Purity is High Side_Reactions Investigate Potential Side Reactions Check_Conditions->Side_Reactions If Conditions Seem Appropriate Optimize_Temp Adjust Reaction Temperature Check_Conditions->Optimize_Temp If Reaction is Sluggish Optimize_Base Optimize Base and Solvent System Side_Reactions->Optimize_Base If Elimination/Hydrolysis Suspected Alternative_Method Explore Alternative Synthesis Methods Side_Reactions->Alternative_Method If Side Reactions Persist PTC Consider Phase-Transfer Catalysis Optimize_Base->PTC If Steric Hindrance is a Factor Success Improved Conversion Rate Optimize_Temp->Success PTC->Success Alternative_Method->Success

Caption: A step-by-step workflow for troubleshooting low conversion rates.

Frequently Asked Questions (FAQs)

Q1: What is the primary reactive site on this compound?

A1: The primary reactive site is the benzylic bromine in the bromomethyl group (-CH₂Br). This position is significantly more susceptible to nucleophilic substitution (SN2) reactions compared to the chlorine atom attached directly to the aromatic ring. The aryl chloride is generally unreactive under typical SN2 conditions.[1]

Q2: What are the most common side reactions observed with this compound?

A2: Common side reactions include:

  • E2 Elimination: Particularly with strong and sterically hindered bases, an elimination reaction can occur to form 2-chloro-1-methoxy-4-vinylbenzene.

  • Hydrolysis: The presence of water can lead to the hydrolysis of the benzylic bromide to form the corresponding benzyl alcohol, (4-chloro-2-methoxyphenyl)methanol. It is crucial to use anhydrous solvents and maintain an inert atmosphere to prevent this.

  • Over-alkylation: With amine nucleophiles, there is a possibility of multiple alkylations, leading to the formation of secondary, tertiary, or even quaternary ammonium salts.

Q3: How can I monitor the progress of my reaction?

A3: Thin Layer Chromatography (TLC) is a simple and effective method for monitoring the reaction. A suitable eluent system, such as a mixture of hexanes and ethyl acetate, can typically provide good separation between the starting material, product, and any major byproducts. Gas Chromatography-Mass Spectrometry (GC-MS) can also be used for more quantitative analysis and identification of components in the reaction mixture.

Q4: Are there any specific safety precautions I should take when working with this compound?

A4: Yes. This compound is a lachrymator and should be handled in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn at all times.

Experimental Protocols

The following are representative protocols for key reactions involving this compound. Note: These are generalized procedures and may require optimization for specific substrates and scales.

Protocol 1: General Procedure for Williamson Ether Synthesis

This protocol describes a general method for the synthesis of an ether from an alcohol or phenol and this compound.

Materials:

  • This compound (1.0 eq)

  • Alcohol or Phenol (1.0-1.2 eq)

  • Base (e.g., Sodium Hydride (60% dispersion in mineral oil), 1.2 eq or Potassium Carbonate, 2.0 eq)

  • Anhydrous Solvent (e.g., DMF, THF, or Acetonitrile)

  • Quenching solution (e.g., saturated aqueous ammonium chloride or water)

  • Extraction solvent (e.g., ethyl acetate or diethyl ether)

  • Brine

  • Anhydrous sodium sulfate or magnesium sulfate

Procedure:

  • To a solution of the alcohol or phenol in the chosen anhydrous solvent, add the base portion-wise at 0 °C under an inert atmosphere (e.g., nitrogen or argon).

  • Stir the mixture at room temperature for 30-60 minutes to ensure the complete formation of the alkoxide or phenoxide.

  • Add a solution of this compound in the anhydrous solvent dropwise to the alkoxide/phenoxide solution at 0 °C.

  • Allow the reaction mixture to warm to room temperature and stir for 12-24 hours. The reaction progress should be monitored by TLC. Gentle heating (e.g., 40-60 °C) may be required to drive the reaction to completion.

  • Upon completion, carefully quench the reaction by the slow addition of water or a saturated aqueous solution of ammonium chloride.

  • Extract the product with a suitable organic solvent.

  • Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate or magnesium sulfate.

  • Filter and concentrate the organic phase under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel or recrystallization as needed.

Reaction Workflow

ProtocolWorkflow Start Start Deprotonation 1. Deprotonation of Alcohol/Phenol with Base in Anhydrous Solvent Start->Deprotonation Addition 2. Add this compound Deprotonation->Addition Reaction 3. Stir at RT or Heat to Drive Reaction Addition->Reaction Workup 4. Aqueous Workup and Extraction Reaction->Workup Purification 5. Purification of Crude Product Workup->Purification End Final Product Purification->End

Caption: A typical workflow for the Williamson ether synthesis.

Disclaimer: The information provided in this technical support center is for guidance purposes only and should be used by qualified professionals. All experiments should be conducted with appropriate safety precautions. Reaction conditions may require optimization for different substrates and scales.

References

Validation & Comparative

A Comparative Guide to Benzylating Agents: 4-(Bromomethyl)-1-chloro-2-methoxybenzene in Focus

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The strategic selection of a benzylating agent is a critical parameter in the synthesis of complex molecules, influencing reaction efficiency, selectivity, and overall yield. This guide provides a comprehensive comparison of 4-(Bromomethyl)-1-chloro-2-methoxybenzene with other commonly employed benzylating agents, namely Benzyl Bromide, 4-Methoxybenzyl Bromide, and Benzyl Chloride. This objective analysis is supported by available experimental data and established principles of organic chemistry to aid researchers in making informed decisions for their synthetic endeavors.

Factors Influencing Reactivity and Selectivity

The reactivity of benzylating agents in nucleophilic substitution reactions is primarily governed by the stability of the carbocation intermediate (in SN1-type reactions) or the electrophilicity of the benzylic carbon and the nature of the leaving group (in SN2-type reactions). The substituents on the aromatic ring play a pivotal role in modulating these factors.

  • Electron-donating groups (EDGs) , such as the methoxy group (-OCH₃), enhance reactivity, particularly in SN1 reactions, by stabilizing the positive charge of the benzylic carbocation through resonance.

  • Electron-withdrawing groups (EWGs) , like the chloro group (-Cl), decrease the reactivity in SN1 pathways by destabilizing the carbocation. However, they can slightly increase the electrophilicity of the benzylic carbon, potentially favoring SN2 reactions.

  • The Leaving Group is another crucial factor. Bromide is a better leaving group than chloride, leading to faster reaction rates for benzyl bromides compared to their chloride counterparts.

This compound presents a unique case with both an electron-donating methoxy group and an electron-withdrawing chloro group. The methoxy group at the ortho position can exert a strong electron-donating resonance effect, while the chloro group at the para position has an electron-withdrawing inductive effect. The interplay of these effects dictates its overall reactivity profile.

Quantitative Comparison of Benzylating Agents

To provide a clear comparison, the following table summarizes the performance of the selected benzylating agents in a representative O-benzylation of a phenolic substrate. Due to the limited availability of direct comparative studies under identical conditions, some data points are estimations based on established reactivity principles.

Benzylating AgentStructureMolecular Weight ( g/mol )Boiling Point (°C)Relative Reactivity (Estimated)Typical Reaction Time (h)Typical Yield (%)
This compound this compound235.51DecomposesModerate4 - 880 - 90
Benzyl Bromide Benzyl Bromide171.04198-199High2 - 490 - 98
4-Methoxybenzyl Bromide 4-Methoxybenzyl Bromide201.06254Very High1 - 392 - 99
Benzyl Chloride Benzyl Chloride126.58179Low8 - 1675 - 85

Note: Relative reactivity, reaction times, and yields are estimations for a typical O-benzylation of a simple phenol and can vary significantly based on the substrate, base, solvent, and temperature.

Experimental Protocol: O-Benzylation of p-Cresol

This protocol provides a general procedure for the O-benzylation of a phenolic substrate using a benzylating agent.

Materials:

  • p-Cresol

  • Benzylating Agent (e.g., this compound)

  • Potassium Carbonate (K₂CO₃), anhydrous

  • Acetone, anhydrous

  • Ethyl acetate

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a stirred solution of p-cresol (1.0 eq.) in anhydrous acetone, add anhydrous potassium carbonate (1.5 eq.).

  • Add the benzylating agent (1.1 eq.) to the mixture.

  • Heat the reaction mixture to reflux and monitor the progress of the reaction by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and filter off the inorganic salts.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Dissolve the crude product in ethyl acetate and wash sequentially with saturated aqueous sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the residue by column chromatography on silica gel to afford the desired O-benzylated product.

Visualizing Reaction Workflows and Relationships

To further clarify the concepts discussed, the following diagrams have been generated using the DOT language.

Benzylation_Workflow Reactants Phenol + Benzylating Agent + Base Reaction_Vessel Reaction at Elevated Temperature Reactants->Reaction_Vessel Solvent (e.g., Acetone) Workup Aqueous Workup (Extraction & Washing) Reaction_Vessel->Workup Purification Purification (Column Chromatography) Workup->Purification Product Pure O-Benzylated Product Purification->Product

Caption: A generalized workflow for a typical O-benzylation reaction.

Reactivity_Comparison cluster_reactivity Relative Reactivity cluster_selectivity General Selectivity 4_Methoxybenzyl_Bromide 4-Methoxybenzyl Bromide (EDG: -OCH3) Benzyl_Bromide Benzyl Bromide (Unsubstituted) 4_Methoxybenzyl_Bromide->Benzyl_Bromide > Target_Compound This compound (EDG: -OCH3, EWG: -Cl) Benzyl_Bromide->Target_Compound > Benzyl_Chloride Benzyl Chloride (Poorer Leaving Group) Target_Compound->Benzyl_Chloride > Selectivity High for O-Alkylation (with appropriate base) Target_Compound->Selectivity

Caption: Comparative reactivity of benzylating agents.

A Comparative Guide to Analytical Methods for Purity Assessment of 4-(Bromomethyl)-1-chloro-2-methoxybenzene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The accurate determination of purity for pharmaceutical intermediates is paramount for ensuring the safety, efficacy, and quality of the final drug product. 4-(Bromomethyl)-1-chloro-2-methoxybenzene is a key building block in the synthesis of various active pharmaceutical ingredients (APIs). This guide provides a comprehensive comparison of the primary analytical methods for assessing its purity: High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy.

Comparison of Analytical Methods

The selection of an appropriate analytical method for purity determination depends on various factors, including the physicochemical properties of the analyte, the nature of potential impurities, and the specific requirements of the analysis (e.g., routine quality control versus reference standard certification). The following table summarizes the key performance characteristics of HPLC, GC-MS, and qNMR for the analysis of this compound.

ParameterHigh-Performance Liquid Chromatography (HPLC)Gas Chromatography-Mass Spectrometry (GC-MS)Quantitative Nuclear Magnetic Resonance (qNMR)
Principle Differential partitioning between a liquid mobile phase and a solid stationary phase.Partitioning between a gaseous mobile phase and a liquid or solid stationary phase, with mass-based detection.Nuclear spin transitions in a magnetic field, where signal intensity is directly proportional to the number of nuclei.
Applicability Ideal for non-volatile and thermally labile compounds like the target analyte.[1]Suitable for volatile and thermally stable compounds. The target analyte may be amenable to GC-MS, but care must be taken to avoid on-column degradation.Provides structural confirmation and can be quantitative without a compound-specific reference standard.[2][3][4][5][6]
Selectivity High, can separate closely related structural isomers and impurities.Very high, especially with mass spectrometry detection, allowing for the identification of unknown impurities.High, capable of distinguishing subtle structural differences.
Sensitivity High, with typical Limits of Detection (LOD) in the low ppm range.Very high, often with LODs in the sub-ppm range, making it suitable for trace impurity analysis.[7]Generally lower sensitivity than chromatographic methods; may be less suitable for trace impurity profiling.
Precision (%RSD) Typically < 2%Typically < 5%High, with RSD values often below 1%.[2]
Accuracy (% Recovery) 98-102% is commonly achievable with proper validation.95-105% is achievable, though matrix effects can influence accuracy.[8][9]High accuracy, as it is a primary ratio method.[10][11]
Sample Throughput Moderate, with typical run times of 15-30 minutes.Moderate to high, with run times often shorter than HPLC.Lower, as sample preparation and data acquisition can be more time-consuming.
Disadvantages Requires reference standards for impurity identification and quantification, can be costly due to solvent consumption.[12][13]Potential for thermal degradation of the analyte, matrix effects can interfere with quantification.Lower sensitivity for trace impurities, higher initial instrument cost.

Experimental Protocols

Detailed methodologies for each of the key analytical techniques are provided below. These protocols are based on established methods for similar compounds and can be adapted and validated for this compound.

High-Performance Liquid Chromatography (HPLC)

Principle: HPLC separates compounds based on their affinity for a stationary phase (the column) and a mobile phase (the solvent). For purity analysis of this compound, a reversed-phase method is typically employed.

Instrumentation:

  • HPLC system with a quaternary or binary pump

  • Autosampler

  • Column oven

  • UV-Vis detector

Chromatographic Conditions:

  • Column: C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size)

  • Mobile Phase A: Water

  • Mobile Phase B: Acetonitrile

  • Gradient:

    • 0-2 min: 50% B

    • 2-15 min: 50% to 90% B

    • 15-20 min: 90% B

    • 20.1-25 min: 50% B (re-equilibration)

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection Wavelength: 225 nm

  • Injection Volume: 10 µL

Sample Preparation:

  • Accurately weigh approximately 10 mg of the this compound sample.

  • Dissolve in 10 mL of acetonitrile to obtain a 1 mg/mL solution.

  • Filter the solution through a 0.45 µm syringe filter into an HPLC vial.

Data Analysis: The percentage purity is calculated based on the area of the main peak relative to the total area of all peaks in the chromatogram.

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing weigh Weigh Sample dissolve Dissolve in Acetonitrile weigh->dissolve filter Filter Solution dissolve->filter inject Inject into HPLC filter->inject separate Separation on C18 Column inject->separate detect UV Detection at 225 nm separate->detect integrate Integrate Peak Areas detect->integrate calculate Calculate % Purity integrate->calculate

Experimental workflow for HPLC purity analysis.

Gas Chromatography-Mass Spectrometry (GC-MS)

Principle: GC separates volatile compounds in a gaseous mobile phase. The separated compounds are then detected and identified by a mass spectrometer.

Instrumentation:

  • Gas chromatograph with a split/splitless injector

  • Mass spectrometer detector (e.g., quadrupole)

Chromatographic and Spectrometric Conditions:

  • Column: HP-5MS or equivalent (30 m x 0.25 mm, 0.25 µm film thickness)

  • Carrier Gas: Helium at a constant flow of 1.0 mL/min

  • Injector Temperature: 250 °C

  • Oven Temperature Program:

    • Initial temperature: 100 °C, hold for 2 minutes

    • Ramp: 10 °C/min to 280 °C

    • Hold: 5 minutes at 280 °C

  • MS Transfer Line Temperature: 280 °C

  • Ion Source Temperature: 230 °C

  • Ionization Mode: Electron Ionization (EI) at 70 eV

  • Scan Range: 40-400 m/z

Sample Preparation:

  • Accurately weigh approximately 10 mg of the sample.

  • Dissolve in 10 mL of dichloromethane to obtain a 1 mg/mL solution.

  • Transfer to a GC vial.

Data Analysis: Purity is determined by the peak area percent of the main component. The mass spectrum is used to confirm the identity of the main peak and to identify any impurities.

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing weigh Weigh Sample dissolve Dissolve in Dichloromethane weigh->dissolve inject Inject into GC dissolve->inject separate Separation in Capillary Column inject->separate ionize Electron Ionization separate->ionize detect Mass Detection ionize->detect integrate Integrate Peak Areas detect->integrate identify Identify Impurities by MS detect->identify calculate Calculate % Purity integrate->calculate

Experimental workflow for GC-MS purity analysis.

Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy

Principle: qNMR determines the purity of a substance by comparing the integral of a specific resonance of the analyte with that of a certified internal standard of known purity.[3][4] The signal intensity is directly proportional to the number of protons giving rise to the signal.[2]

Instrumentation:

  • NMR spectrometer (e.g., 400 MHz or higher)

  • 5 mm NMR tubes

Experimental Parameters:

  • Solvent: Chloroform-d (CDCl₃) or DMSO-d₆

  • Internal Standard: A certified reference material with known purity that has signals that do not overlap with the analyte (e.g., maleic acid, dimethyl sulfone).

  • Pulse Program: A standard 90° pulse sequence.

  • Relaxation Delay (d1): At least 5 times the longest T₁ of both the analyte and the internal standard to ensure full relaxation.

  • Number of Scans: Sufficient to achieve a good signal-to-noise ratio (e.g., 16 or 32).

Sample Preparation:

  • Accurately weigh a specific amount of the internal standard into an NMR tube.

  • Accurately weigh a specific amount of the this compound sample into the same NMR tube.

  • Add the deuterated solvent to dissolve both components completely.

Data Analysis: The purity of the analyte is calculated using the following formula:

Purity (% w/w) = (I_analyte / I_std) * (N_std / N_analyte) * (MW_analyte / MW_std) * (m_std / m_analyte) * P_std

Where:

  • I = Integral value

  • N = Number of protons for the integrated signal

  • MW = Molecular weight

  • m = mass

  • P = Purity of the standard

qNMR_Workflow cluster_prep Sample Preparation cluster_analysis NMR Analysis cluster_data Data Processing weigh_std Accurately Weigh Internal Standard dissolve Dissolve in Deuterated Solvent weigh_std->dissolve weigh_analyte Accurately Weigh Analyte weigh_analyte->dissolve acquire Acquire 1H NMR Spectrum dissolve->acquire process Process Spectrum (Phase, Baseline) acquire->process integrate Integrate Analyte and Standard Signals process->integrate calculate Calculate Purity using Formula integrate->calculate

Logical workflow for qNMR purity determination.

Conclusion

The choice of analytical method for assessing the purity of this compound should be guided by the specific analytical needs. HPLC is a robust and widely used technique for routine quality control, offering a good balance of sensitivity, selectivity, and throughput. GC-MS provides excellent sensitivity for volatile impurities and offers structural information for their identification. qNMR stands out as a primary method for providing a highly accurate and precise purity value without the need for a specific reference standard of the analyte, making it ideal for the certification of reference materials and for orthogonal validation of chromatographic methods. For comprehensive purity profiling, a combination of these techniques is often employed to provide a complete picture of the sample's composition.

References

Confirming Product Structure after Reaction with 4-(Bromomethyl)-1-chloro-2-methoxybenzene: A Comparative NMR Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, unambiguous structural confirmation of reaction products is paramount. This guide provides a comprehensive comparison for confirming the structure of products obtained from reactions with 4-(Bromomethyl)-1-chloro-2-methoxybenzene using Nuclear Magnetic Resonance (NMR) spectroscopy. We present a comparative analysis with alternative benzylation reagents, supported by experimental data and detailed protocols, to aid in the efficient and accurate characterization of novel compounds.

The versatile reagent this compound is frequently employed in the synthesis of complex organic molecules due to its reactive benzylic bromide functional group. The presence of both a chloro and a methoxy substituent on the aromatic ring allows for the introduction of a specific substitution pattern, which can be crucial for modulating the biological activity and physicochemical properties of target compounds in drug discovery. This guide will focus on the NMR spectroscopic characterization of a model product, N-(4-chloro-2-methoxybenzyl)aniline, and compare its spectral features with those of analogous products derived from alternative reagents, namely 4-chlorobenzyl bromide and 2-methoxybenzyl bromide.

Comparative Analysis of Product Structures by NMR

The structural elucidation of the reaction product hinges on the careful analysis of its ¹H and ¹³C NMR spectra. The chemical shifts, coupling constants, and integration of the signals provide a detailed fingerprint of the molecular structure. Below is a comparative summary of the key NMR data for the product of the reaction of this compound with aniline, alongside data for similar reactions using alternative benzylating agents.

Compound Key ¹H NMR Signals (CDCl₃, 400 MHz) Key ¹³C NMR Signals (CDCl₃, 101 MHz)
N-(4-chloro-2-methoxybenzyl)aniline Aromatic Protons: Signals corresponding to the substituted benzyl and phenyl rings. Benzylic Protons (-CH₂-): A characteristic singlet. Methoxy Protons (-OCH₃): A sharp singlet. Amine Proton (-NH-): A broad singlet.Aromatic Carbons: Signals for the substituted benzyl and phenyl rings. Benzylic Carbon (-CH₂-): A signal in the aliphatic region. Methoxy Carbon (-OCH₃): A distinct signal in the aliphatic region.
N-(4-chlorobenzyl)aniline [1]δ 7.21 (s, 4H), 7.09 (t, J = 7.6 Hz, 2H), 6.68 (t, J = 7.2 Hz, 1H), 6.53 (d, J = 8.0 Hz, 2H), 4.24 (s, 2H), 4.01 (s, 1H)[1]δ 146.82, 136.97, 131.88, 128.32, 127.73, 127.67, 116.78, 111.86, 46.61[1]
N-(2-methoxybenzyl)aniline Aromatic protons, a singlet for the benzylic protons, a singlet for the methoxy protons, and a broad singlet for the amine proton.Aromatic carbons, a benzylic carbon signal, and a methoxy carbon signal.
N-(4-methoxybenzyl)aniline [1]δ 7.40 (t, J = 7.2 Hz, 2H), 7.32 (t, J = 7.6 Hz, 2H), 7.01 (d, J = 8.2 Hz, 2H), 6.88 (t, J = 7.2 Hz, 1H), 6.76 (d, J = 8.0 Hz, 2H), 4.35 (s, 2H), 4.16 - 3.98 (m, 1H), 3.90 (s, 3H)[1]δ 158.06, 148.39, 131.61, 129.41, 128.94, 117.61, 114.21, 113.01, 55.39, 47.87[1]

Experimental Protocols

Detailed and reproducible experimental protocols are essential for synthesizing and characterizing the target compounds.

General Procedure for the Synthesis of N-Benzylaniline Derivatives

To a solution of aniline (1.0 eq.) and a suitable base (e.g., triethylamine, 1.2 eq.) in a polar aprotic solvent such as dichloromethane, the respective benzyl bromide (1.0 eq.) is added dropwise at room temperature. The reaction mixture is stirred until completion, as monitored by thin-layer chromatography (TLC). Upon completion, the reaction is quenched with water, and the product is extracted with an organic solvent. The organic layer is then washed, dried, and concentrated under reduced pressure. The crude product is purified by column chromatography to yield the desired N-benzylaniline derivative.

Mandatory Visualizations

To further clarify the experimental and analytical processes, the following diagrams are provided.

reaction_workflow reagents Reactants: This compound Aniline Base reaction Reaction: Solvent, Room Temp reagents->reaction 1 workup Workup: Aqueous wash Extraction reaction->workup 2 purification Purification: Column Chromatography workup->purification 3 product Product: N-(4-chloro-2-methoxybenzyl)aniline purification->product 4 nmr NMR Analysis: ¹H and ¹³C NMR product->nmr 5 structure Structure Confirmation nmr->structure 6

A typical workflow for the synthesis and structural confirmation of the reaction product.

nmr_confirmation cluster_product N-(4-chloro-2-methoxybenzyl)aniline cluster_nmr NMR Spectroscopy product_structure Product Structure H_NMR ¹H NMR Spectrum product_structure->H_NMR Provides information on: - Proton environment - Connectivity (J-coupling) C_NMR ¹³C NMR Spectrum product_structure->C_NMR Provides information on: - Carbon backbone - Functional groups Benzylic_H Benzylic -CH₂- Singlet H_NMR->Benzylic_H Methoxy_H Methoxy -OCH₃ Singlet H_NMR->Methoxy_H Aromatic_H Aromatic Multiplets H_NMR->Aromatic_H Amine_H Amine -NH- Broad Singlet H_NMR->Amine_H structure_confirmed Confirmed Structure H_NMR->structure_confirmed Confirms Proton Framework Benzylic_C Benzylic -CH₂- C_NMR->Benzylic_C Methoxy_C Methoxy -OCH₃- C_NMR->Methoxy_C Aromatic_C Aromatic Carbons C_NMR->Aromatic_C C_NMR->structure_confirmed Confirms Carbon Skeleton

Logical relationship for product structure confirmation using NMR spectroscopy.

Discussion of Alternatives

While this compound offers a specific substitution pattern, alternative reagents such as 4-chlorobenzyl bromide and 2-methoxybenzyl bromide can be employed to synthesize structurally related compounds.

  • 4-Chlorobenzyl bromide: This reagent introduces a benzyl group with a single chloro substituent. The absence of the methoxy group simplifies the aromatic region of the NMR spectrum and can influence the electronic properties and reactivity of the resulting molecule.

  • 2-Methoxybenzyl bromide: This reagent provides a benzyl group with a methoxy substituent in the ortho position. The position of the methoxy group can lead to different steric and electronic effects compared to the 2-methoxy group in the target compound, which would be reflected in the NMR chemical shifts.

The choice of benzylation reagent will ultimately depend on the desired substitution pattern and the specific properties required for the final product in the context of drug design and development. The comparative NMR data provided in this guide serves as a valuable tool for researchers to distinguish between these closely related structures and to confirm the successful synthesis of their target molecules. The unique reactivity of benzyl halides, which are more reactive than their aryl halide counterparts in nucleophilic substitution reactions, makes them valuable synthetic intermediates. The stability of the benzylic carbocation intermediate in SN1 reactions or the accessibility of the benzylic carbon in SN2 reactions contributes to this enhanced reactivity. The presence of substituents on the aromatic ring can further modulate this reactivity through inductive and resonance effects.

References

A Comparative Guide to HPLC and GC-MS Analysis of 4-(Bromomethyl)-1-chloro-2-methoxybenzene Reaction Products

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development, the accurate analysis of reaction products is paramount to ensuring the purity, stability, and safety of synthesized compounds. This guide provides a comparative overview of two powerful analytical techniques, High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS), for the analysis of reaction mixtures containing 4-(bromomethyl)-1-chloro-2-methoxybenzene and its derivatives.

High-Performance Liquid Chromatography (HPLC) Analysis

HPLC is a cornerstone technique for the separation, identification, and quantification of non-volatile or thermally sensitive compounds. It is particularly well-suited for monitoring the progress of reactions involving benzylic halides, which can be prone to degradation at elevated temperatures.

Experimental Protocol: HPLC

A robust HPLC method for analyzing benzylic halides and their reaction products can be established using a reverse-phase C18 column.[1] This method allows for the separation of the parent compound from potential impurities and degradation products, such as the corresponding benzyl alcohol formed through hydrolysis.[1][2][3]

Instrumentation and Conditions:

ParameterSpecification
Column C18 reverse-phase, 4.6 x 150 mm, 5 µm particle size[1]
Mobile Phase A Deionized Water
Mobile Phase B Acetonitrile
Gradient Start with 50% B, increase to 95% B over 10 minutes, hold for 2 minutes, then return to initial conditions and equilibrate for 3 minutes.[1]
Flow Rate 1.0 mL/min[1]
Injection Volume 10 µL[1]
Column Temperature 30°C[1]
Detection UV at 254 nm[1]

Sample Preparation:

  • Withdraw an aliquot from the reaction mixture.

  • If necessary, neutralize the aliquot with a suitable base (e.g., dilute NaOH).[1]

  • Dilute the sample with the initial mobile phase composition to a concentration within the calibration range.[1]

  • Filter the solution through a 0.45 µm syringe filter into an HPLC vial.

Data Presentation: HPLC Performance

The following table summarizes the expected performance characteristics of the described HPLC method for the analysis of this compound and a common hydrolysis byproduct.

CompoundExpected Retention Time (min)Resolution (Rs)Limit of Detection (LOD) (µg/mL)Limit of Quantitation (LOQ) (µg/mL)
4-(Hydroxymethyl)-1-chloro-2-methoxybenzene 4.5> 2.00.050.15
This compound 8.2-0.100.30

Note: The values presented are illustrative and may vary depending on the specific instrumentation and experimental conditions.

Visualization: HPLC Experimental Workflow

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing ReactionMixture Reaction Mixture Aliquot Dilution Dilution with Mobile Phase ReactionMixture->Dilution Filtration 0.45 µm Syringe Filtration Dilution->Filtration Injection Inject 10 µL into HPLC Filtration->Injection Separation C18 Reversed-Phase Column Separation Injection->Separation Detection UV Detection at 254 nm Separation->Detection Chromatogram Generate Chromatogram Detection->Chromatogram Integration Peak Integration and Quantification Chromatogram->Integration Report Generate Report Integration->Report

Caption: Workflow for HPLC analysis of reaction products.

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

GC-MS is a highly sensitive and specific technique ideal for the analysis of volatile and thermally stable compounds. It combines the separation power of gas chromatography with the identification capabilities of mass spectrometry, making it invaluable for confirming the identity of reaction products and detecting trace-level impurities.

Experimental Protocol: GC-MS

A typical GC-MS method for halogenated aromatic compounds involves a non-polar capillary column and electron ionization (EI) for fragmentation and identification.[4]

Instrumentation and Conditions:

ParameterSpecification
GC Column Agilent DB-5MS, 30 m x 0.25 mm, 0.25 µm film thickness (or equivalent)
Inlet Splitless mode
Inlet Temperature 250°C
Oven Program Start at 60°C (hold 2 min), ramp to 280°C at 15°C/min, hold for 5 min
Carrier Gas Helium at a constant flow of 1.2 mL/min
Transfer Line Temp 280°C
MS Source Temp 230°C
MS Quad Temp 150°C
Ionization Mode Electron Ionization (EI) at 70 eV
Scan Range 50-400 m/z

Sample Preparation:

  • Accurately weigh approximately 10 mg of the reaction mixture into a 10 mL volumetric flask.[4]

  • Dissolve the sample in a suitable solvent such as dichloromethane and bring it to volume.[4]

  • Filter the solution through a 0.45 µm PTFE syringe filter into a GC vial.[4]

Data Presentation: GC-MS Performance

The table below outlines the expected analytical data for the parent compound and a potential byproduct using the described GC-MS method.

CompoundExpected Retention Time (min)Key Mass Fragments (m/z)Limit of Detection (LOD) (ng/mL)Limit of Quantitation (LOQ) (ng/mL)
4-(Hydroxymethyl)-1-chloro-2-methoxybenzene 9.8172, 157, 141, 129515
This compound 12.1234, 236, 155, 1271030

Note: The values presented are illustrative and may vary depending on the specific instrumentation and experimental conditions. m/z values correspond to the most abundant ions in the mass spectrum.

Visualization: GC-MS Experimental Workflow

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Sample Weigh ~10 mg of Sample Dissolve Dissolve in Dichloromethane Sample->Dissolve Filter 0.45 µm PTFE Syringe Filtration Dissolve->Filter Injection Inject 1 µL into GC Filter->Injection Separation Separate on DB-5MS Column Injection->Separation Ionization Electron Ionization (70 eV) Separation->Ionization Detection Mass Detection (50-400 m/z) Ionization->Detection TIC Generate Total Ion Chromatogram Detection->TIC LibrarySearch Mass Spectral Library Search TIC->LibrarySearch Report Generate Report LibrarySearch->Report

Caption: Workflow for GC-MS analysis of reaction products.

Performance Comparison: HPLC vs. GC-MS

Choosing the appropriate analytical technique depends on the specific goals of the analysis. The following table provides a direct comparison of HPLC and GC-MS for the analysis of this compound reaction products.

FeatureHPLCGC-MS
Principle Separation in the liquid phase based on polarity.Separation in the gas phase based on volatility and column interaction.
Analyte Suitability Excellent for non-volatile, polar, and thermally labile compounds.Best for volatile and thermally stable compounds.
Sample Derivatization Generally not required.May be required for non-volatile or polar analytes to increase volatility.
Identification Based on retention time comparison with standards. Diode-array detection can provide UV spectra.Provides definitive identification through mass spectral fragmentation patterns and library matching.[4]
Sensitivity High (µg/mL to ng/mL range).Very high (ng/mL to pg/mL range).
Quantification Highly accurate and reproducible using external or internal standards.Accurate quantification, often using selected ion monitoring (SIM) for enhanced sensitivity.[4]
Primary Use Case Purity analysis, reaction monitoring, and quantification of major components.[1]Identification of unknown byproducts, impurity profiling, and trace analysis.

References

A Comparative Guide to the Reactivity of Benzylic Bromide and Aryl Chloride in Nucleophilic Substitution

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of organic synthesis and drug development, understanding the relative reactivity of functional groups is paramount for designing efficient synthetic routes. This guide provides an objective comparison between two common organohalides: benzylic bromide and aryl chloride, focusing on their susceptibility to nucleophilic substitution reactions. The profound difference in their reactivity stems from the distinct electronic and structural environments of the carbon-halogen bond in each molecule.

Executive Summary: A Tale of Two Halides

Benzylic halides, such as benzyl bromide, are characterized by high reactivity in nucleophilic substitution reactions.[1] They readily participate in both SN1 and SN2 pathways, a versatility driven by the ability of the adjacent benzene ring to stabilize both the carbocation intermediate of the SN1 mechanism and the transition state of the SN2 mechanism.[2][3]

Conversely, aryl halides, like chlorobenzene, are notably unreactive under standard nucleophilic substitution conditions.[1][4][5][6] The carbon-chlorine bond is significantly strengthened by resonance, imparting a partial double-bond character.[7][8][9] Furthermore, the sp² hybridization of the carbon atom and the steric hindrance of the aromatic ring effectively preclude the typical SN1 and SN2 pathways.[5][10] Substitution on the aryl ring requires harsh conditions or the presence of activating groups to proceed via alternative mechanisms like Nucleophilic Aromatic Substitution (SNAr).[11]

Data Presentation: Reactivity at a Glance

The following table summarizes the key distinctions in reactivity between benzyl bromide and chlorobenzene, a representative benzylic bromide and aryl chloride.

FeatureBenzylic Bromide (e.g., Benzyl Bromide)Aryl Chloride (e.g., Chlorobenzene)
Relative Reactivity HighVery Low / Inert[1][5]
C-X Bond Hybridization C(sp³)—BrC(sp²)—Cl[5]
Primary Mechanism(s) SN1 and SN2[2][12]Nucleophilic Aromatic Substitution (SNAr); Benzyne mechanism[11][13]
Key Intermediate/State Resonance-stabilized benzylic carbocation (SN1)[1][2][8]Meisenheimer complex (SNAr)[4]
Typical Reaction Conditions Mild conditions; room temperature with good nucleophiles.Harsh conditions (e.g., 350°C, high pressure) or presence of strong electron-withdrawing groups (EWG) at ortho/para positions.[11][14]
Example Reaction: Hydrolysis Rapidly hydrolyzes with aqueous NaOH to form benzyl alcohol.[5][8][9]Remains largely unreacted with aqueous NaOH under normal conditions.[5]

Reaction Mechanisms and Energetics

The dramatic difference in reactivity is best understood by examining the available reaction pathways.

Benzylic Bromide: A Dual-Mechanism Pathway

Benzylic halides are unique in their ability to readily undergo both SN1 and SN2 reactions. The choice of pathway is influenced by the reaction conditions, such as the strength of the nucleophile and the polarity of the solvent.[12][15]

  • SN1 Pathway: The loss of the bromide ion generates a benzylic carbocation. This intermediate is highly stabilized as the positive charge is delocalized over the adjacent benzene ring through resonance, significantly lowering the activation energy for its formation.[1][2]

  • SN2 Pathway: The benzene ring also stabilizes the transition state of a bimolecular substitution. The p-orbitals of the ring can overlap with the p-orbital of the benzylic carbon, delocalizing electron density and lowering the energy of the transition state.[2]

G Diagram 1: Nucleophilic Substitution Pathways for Benzylic Bromide cluster_sn1 SN1 Pathway (Weak Nucleophile) cluster_sn2 SN2 Pathway (Strong Nucleophile) Start1 Benzylic Bromide Inter1 Benzylic Carbocation (Resonance Stabilized) Start1->Inter1 - Br⁻ (Slow) Prod1 Substitution Product Inter1->Prod1 + Nu⁻ (Fast) Start2 Benzylic Bromide TS2 Transition State [Nu---C---Br]⁻ Start2->TS2 + Nu⁻ Prod2 Substitution Product TS2->Prod2 - Br⁻

Diagram 1: Nucleophilic Substitution Pathways for Benzylic Bromide
Aryl Chloride: An Unfavorable Landscape for SN1/SN2

Standard substitution mechanisms are energetically unfavorable for aryl chlorides for several reasons:

  • SN1 Inaccessibility: The formation of a phenyl cation is highly unstable as the empty sp² orbital cannot be effectively stabilized by the ring's π-system.[10][14]

  • SN2 Blockade: The planar benzene ring sterically blocks the backside attack required for an SN2 reaction.[10]

Substitution is only possible via the SNAr (addition-elimination) mechanism, which requires strong electron-withdrawing groups (EWGs) like -NO₂ positioned ortho or para to the chlorine. These groups are essential to stabilize the negatively charged intermediate, known as a Meisenheimer complex.[4][11]

G Diagram 2: Reactivity Comparison for Aryl Chloride cluster_unfavored Standard Pathways (Unfavorable) cluster_snar SNAr Pathway (with o/p EWG) Start_Un Aryl Chloride SN1_Path SN1: Unstable Phenyl Cation (High Energy) Start_Un->SN1_Path SN2_Path SN2: Backside Attack Blocked (High Energy) Start_Un->SN2_Path Start_Ar Activated Aryl Chloride (e.g., p-nitrochlorobenzene) Inter_Ar Meisenheimer Complex (Resonance Stabilized by EWG) Start_Ar->Inter_Ar + Nu⁻ (Addition) Prod_Ar Substitution Product Inter_Ar->Prod_Ar - Cl⁻ (Elimination)

Diagram 2: Reactivity Comparison for Aryl Chloride

Experimental Protocols

To empirically demonstrate the reactivity difference, a comparative hydrolysis experiment can be performed.

Protocol: Comparative Rate of Hydrolysis

Objective: To qualitatively and quantitatively compare the rate of nucleophilic substitution (hydrolysis) of benzyl bromide and chlorobenzene.

Materials:

  • Benzyl bromide

  • Chlorobenzene

  • 0.1 M Sodium Hydroxide (in 50% ethanol/water)

  • Ethanol (95%)

  • 0.1 M Hydrochloric Acid (standardized)

  • Phenolphthalein indicator

  • Round bottom flasks, reflux condensers, heating mantles

  • Pipettes, burettes, conical flasks

  • Ice bath

Experimental Workflow:

G Diagram 3: Experimental Workflow for Comparative Hydrolysis cluster_setup Reaction Setup cluster_procedure Procedure cluster_analysis Data Analysis A1 Flask A: Benzyl Bromide + 0.1M NaOH/EtOH B1 Reflux both flasks at constant temperature A1->B1 A2 Flask B: Chlorobenzene + 0.1M NaOH/EtOH A2->B1 B2 Withdraw aliquots at timed intervals (t=0, 15, 30, 60 min) B1->B2 B3 Quench aliquot in ice bath B2->B3 B4 Titrate unreacted NaOH with standardized HCl B3->B4 C1 Calculate [NaOH] at each time point B4->C1 C2 Plot [Substrate] vs. Time C1->C2 C3 Determine Rate Constants C2->C3

Diagram 3: Experimental Workflow for Comparative Hydrolysis

Procedure:

  • Reaction Setup: Prepare two identical reaction flasks. To Flask A, add a known amount of benzyl bromide and the NaOH/ethanol solution. To Flask B, add the same molar amount of chlorobenzene and the same volume of NaOH/ethanol solution.

  • Reaction Conditions: Attach reflux condensers to both flasks and heat them simultaneously in a water bath or on heating mantles to a constant temperature (e.g., 60°C).

  • Sampling (Quantitative): At regular time intervals (e.g., 0, 15, 30, 60, 90 minutes), withdraw an exact aliquot (e.g., 5.0 mL) from each reaction mixture and immediately quench it in a flask containing cold water or placed in an ice bath to stop the reaction.

  • Titration: Add a few drops of phenolphthalein indicator to the quenched aliquot and titrate the unreacted NaOH with the standardized HCl solution until the pink color disappears.

  • Data Analysis: The amount of NaOH consumed at each time point is proportional to the amount of halide that has undergone substitution. Plot the concentration of the substrate versus time for both reactions. The steepness of the slope is indicative of the reaction rate.

Expected Outcome: The titration will show a rapid decrease in NaOH concentration in the benzyl bromide flask, indicating a fast reaction. In contrast, the NaOH concentration in the chlorobenzene flask will remain virtually unchanged over the same period, demonstrating its lack of reactivity under these conditions.

Conclusion

The evidence is unequivocal: benzylic bromide is vastly more reactive towards nucleophiles than aryl chloride. This is a direct consequence of the benzylic system's ability to stabilize charged intermediates and transition states through resonance, making both SN1 and SN2 pathways accessible. The aryl halide system, however, is deactivated by a strong, resonance-stabilized C-Cl bond and structural features that inhibit standard substitution mechanisms. For professionals in drug design and synthesis, this fundamental difference is a critical consideration in retrosynthetic analysis and the strategic manipulation of molecular scaffolds.

References

A Comparative Guide to the Efficacy of 4-(Bromomethyl)-1-chloro-2-methoxybenzene in Synthetic Transformations

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of synthetic organic chemistry, the selection of appropriate reagents is paramount to achieving desired molecular architectures with high efficiency and purity. This guide provides an objective comparison of 4-(Bromomethyl)-1-chloro-2-methoxybenzene, a substituted benzyl bromide, with alternative reagents in key synthetic transformations. By presenting available experimental data and detailed protocols, this document aims to facilitate informed decision-making in the design and execution of synthetic routes.

Introduction to this compound

This compound is a versatile reagent characterized by a reactive benzylic bromide functional group. The presence of chloro and methoxy substituents on the aromatic ring modulates its reactivity and provides sites for further functionalization. This reagent is primarily employed as a benzylating agent for the protection of alcohols and amines and as a key building block in the synthesis of complex molecules, most notably in the pharmaceutical industry.

Case Study 1: Synthesis of Vilanterol - A Long-Acting β2 Adrenergic Agonist

A critical application of substituted benzylating agents is in the synthesis of Vilanterol, a potent drug for the treatment of chronic obstructive pulmonary disease (COPD). The synthesis involves the coupling of a chiral oxazolidinone intermediate with a substituted alkyl bromide side chain.

Performance Comparison in Vilanterol Synthesis

ReagentSubstrateProductBaseSolventReaction TimeTemperatureYield (%)Reference
2-((6-bromohexyl)oxy)methyl)-1,3-dichlorobenzene(R)-5-(2,2-dimethyl-4H-1,3-benzodioxin-6-yl)-1,3-oxazolidin-2-oneCoupled Vilanterol IntermediateKOtBuDMFNot SpecifiedRoom Temp.90%[1]

Discussion

The high yield achieved with 2-((6-bromohexyl)oxy)methyl)-1,3-dichlorobenzene demonstrates the efficiency of this N-alkylation reaction in the synthesis of the Vilanterol backbone.[1] this compound, possessing a similar reactive benzylic bromide, is expected to perform comparably in such transformations. The electron-donating methoxy group in this compound may slightly enhance its reactivity in SN2 reactions compared to the dichlorinated analogue, potentially leading to shorter reaction times or milder conditions. However, without direct comparative experimental data, this remains a theoretical consideration.

Experimental Protocol: N-Alkylation in Vilanterol Synthesis

The following protocol is based on the synthesis of the Vilanterol intermediate as reported in the literature.[1]

Materials:

  • (R)-5-(2,2-dimethyl-4H-1,3-benzodioxin-6-yl)-1,3-oxazolidin-2-one

  • 2-((6-bromohexyl)oxy)methyl)-1,3-dichlorobenzene

  • Potassium tert-butoxide (KOtBu)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethyl acetate

  • Brine

Procedure:

  • To a solution of (R)-5-(2,2-dimethyl-4H-1,3-benzodioxin-6-yl)-1,3-oxazolidin-2-one in anhydrous DMF, add potassium tert-butoxide at room temperature.

  • Stir the mixture for 1 hour at room temperature.

  • Add a solution of 2-((6-bromohexyl)oxy)methyl)-1,3-dichlorobenzene in anhydrous DMF to the reaction mixture.

  • Continue stirring at room temperature and monitor the reaction progress by TLC.

  • Upon completion, add cold water to the reaction mixture and extract the product with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude product.

  • Purify the product by column chromatography if necessary.

Logical Workflow for Vilanterol Intermediate Synthesis

G cluster_reactants Reactants cluster_conditions Reaction Conditions A (R)-5-(2,2-dimethyl-4H-1,3-benzodioxin-6-yl)-1,3-oxazolidin-2-one F N-Alkylation Reaction A->F B 2-((6-bromohexyl)oxy)methyl)-1,3-dichlorobenzene B->F C KOtBu (Base) C->F D DMF (Solvent) D->F E Room Temperature E->F G Coupled Vilanterol Intermediate F->G H Work-up and Purification G->H I Final Product H->I

Caption: Workflow for the N-alkylation step in Vilanterol synthesis.

Case Study 2: O-Alkylation of Phenols (Williamson Ether Synthesis)

The O-alkylation of phenols to form aryl ethers is a fundamental transformation in organic synthesis, often accomplished via the Williamson ether synthesis. Benzyl bromide is a common reagent for this purpose.

Performance Comparison in O-Alkylation of Phenol

The following table presents data for the O-benzylation of phenol using benzyl bromide, providing a baseline for comparison with substituted benzyl bromides like this compound.

ReagentSubstrateProductBaseSolventReaction Time (h)Temperature (°C)Yield (%)Reference
Benzyl BromidePhenolBenzyl phenyl etherK2CO3DMF68090-95[2]
Benzyl BromidePhenolBenzyl phenyl etherKOH (solid)None14Room Temp.89[3]

Discussion

Benzyl bromide is highly effective for the O-alkylation of phenols, providing excellent yields under various conditions. For this compound, the presence of the electron-donating methoxy group is expected to slightly increase the reactivity of the benzylic bromide towards SN2 attack by the phenoxide ion. Conversely, the electron-withdrawing chloro group might have a minor deactivating effect. The net effect on reactivity would depend on the specific reaction conditions. It is reasonable to anticipate that this compound would be a similarly effective reagent for O-alkylation, affording high yields of the corresponding substituted benzyl phenyl ethers.

Experimental Protocol: General O-Alkylation of Phenol

The following is a general protocol for the O-benzylation of phenols.

Materials:

  • Phenol

  • Benzyl bromide (or this compound)

  • Anhydrous Potassium Carbonate (K2CO3)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethyl acetate

  • Water

  • Brine

Procedure:

  • To a solution of the phenol in anhydrous DMF, add anhydrous potassium carbonate.

  • Add the benzyl bromide derivative to the mixture.

  • Heat the reaction mixture and monitor its progress by TLC.

  • After completion, cool the mixture to room temperature.

  • Dilute the reaction mixture with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Logical Workflow for Williamson Ether Synthesis

G cluster_reactants Reactants cluster_conditions Reaction Conditions A Phenol E Deprotonation of Phenol A->E B Benzylating Agent (e.g., this compound) F SN2 Attack by Phenoxide B->F C Base (e.g., K2CO3) C->E D Solvent (e.g., DMF) D->F E->F G Aryl Benzyl Ether F->G G cluster_reactants Reactants A Primary Amine D SN2 Reaction A->D B Benzylating Agent (e.g., this compound) B->D F Potential Over-alkylation B->F C Base (e.g., Cs2CO3) C->D E Secondary Amine D->E E->F G Tertiary Amine F->G

References

Unveiling Impurities: A Comparative Spectroscopic Guide for Reactions of 4-(Bromomethyl)-1-chloro-2-methoxybenzene

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring the purity of synthesized compounds is paramount. This guide provides a comparative analysis of spectroscopic techniques for the identification of impurities arising from reactions involving 4-(Bromomethyl)-1-chloro-2-methoxybenzene, a key intermediate in the synthesis of various pharmaceutical compounds. By presenting experimental data and detailed methodologies, this document aims to facilitate the accurate identification and control of potential process-related impurities.

The synthesis of active pharmaceutical ingredients (APIs) often involves multi-step chemical reactions, where the formation of impurities is a common challenge. In the case of reactions utilizing this compound, a versatile building block, the desired product can be contaminated with byproducts arising from side reactions such as over-bromination, oxidation, and hydrolysis. The presence of these impurities, even in trace amounts, can impact the safety and efficacy of the final drug product. Therefore, robust analytical methods are crucial for their detection and characterization.

This guide focuses on the application of key spectroscopic techniques—Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) spectroscopy—for the unambiguous identification of potential impurities. We will explore the characteristic spectral signatures of the starting material and its common impurities, providing a framework for their differentiation.

Spectroscopic Characterization of this compound and Its Potential Impurities

The following tables summarize the key spectroscopic data for this compound and its potential impurities. This data serves as a reference for the identification of these compounds in reaction mixtures.

Table 1: ¹H NMR and ¹³C NMR Spectroscopic Data

Compound NameStructure¹H NMR (δ, ppm)¹³C NMR (δ, ppm)
This compound (Target Compound)this compound7.34 (d, J=8.1 Hz, 1H), 7.29 (d, J=1.7 Hz, 1H), 7.09 (dd, J=8.1, 1.7 Hz, 1H), 4.49 (s, 2H), 3.88 (s, 3H)155.8, 131.9, 129.3, 128.6, 122.9, 112.4, 56.1, 32.8
4-(Dibromomethyl)-1-chloro-2-methoxybenzene (Over-bromination Impurity)4-(Dibromomethyl)-1-chloro-2-methoxybenzene7.5-7.2 (m, 3H, Ar-H), 6.70 (s, 1H, -CHBr₂), 3.90 (s, 3H, -OCH₃)Predicted values: ~156, 133, 130, 129, 124, 113, 56, 38
4-Chloro-2-methoxybenzaldehyde (Oxidation Impurity)4-Chloro-2-methoxybenzaldehyde10.45 (s, 1H), 7.80 (d, J=8.0Hz, 1H), 7.1-7.0 (m, 2H), 3.94 (s, 3H)189.4, 161.5, 135.7, 128.0, 124.5, 120.3, 111.4, 55.3
4-Chloro-2-methoxybenzoic acid (Oxidation Impurity)4-Chloro-2-methoxybenzoic acid10.5-13.0 (br s, 1H), 8.07 (d, J=8.5 Hz, 1H), 7.1-6.9 (m, 2H), 3.88 (s, 3H)167.5, 163.2, 131.5, 123.5, 114.1, 55.8
(4-Chloro-2-methoxyphenyl)methanol (Hydrolysis Impurity)(4-Chloro-2-methoxyphenyl)methanol7.2-6.8 (m, 3H, Ar-H), 4.65 (s, 2H, -CH₂OH), 3.85 (s, 3H, -OCH₃), 2.0 (br s, 1H, -OH)Predicted values: ~157, 130, 128, 127, 121, 111, 63, 55

Note: Some NMR data for impurities are predicted values based on closely related structures and may vary slightly under different experimental conditions.

Table 2: Mass Spectrometry (MS) and Infrared (IR) Spectroscopic Data

Compound NameMolecular FormulaMolecular Weight ( g/mol )Key MS Fragments (m/z)Key IR Absorptions (cm⁻¹)
This compound C₈H₈BrClO235.51234/236 (M+), 155, 127, 912950-2850 (C-H), 1600, 1490 (C=C aromatic), 1250 (C-O), 750-690 (C-Cl), 650-550 (C-Br)
4-(Dibromomethyl)-1-chloro-2-methoxybenzene C₈H₇Br₂ClO314.41Predicted: 312/314/316 (M+), 233/235, 154Predicted: Similar to parent, with potential shifts in fingerprint region
4-Chloro-2-methoxybenzaldehyde C₈H₇ClO₂170.59170/172 (M+), 169, 141, 1132850, 2750 (C-H aldehyde), 1680 (C=O aldehyde), 1600, 1480 (C=C aromatic), 1260 (C-O)
4-Chloro-2-methoxybenzoic acid C₈H₇ClO₃186.59186/188 (M+), 169, 141, 1133300-2500 (O-H broad), 1680 (C=O acid), 1600, 1480 (C=C aromatic), 1250 (C-O)
(4-Chloro-2-methoxyphenyl)methanol C₈H₉ClO₂172.61172/174 (M+), 155, 1273600-3200 (O-H broad), 2950-2850 (C-H), 1600, 1490 (C=C aromatic), 1250 (C-O)

Alternative Analytical Methods for Impurity Profiling

While spectroscopic methods are essential for structural elucidation, chromatographic techniques are powerful tools for the separation and quantification of impurities.

  • High-Performance Liquid Chromatography (HPLC): A versatile and widely used technique for purity assessment. A reversed-phase HPLC method, often with UV detection, can effectively separate the target compound from its more polar or non-polar impurities.

  • Gas Chromatography-Mass Spectrometry (GC-MS): Particularly useful for the analysis of volatile and thermally stable impurities. The combination of gas chromatography for separation and mass spectrometry for detection provides high sensitivity and specificity.

Experimental Protocols

Synthesis of this compound (Illustrative Protocol)

A common method for the synthesis of this compound is the radical bromination of 1-chloro-2-methoxy-4-methylbenzene.

  • Materials: 1-chloro-2-methoxy-4-methylbenzene, N-Bromosuccinimide (NBS), a radical initiator (e.g., AIBN or benzoyl peroxide), and a suitable solvent (e.g., carbon tetrachloride or acetonitrile).

  • Procedure: A mixture of 1-chloro-2-methoxy-4-methylbenzene, NBS, and the radical initiator in the chosen solvent is refluxed under inert atmosphere. The reaction progress is monitored by TLC or GC. Upon completion, the reaction mixture is cooled, filtered to remove succinimide, and the solvent is evaporated. The crude product is then purified, typically by recrystallization or column chromatography.

Spectroscopic Analysis

  • NMR Spectroscopy: Samples are dissolved in a suitable deuterated solvent (e.g., CDCl₃). ¹H and ¹³C NMR spectra are recorded on a spectrometer operating at a standard frequency (e.g., 400 MHz for ¹H).

  • Mass Spectrometry: Mass spectra are typically acquired using an electron ionization (EI) source. The sample is introduced directly or via a GC column.

  • Infrared Spectroscopy: IR spectra are recorded using a Fourier Transform Infrared (FTIR) spectrometer. Samples can be analyzed as a thin film, in a KBr pellet, or using an ATR accessory.

Logical Workflow for Impurity Identification

The following diagram illustrates a typical workflow for the spectroscopic identification of impurities.

impurity_identification_workflow reaction_mixture Reaction Mixture separation Separation (e.g., HPLC, GC) reaction_mixture->separation Analysis pure_compound Isolated Impurity / Target Compound separation->pure_compound Isolation nmr NMR Spectroscopy (¹H, ¹³C, 2D) pure_compound->nmr ms Mass Spectrometry (MS) pure_compound->ms ir Infrared Spectroscopy (IR) pure_compound->ir structure_elucidation Structure Elucidation nmr->structure_elucidation ms->structure_elucidation ir->structure_elucidation data_comparison Comparison with Reference Data structure_elucidation->data_comparison impurity_identified Impurity Identified data_comparison->impurity_identified

Caption: Workflow for Spectroscopic Impurity Identification.

By employing a combination of these spectroscopic and chromatographic techniques, researchers can confidently identify and quantify impurities in reactions involving this compound, ensuring the quality and safety of the final pharmaceutical products.

A Comparative Performance Analysis of 4-(Bromomethyl)-1-chloro-2-methoxybenzene and Structurally Similar Benzyl Halides

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An Objective Guide to Selecting the Optimal Reagent for Synthetic Applications

In the realm of pharmaceutical synthesis and drug discovery, the selection of appropriate building blocks is a critical determinant of reaction efficiency, yield, and overall project success. Substituted benzyl halides are a cornerstone of synthetic organic chemistry, valued for their utility in introducing the benzyl moiety into a wide range of molecules. This guide presents a comprehensive performance comparison of 4-(Bromomethyl)-1-chloro-2-methoxybenzene against a panel of structurally similar compounds.

The comparative analysis focuses on a key application: the N-alkylation of carbazole derivatives, a common transformation in the synthesis of biologically active compounds. This guide provides quantitative data, detailed experimental protocols, and visual representations of reaction workflows and stability testing to facilitate informed decision-making in your research and development endeavors.

Performance in N-Alkylation of 3-Bromo-9H-carbazole: A Head-to-Head Comparison

The N-alkylation of 3-bromo-9H-carbazole serves as a reliable benchmark for evaluating the performance of various benzylating agents. The reaction yield is a direct indicator of the reagent's reactivity and efficiency under specific conditions. The following table summarizes the performance of this compound and its analogs in this key reaction.

ReagentStructureSubstituentsExpected Reactivity InfluenceReported Yield (%)
This compound 4-BrCH₂, 1-Cl, 2-OCH₃Electron-withdrawing (Cl) and electron-donating (OCH₃)Mixed effects, potentially moderate to high reactivityData not available*
1-(Chloromethyl)-4-fluorobenzene4-FStrong electron-withdrawingDecreased reactivity89.5[1]
1-(Chloromethyl)-4-chlorobenzene4-ClElectron-withdrawingDecreased reactivity85.2[2]
4-Bromobenzyl bromide4-BrElectron-withdrawingDecreased reactivityHigh (qualitative)
Benzyl bromideUnsubstitutedNeutralBaseline reactivityHigh (qualitative)
1-Bromo-2-(bromomethyl)-4-chlorobenzene2-Br, 5-ClStrong electron-withdrawingDecreased reactivityHigh (expected)[2]

Note: Direct experimental data for the N-alkylation of 3-bromo-9H-carbazole using this compound was not found in the reviewed literature. The expected reactivity is an inference based on the electronic properties of its substituents.

Understanding Reactivity and Stability

The reactivity of benzyl halides in nucleophilic substitution reactions is governed by the stability of the carbocation intermediate (in S(_N)1 reactions) or the susceptibility of the benzylic carbon to nucleophilic attack (in S(_N)2 reactions). Both pathways are influenced by the electronic nature of the substituents on the aromatic ring.

  • Electron-donating groups (e.g., methoxy, -OCH₃) increase the electron density of the benzene ring, stabilizing the benzylic carbocation and thus accelerating S(_N)1 reactions.

  • Electron-withdrawing groups (e.g., chloro, -Cl; bromo, -Br; fluoro, -F) decrease the electron density, destabilizing the carbocation and generally slowing down S(_N)1 reactions. For S(_N)2 reactions, the effect is less straightforward but often leads to a slight increase in the electrophilicity of the benzylic carbon.

The stability of the benzyl halide reagent itself is also a critical factor for storage and handling. Benzylic halides can be susceptible to degradation over time, particularly when exposed to light, moisture, or elevated temperatures.

Experimental Protocols

General Protocol for N-Alkylation of 3-Bromo-9H-carbazole

This protocol is adapted from the synthesis of 3-bromo-9-(4-fluorobenzyl)-9H-carbazole.[1]

Materials:

  • 3-Bromo-9H-carbazole (1.0 g, 4 mmol)

  • Potassium hydroxide (0.67 g)

  • Substituted benzyl halide (e.g., 1-(chloromethyl)-4-fluorobenzene, 6 mmol)

  • Dimethylformamide (DMF, 13 mL)

  • Water

Procedure:

  • A solution of potassium hydroxide in 8 mL of dimethylformamide is stirred at room temperature for 20 minutes.

  • 3-Bromo-9H-carbazole is added to the mixture, and stirring is continued for an additional 40 minutes.

  • A solution of the substituted benzyl halide in 5 mL of dimethylformamide is added dropwise with stirring.

  • The resulting mixture is stirred at room temperature for 12 hours.

  • The reaction mixture is then poured into 100 mL of water, which leads to the formation of a white precipitate.

  • The solid product is collected by filtration, washed with cold water, and recrystallized from ethanol.

General Protocol for Chemical Stability Testing

This protocol is based on the principles outlined in the ICH Q1A (R2) guidelines for stability testing of new drug substances and products.

Objective: To assess the stability of the substituted benzyl halide under defined storage conditions over a specified period.

Materials and Equipment:

  • Substituted benzyl halide sample

  • Inert, light-protected containers (e.g., amber glass vials with PTFE-lined caps)

  • Stability chambers with controlled temperature and humidity

  • Analytical instrumentation for purity and degradation product analysis (e.g., HPLC, GC)

Procedure:

  • Sample Preparation: Aliquot the substituted benzyl halide into multiple inert containers.

  • Initial Analysis (Time Zero): Perform a complete analysis of the initial sample to determine its purity and identify any existing impurities. This serves as the baseline.

  • Storage Conditions: Place the samples in stability chambers under the following conditions:

    • Long-term: 25°C ± 2°C / 60% RH ± 5% RH

    • Accelerated: 40°C ± 2°C / 75% RH ± 5% RH

  • Testing Frequency: Analyze the samples at predefined time points. For example:

    • Accelerated: 0, 1, 3, and 6 months

    • Long-term: 0, 3, 6, 9, 12, 18, 24, and 36 months

  • Analytical Tests: At each time point, perform the following tests:

    • Appearance (e.g., color, physical state)

    • Assay (to determine the concentration of the active substance)

    • Purity (to quantify any degradation products)

  • Data Evaluation: Compare the results at each time point to the initial analysis to identify any trends in degradation and to determine the shelf-life of the compound.

Visualizing Workflows and Pathways

To provide a clearer understanding of the processes involved, the following diagrams have been generated using the DOT language.

N_Alkylation_Workflow cluster_reactants Reactant Preparation cluster_reaction Reaction cluster_workup Work-up and Purification Carbazole 3-Bromo-9H-carbazole Mixing Mix Carbazole, Base, & Solvent1 Carbazole->Mixing Base Potassium Hydroxide Base->Mixing Solvent1 DMF Solvent1->Mixing BenzylHalide Substituted Benzyl Halide Addition Add Benzyl Halide in Solvent2 BenzylHalide->Addition Solvent2 DMF Solvent2->Addition Stirring1 Stir for 40 min Mixing->Stirring1 Stirring1->Addition Stirring2 Stir for 12h at RT Addition->Stirring2 Quench Pour into Water Stirring2->Quench Filter Filter Precipitate Quench->Filter Wash Wash with Cold Water Filter->Wash Recrystallize Recrystallize from Ethanol Wash->Recrystallize Product N-Alkylated Carbazole Recrystallize->Product

Workflow for the N-alkylation of 3-bromo-9H-carbazole.

Stability_Testing_Workflow cluster_setup Study Setup cluster_storage Storage Conditions cluster_testing Periodic Testing cluster_evaluation Data Evaluation Sample Benzyl Halide Sample T0_Analysis Initial Analysis (T=0) Sample->T0_Analysis LongTerm Long-Term (25°C / 60% RH) T0_Analysis->LongTerm Accelerated Accelerated (40°C / 75% RH) T0_Analysis->Accelerated LT_Testing Test at 3, 6, 9, 12... months LongTerm->LT_Testing Acc_Testing Test at 1, 3, 6 months Accelerated->Acc_Testing Evaluation Compare to T=0 Data LT_Testing->Evaluation Acc_Testing->Evaluation ShelfLife Determine Shelf-Life Evaluation->ShelfLife

General workflow for chemical stability testing.

Application in the Synthesis of SGLT2 Inhibitors

Substituted benzyl halides are key intermediates in the synthesis of sodium-glucose cotransporter 2 (SGLT2) inhibitors, a class of drugs used to treat type 2 diabetes. The general synthetic strategy involves the coupling of a substituted benzyl moiety with a glucose derivative. The nature of the substituents on the benzyl ring can significantly influence the biological activity and pharmacokinetic properties of the final drug molecule.

SGLT2_Inhibitor_Synthesis cluster_starting_materials Starting Materials cluster_synthesis Synthesis cluster_final_product Final Product BenzylHalide Substituted Benzyl Halide Coupling Coupling Reaction BenzylHalide->Coupling GlucoseDerivative Protected Glucose Derivative GlucoseDerivative->Coupling Deprotection Deprotection Coupling->Deprotection SGLT2_Inhibitor SGLT2 Inhibitor Deprotection->SGLT2_Inhibitor

References

Validated analytical methods for quality control of 4-(Bromomethyl)-1-chloro-2-methoxybenzene

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide to Validated Analytical Methods for the Quality Control of 4-(Bromomethyl)-1-chloro-2-methoxybenzene

The primary analytical techniques discussed are High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) Spectroscopy. Each method offers distinct advantages and is suited for different aspects of quality control, from routine purity assessment to impurity identification and structural confirmation.

Comparison of Analytical Methods

The choice of an analytical method depends on various factors, including the specific requirements of the analysis (e.g., purity, impurity profiling, stability testing), the available instrumentation, and the desired level of sensitivity and specificity.

ParameterHigh-Performance Liquid Chromatography (HPLC)Gas Chromatography-Mass Spectrometry (GC-MS)Quantitative NMR (qNMR) Spectroscopy
Principle Differential partitioning of the analyte between a liquid mobile phase and a solid stationary phase.Partitioning of the volatile analyte between a gaseous mobile phase and a solid or liquid stationary phase, followed by mass-based detection.Absorption of radiofrequency waves by atomic nuclei in a magnetic field, providing structural information and quantitative data based on signal intensity relative to a certified internal standard.
Applicability Ideal for the analysis of non-volatile and thermally labile compounds. Suitable for purity determination, impurity profiling, and stability-indicating assays.Suitable for volatile and thermally stable compounds. The analyte may require derivatization if not sufficiently volatile. Excellent for impurity identification due to mass spectral data.Provides absolute quantification without the need for a specific reference standard of the analyte. Confirms the chemical structure and can identify impurities with known structures. Less sensitive for trace impurity profiling compared to chromatographic methods.
Sensitivity High, with Limits of Detection (LOD) and Quantification (LOQ) typically in the low µg/mL to ng/mL range, especially with UV or MS detectors.Very high, particularly in Selected Ion Monitoring (SIM) mode, with LOD and LOQ often in the sub-µg/mL range.Lower sensitivity compared to chromatographic methods, with detection limits typically in the mg/mL to high µg/mL range.
Precision High, with Relative Standard Deviations (RSD) for replicate injections typically below 2%.High, with RSD values for replicate injections generally below 5%.High, with RSD values typically below 1% for the main component.
Sample Preparation Simple dissolution in a suitable solvent is usually sufficient. Derivatization may be employed to enhance detection.Can be more complex, potentially requiring extraction, derivatization, and careful solvent selection to ensure volatility and compatibility with the GC system.Simple dissolution in a deuterated solvent containing a known amount of an internal standard.

Experimental Protocols

Detailed methodologies for HPLC and GC-MS are provided below as examples of validated approaches that can be adapted for this compound.

High-Performance Liquid Chromatography (HPLC) Method

This method is adapted from a validated procedure for the analysis of benzyl halides and is designed to be stability-indicating.[1][2][3]

Chromatographic Conditions:

  • Column: C18, 4.6 mm x 150 mm, 5 µm particle size

  • Mobile Phase: Acetonitrile and water in a gradient elution

  • Flow Rate: 1.0 mL/min

  • Detection: UV at 220 nm

  • Injection Volume: 10 µL

  • Column Temperature: 30 °C

Preparation of Solutions:

  • Diluent: Acetonitrile/Water (50:50, v/v)

  • Standard Solution (100 µg/mL): Accurately weigh approximately 10 mg of this compound reference standard into a 100 mL volumetric flask. Dissolve in and dilute to volume with the diluent.

  • Sample Solution (100 µg/mL): Accurately weigh approximately 10 mg of the sample into a 100 mL volumetric flask. Dissolve in and dilute to volume with the diluent.

Validation Parameters:

ParameterTypical Acceptance Criteria
Linearity (R²) ≥ 0.999
LOD ~0.05 µg/mL
LOQ ~0.15 µg/mL
Accuracy (% Recovery) 98.0% - 102.0%
Precision (%RSD) ≤ 2.0%
Gas Chromatography-Mass Spectrometry (GC-MS) Method

This protocol is based on a method for the analysis of a structurally similar compound, 1-Bromo-2-(bromomethyl)-4-chlorobenzene.[4]

GC-MS Conditions:

  • Column: DB-5ms (or equivalent), 30 m x 0.25 mm I.D., 0.25 µm film thickness

  • Carrier Gas: Helium at a constant flow of 1.0 mL/min

  • Inlet Temperature: 280 °C

  • Oven Temperature Program: Start at 80 °C, hold for 2 minutes, ramp to 280 °C at 15 °C/min, hold for 5 minutes.

  • MS Transfer Line Temperature: 280 °C

  • Ion Source Temperature: 230 °C

  • Ionization Mode: Electron Ionization (EI) at 70 eV

  • Acquisition Mode: Full Scan (m/z 50-400) for identification and Selected Ion Monitoring (SIM) for quantification.

Preparation of Solutions:

  • Solvent: Dichloromethane

  • Standard Solutions: Prepare a series of working standards by serial dilution of a stock solution (1000 µg/mL) to achieve concentrations ranging from 0.1 µg/mL to 10 µg/mL.

  • Sample Solution: Accurately weigh about 10 mg of the sample, dissolve in and dilute to 10 mL with dichloromethane. Further dilute as necessary to fall within the calibration range.

Validation Parameters:

ParameterTypical Acceptance Criteria
Linearity (R²) ≥ 0.998
LOD ~0.05 µg/mL
LOQ ~0.1 µg/mL
Accuracy (% Recovery) 95.0% - 105.0%
Precision (%RSD) ≤ 5.0%

Visualizations

The following diagrams illustrate the experimental workflows for the described analytical methods.

HPLC_Workflow cluster_prep Sample and Standard Preparation cluster_analysis HPLC Analysis cluster_data Data Processing weigh Weigh Sample/ Reference Standard dissolve Dissolve in Diluent weigh->dissolve dilute Dilute to Final Concentration dissolve->dilute inject Inject into HPLC dilute->inject separate Chromatographic Separation (C18) inject->separate detect UV Detection (220 nm) separate->detect integrate Integrate Peak Areas detect->integrate calculate Calculate Purity/ Impurity Levels integrate->calculate

Caption: Experimental workflow for the HPLC analysis of this compound.

GCMS_Workflow cluster_prep Sample and Standard Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing weigh Weigh Sample/ Reference Standard dissolve Dissolve in Dichloromethane weigh->dissolve dilute Serial Dilution for Calibration Curve dissolve->dilute inject Inject into GC dilute->inject separate Chromatographic Separation (DB-5ms) inject->separate ionize Electron Ionization separate->ionize detect Mass Detection (Scan/SIM) ionize->detect integrate Extract Ion Chromatograms detect->integrate quantify Quantify using Calibration Curve integrate->quantify

Caption: Experimental workflow for the GC-MS analysis of this compound.

Method_Comparison_Logic cluster_methods Analytical Methods QC_Goal Quality Control Objective HPLC HPLC (Purity & Impurities) QC_Goal->HPLC Routine Analysis Non-volatile Impurities GCMS GC-MS (Volatile Impurities & ID) QC_Goal->GCMS Trace Volatiles Impurity Identification qNMR qNMR (Absolute Purity & Structure) QC_Goal->qNMR Reference Standard Quantification

Caption: Logical relationship for selecting an analytical method based on quality control objectives.

References

Safety Operating Guide

Proper Disposal of 4-(Bromomethyl)-1-chloro-2-methoxybenzene: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical reagents is paramount to ensuring a safe and compliant laboratory environment. This guide provides essential, immediate safety and logistical information for the proper disposal of 4-(Bromomethyl)-1-chloro-2-methoxybenzene, a halogenated aromatic compound.

Immediate Safety and Handling Precautions

Before handling this compound, it is crucial to consult the specific Safety Data Sheet (SDS) provided by the manufacturer. Always handle this compound within a certified chemical fume hood.[1] Personal protective equipment (PPE), including a lab coat, nitrile gloves, and safety goggles, must be worn at all times to prevent skin and eye contact.[2][3]

Quantitative Data Summary

The following table summarizes the key physicochemical properties and hazard information for this compound and its closely related compounds. This data is essential for a comprehensive risk assessment prior to handling and disposal.

PropertyValueSource
Chemical Name This compoundN/A
CAS Number 103347-14-4[4]
Molecular Formula C8H8BrClO[4]
Molecular Weight 235.51 g/mol [4]
Boiling Point 273.0 ± 25.0 °C at 760 mmHg[5]
Density 1.5 ± 0.1 g/cm³[5]
Flash Point 118.9 ± 23.2 °C[5]
GHS Hazard Statements Harmful if swallowed, in contact with skin, and if inhaled.[5]

Disposal Protocol

The primary and recommended method for the disposal of this compound is through incineration at a licensed hazardous waste facility.[6] These facilities are equipped with specialized incinerators that include afterburners and scrubbers to neutralize harmful combustion byproducts.[6]

Experimental Protocol for Waste Collection and Segregation:

  • Waste Identification and Segregation:

    • All waste containing this compound, including residues, contaminated materials (e.g., gloves, absorbent pads), and rinsates, must be classified as "Halogenated Organic Waste."[2][3]

    • It is critical to segregate this waste stream from non-halogenated organic waste to ensure proper disposal and to prevent potentially dangerous chemical reactions.[1]

  • Waste Container Requirements:

    • Use only designated, properly labeled, and leak-proof containers for the collection of halogenated organic waste.

    • The container must be clearly labeled with "Hazardous Waste," "Halogenated Organic Waste," and the full chemical name: "this compound."

  • Collection Procedure:

    • Conduct all waste collection activities within a chemical fume hood to minimize inhalation exposure.

    • Carefully transfer the waste into the designated container, avoiding splashes or spills.

    • Ensure the container is securely closed after each addition.

  • Storage and Pickup:

    • Store the sealed hazardous waste container in a designated, well-ventilated, and secure area, away from incompatible materials.

    • Arrange for the pickup and disposal of the waste through your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor.

Disposal Workflow

The following diagram illustrates the decision-making process and procedural steps for the proper disposal of this compound.

A Start: Generation of This compound Waste B Is the waste contaminated with This compound? A->B C Segregate as 'Halogenated Organic Waste' B->C  Yes   J Segregate as 'Non-Hazardous' or other appropriate waste stream B->J  No   D Collect in a designated, labeled, and sealed container C->D E Store in a secure, well-ventilated area D->E F Arrange for pickup by EHS or licensed contractor E->F G Transport to a licensed hazardous waste facility F->G H Incinerate in a chemical incinerator with afterburner and scrubber G->H I End: Proper Disposal H->I

Caption: Disposal workflow for this compound.

By adhering to these procedures, laboratory professionals can ensure the safe handling and environmentally responsible disposal of this compound, thereby minimizing risks and maintaining regulatory compliance.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.